molecular formula C12H8Cl2O2S B033224 4,4'-Dichlorodiphenyl sulfone CAS No. 80-07-9

4,4'-Dichlorodiphenyl sulfone

Katalognummer: B033224
CAS-Nummer: 80-07-9
Molekulargewicht: 287.2 g/mol
InChI-Schlüssel: GPAPPPVRLPGFEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4,4'-Dichlorodiphenyl sulfone is a high-value, crystalline aromatic compound that serves as a critical monomer and building block in advanced chemical synthesis. Its primary research application is in the polymerization reactions to produce polyethersulfone (PES) and polysulfone (PSU) thermoplastics. These high-performance polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them subjects of intense study for applications in aerospace, automotive, and medical device membranes. The molecule's structure features two strongly electron-withdrawing chlorine atoms and a sulfone group (-SO2-), which activates the aromatic rings toward nucleophilic aromatic substitution. This allows researchers to utilize it in step-growth polymerization with dinucleophiles like bisphenol A, creating polymers with robust backbone linkages. Beyond polymer science, this compound is investigated as a key intermediate in organic synthesis, particularly in the development of sulfonamide-containing compounds for pharmaceutical research and the synthesis of specialty chemicals. Its well-defined structure and reactivity profile make it an indispensable tool for materials scientists and chemists developing next-generation high-performance materials and exploring new synthetic methodologies. This product is strictly for research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfonylbenzene
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InChI

InChI=1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
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InChI Key

GPAPPPVRLPGFEQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C12H8Cl2O2S
Record name 4,4'-DICHLORODIPHENYL SULFONE
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DSSTOX Substance ID

DTXSID9024986
Record name 4,4'-Dichlorodiphenyl sulfone
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Molecular Weight

287.2 g/mol
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Physical Description

Crystals or off-white powder. (NTP, 1992), Dry Powder; Other Solid, White or off-white solid; [HSDB] Off-white or tan powder; [MSDSonline]
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Boiling Point

Sublimes (NTP, 1992), 250 °C at 10 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol and chloroform., Slightly soluble in water
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Vapor Pressure

0.00000081 [mmHg], 8.1X10-7mm Hg at 25 °C /Estimated/
Record name 4,4'-Dichlorodiphenyl sulfone
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Color/Form

Crystals, White crystalline needles (crystalline grade); off-white crystalline needles (polymer grade)

CAS No.

80-07-9
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Melting Point

293 to 298 °F (NTP, 1992), 147.9 °C
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Foundational & Exploratory

The Synthesis of 4,4'-Dichlorodiphenyl Sulfone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dichlorodiphenyl sulfone (DCDPS) is a vital chemical intermediate, primarily utilized in the synthesis of high-performance engineering plastics such as polysulfone and polyethersulfone.[1] Its rigid structure, conferred by the sulfone linkage between two chlorophenyl groups, imparts exceptional thermal stability and chemical resistance to the resulting polymers. This guide provides an in-depth exploration of the primary synthetic routes to DCDPS, focusing on the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of quantitative data.

Introduction

The synthesis of this compound is of significant industrial importance. The purity of DCDPS is a critical factor, particularly for its application in polymerization reactions, where even minor impurities can affect the polymer's properties.[2] Consequently, various synthetic methodologies have been developed to optimize yield, purity, and cost-effectiveness. The principal synthetic strategies involve the electrophilic aromatic substitution of chlorobenzene (B131634). This guide will delve into the most common methods: direct sulfonation, the Friedel-Crafts reaction with sulfonylating agents, and a two-step oxidation process.

Synthesis Reaction Mechanisms

The formation of this compound predominantly proceeds via an electrophilic aromatic substitution mechanism. The key step involves the generation of a potent electrophile that attacks the electron-rich aromatic ring of chlorobenzene. The chloro-substituent is an ortho-, para-director, leading to the formation of different isomers. However, the para-isomer (4,4'-) is generally favored due to steric hindrance at the ortho-position.

Sulfonation with Sulfuric Acid or Sulfur Trioxide

One of the most direct methods for synthesizing DCDPS is the reaction of chlorobenzene with a sulfonating agent like sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃).[3]

The reaction with sulfur trioxide can be summarized as: 2 C₆H₅Cl + SO₃ → (ClC₆H₄)₂SO₂ + H₂O[3]

The mechanism involves the following steps:

  • Electrophile Formation: Sulfur trioxide is a strong electrophile. In the case of sulfuric acid, fuming sulfuric acid (oleum), which contains dissolved SO₃, is often used to provide a higher concentration of the electrophile.

  • Electrophilic Aromatic Substitution: The electrophile (SO₃) attacks the chlorobenzene ring to form a sigma complex (arenium ion).

  • Proton Transfer: A base (e.g., HSO₄⁻) removes a proton from the sigma complex to restore aromaticity, forming chlorobenzenesulfonic acid.

  • Second Substitution: The initially formed 4-chlorobenzenesulfonic acid can then react with another molecule of chlorobenzene in a Friedel-Crafts type reaction, where the protonated sulfonic acid acts as the electrophile, to yield the final product. High temperatures are often required for this step to drive off the water formed.[4]

Sulfonation_Mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Second Substitution Chlorobenzene Chlorobenzene Sigma_Complex Sigma Complex (Arenium Ion) Chlorobenzene->Sigma_Complex + SO₃ SO3 SO₃ Chlorobenzenesulfonic_Acid 4-Chlorobenzenesulfonic Acid Sigma_Complex->Chlorobenzenesulfonic_Acid - H⁺ DCDPS This compound Chlorobenzenesulfonic_Acid->DCDPS + Chlorobenzene - H₂O Friedel_Crafts_Workflow Start Chlorobenzene + Thionyl Chloride FC_Reaction Friedel-Crafts Reaction (AlCl₃ catalyst) Start->FC_Reaction Sulfoxide 4,4'-Dichlorodiphenyl Sulfoxide FC_Reaction->Sulfoxide Oxidation Oxidation (H₂O₂, Acetic Acid) Sulfoxide->Oxidation DCDPS This compound Oxidation->DCDPS

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dichlorodiphenyl sulfone (DCDPS) is a synthetically derived organosulfur compound of significant industrial importance. Primarily, it serves as a key monomer in the synthesis of high-performance thermoplastic polymers, including polysulfones and polyethersulfones. Its rigid structure, conferred by the two chlorophenyl groups bridged by a sulfone moiety, imparts exceptional thermal stability and chemical resistance to the resulting polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of DCDPS, detailed experimental protocols for their determination, and a summary of its primary applications.

Chemical Identity

IdentifierValue
IUPAC Name 1-chloro-4-(4-chlorophenyl)sulfonylbenzene
Synonyms Bis(4-chlorophenyl) sulfone, p,p'-Dichlorodiphenyl sulfone
CAS Number 80-07-9
Molecular Formula C₁₂H₈Cl₂O₂S
Molecular Weight 287.16 g/mol
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
InChI Key GPAPPPVRLPGFEQ-UHFFFAOYSA-N

Physical Properties

The physical characteristics of this compound are critical to its handling, processing, and application, particularly in polymerization reactions. A summary of these properties is presented below.

PropertyValueSource(s)
Appearance White to off-white crystalline solid or powder[1]
Melting Point 148 - 151 °C (298 - 304 °F)[2][3][4]
Boiling Point 397 °C (747 °F) at 760 mmHg[2][3]
Solubility in Water <0.1 g/100 mL at 20 °C (Insoluble)[1][2]
Solubility in Organic Solvents Soluble in acetone (B3395972), chloroform, and ethanol.[1][5]
logP (Octanol-Water Partition Coefficient) 3.9[5]
Vapor Pressure 7.18 x 10⁻⁷ mmHg at 25 °C[6]
Density 1.54 g/cm³[7]

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[3] Its reactivity is primarily centered around the nucleophilic substitution of the chlorine atoms, a characteristic that is exploited in the synthesis of polysulfones.

  • Stability: Stable under normal storage and handling conditions.[3]

  • Reactivity: The chlorine atoms attached to the phenyl rings are susceptible to nucleophilic aromatic substitution, especially at elevated temperatures in the presence of a strong nucleophile. This reactivity is the basis for its use in polymerization reactions.[2]

  • Incompatibilities: Incompatible with strong oxidizing agents.[1][8]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of hydrogen chloride and sulfur oxides.[1][5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of DCDPS is a crucial indicator of its purity. A sharp melting range is indicative of high purity.

Methodology: The determination of the melting point is conducted using the capillary tube method as outlined in ASTM E324.[1][5]

  • Sample Preparation: A small amount of the finely powdered, dry DCDPS is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2]

  • Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used. The apparatus should allow for controlled heating and clear observation of the sample.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate. An initial rapid heating can be employed to determine an approximate melting point.

    • For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

    • The temperature at which the entire sample has melted is recorded as the final melting point. The range between these two temperatures constitutes the melting range.[1][5]

Boiling Point Determination

Due to its high boiling point, the determination requires specific laboratory techniques.

Methodology: The boiling point of DCDPS can be determined using methods described in OECD Guideline 103.[8][9] The distillation method is suitable for this compound.

  • Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a thermometer, and a receiving flask.

  • Procedure:

    • A sample of DCDPS is placed in the distilling flask along with boiling chips.

    • The apparatus is heated, and the temperature is monitored.

    • The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and a steady distillation is observed. This is indicated by a constant temperature reading on the thermometer.

Solubility Determination

The solubility of DCDPS in various solvents is a key parameter for its use in synthesis and for understanding its environmental fate.

Methodology: The aqueous solubility of DCDPS can be determined following the procedures outlined in ASTM E1148.[10] For organic solvents, a general gravimetric method is employed.

  • Aqueous Solubility (Flask Method):

    • An excess amount of DCDPS is added to a known volume of deionized water in a flask.

    • The flask is sealed and agitated at a constant temperature until equilibrium is reached.

    • The solution is then filtered or centrifuged to remove any undissolved solid.

    • The concentration of DCDPS in the aqueous phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

  • Organic Solvent Solubility:

    • A saturated solution of DCDPS is prepared in the desired organic solvent (e.g., acetone, chloroform, ethanol) at a specific temperature by adding an excess of the solid and stirring until equilibrium is reached.

    • A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved DCDPS is obtained.

    • The solubility is calculated as the mass of the dissolved DCDPS per volume of the solvent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Methodology: The IR spectrum of solid DCDPS is typically obtained using the KBr pellet technique as described in ASTM E1252.[2][11]

  • Sample Preparation: A small amount of DCDPS (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a blank KBr pellet is recorded first. The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

Methodology: A standard operating procedure for obtaining a ¹H NMR spectrum is as follows.[12][13]

  • Sample Preparation: Approximately 10-20 mg of DCDPS is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[14]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. The ¹H NMR spectrum is acquired using an appropriate number of scans. The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum.

Methodology: A general protocol for obtaining a mass spectrum via electron ionization (EI) is described below.[15][16]

  • Sample Introduction: A small amount of the DCDPS sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z ratio.

Synthesis and Applications

The primary application of this compound is as a monomer in the synthesis of high-performance polymers.

Synthesis of this compound

A common industrial synthesis involves the Friedel-Crafts reaction of chlorobenzene (B131634) with sulfuryl chloride, often using a Lewis acid catalyst such as anhydrous aluminum chloride or anhydrous iron chloride.[10]

Synthesis Chlorobenzene Chlorobenzene ReactionMixture Reaction Mixture Chlorobenzene->ReactionMixture SulfurylChloride Sulfuryl Chloride SulfurylChloride->ReactionMixture Catalyst Catalyst (e.g., AlCl₃) Catalyst->ReactionMixture Hydrolysis Hydrolysis ReactionMixture->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization DCDPS This compound Crystallization->DCDPS

Figure 1. Simplified workflow for the synthesis of this compound.
Polymerization to Polysulfone (PSU)

DCDPS is a crucial monomer for the production of polysulfone, a rigid, high-strength, and transparent thermoplastic. The polymerization is typically a nucleophilic aromatic substitution reaction with a bisphenol, such as bisphenol A (BPA).[17][18]

Polysulfone_Synthesis DCDPS 4,4'-Dichlorodiphenyl sulfone (DCDPS) Polymerization Polycondensation (Nucleophilic Aromatic Substitution) DCDPS->Polymerization BPA Bisphenol A (BPA) BPA->Polymerization Base Base (e.g., NaOH) Base->Polymerization Solvent Aprotic Polar Solvent (e.g., DMSO) Solvent->Polymerization Polysulfone Polysulfone (PSU) Resin Polymerization->Polysulfone

Figure 2. Logical relationship in the synthesis of Polysulfone from DCDPS and Bisphenol A.
Polymerization to Polyethersulfone (PES)

Similarly, DCDPS is used to produce polyethersulfone, another high-performance thermoplastic with excellent thermal and chemical resistance. In this case, the comonomer is typically a different bisphenol, such as bisphenol S (4,4'-dihydroxydiphenyl sulfone).[19][20]

Polyethersulfone_Synthesis DCDPS 4,4'-Dichlorodiphenyl sulfone (DCDPS) Polymerization Polycondensation DCDPS->Polymerization BisphenolS Bisphenol S BisphenolS->Polymerization Base Salt Forming Agent (e.g., K₂CO₃) Base->Polymerization Solvent Aprotic Polar Solvent (e.g., NMP) Solvent->Polymerization Polyethersulfone Polyethersulfone (PES) Resin Polymerization->Polyethersulfone

Figure 3. Logical relationship in the synthesis of Polyethersulfone from DCDPS and Bisphenol S.

Safety and Handling

This compound may cause irritation upon contact.[21] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] In case of a spill, the solid material should be dampened with a suitable solvent like acetone to prevent dusting and transferred to a sealed container for disposal.[21] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized compound with a specific set of physical and chemical properties that make it an ideal monomer for the synthesis of high-performance polymers. Understanding these properties, through the standardized experimental protocols outlined in this guide, is essential for its effective use in research, development, and industrial applications. Its role in the production of polysulfones and polyethersulfones underscores its importance in the field of materials science.

References

An In-depth Technical Guide to the 1H NMR Spectral Analysis of 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4,4'-dichlorodiphenyl sulfone. It includes a detailed examination of the spectral data, standardized experimental protocols for sample preparation and spectral acquisition, and visual representations of the molecular structure and experimental workflow to aid in understanding.

Spectral Data and Interpretation

The 1H NMR spectrum of this compound is characterized by its relative simplicity, a direct consequence of the molecule's symmetry. The molecule possesses a C2 axis of symmetry that passes through the sulfur atom of the sulfone group. This symmetry renders the two p-chlorophenyl groups chemically equivalent. Within each aromatic ring, the protons ortho to the sulfone group (H-2, H-6, H-2', H-6') are chemically equivalent to each other, as are the protons meta to the sulfone group (H-3, H-5, H-3', H-5').

The aromatic region of the spectrum exhibits a classic AA'BB' spin system, which appears as two sets of doublets. The protons ortho to the electron-withdrawing sulfone group are deshielded and thus resonate at a higher chemical shift (downfield) compared to the protons meta to the sulfone group.

Table 1: 1H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9Doublet4HH-2, H-6, H-2', H-6'
~7.5Doublet4HH-3, H-5, H-3', H-5'

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

The integration of the signals confirms the presence of four protons for each multiplet, consistent with the molecular structure. The coupling between the ortho and meta protons results in the observed doublet splitting pattern for each signal.

Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and highlights the two distinct proton environments.

Caption: Molecular structure of this compound.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Vortexing: Gently vortex or sonicate the vial to ensure complete dissolution of the solid.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

1H NMR Spectral Acquisition

The following are typical acquisition parameters for a 1H NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz).

Table 2: Typical 1H NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency400 - 600 MHz
Pulse ProgramStandard 1D proton
Number of Scans (NS)8 - 16
Relaxation Delay (D1)1 - 5 seconds
Acquisition Time (AQ)2 - 4 seconds
Spectral Width (SW)12 - 16 ppm
Temperature298 K (25 °C)

Experimental Workflow

The general workflow for conducting a 1H NMR experiment is outlined in the diagram below.

cluster_workflow 1H NMR Experimental Workflow A Sample Preparation (Weighing & Dissolution) B Transfer to NMR Tube A->B C NMR Spectrometer Setup (Locking & Shimming) B->C D Acquisition of FID (Pulse Sequence Execution) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, Multiplet Analysis) E->F G Structure Elucidation / Confirmation F->G

Caption: General workflow of a 1H NMR experiment.

This guide provides a foundational understanding of the 1H NMR spectral analysis of this compound. For more in-depth analysis, advanced NMR techniques such as 2D NMR (COSY, HSQC) could be employed, although they are generally not necessary for the structural confirmation of this particular molecule.

In-Depth Technical Guide to the FT-IR Spectroscopy of 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4,4'-Dichlorodiphenyl sulfone. It includes a detailed analysis of its vibrational modes, a summary of its characteristic absorption bands, a standard experimental protocol for spectral acquisition, and a logical workflow for FT-IR analysis.

Introduction to this compound

This compound is a chemical compound with the formula (ClC₆H₄)₂SO₂. It is a white solid that is insoluble in water and finds significant use in the synthesis of high-performance polymers. The structural integrity and purity of this compound are critical for its applications, and FT-IR spectroscopy serves as a powerful analytical tool for its characterization. By analyzing the interaction of infrared radiation with the molecular vibrations of this compound, we can identify its functional groups and confirm its molecular structure.

FT-IR Spectral Data and Vibrational Mode Assignments

The FT-IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The key vibrational assignments are summarized in the table below. These assignments are based on established group frequency correlations and data from spectral databases.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100 - 3000C-H stretchingAromatic Ring
~1580 - 1560C=C stretchingAromatic Ring
~1470C=C stretchingAromatic Ring
~1325 - 1300 Asymmetric SO₂ stretching Sulfone (SO₂) Group
~1160 - 1140 Symmetric SO₂ stretching Sulfone (SO₂) Group
~1090In-plane C-H bendingAromatic Ring
~1010In-plane C-H bendingAromatic Ring
~830Out-of-plane C-H bending (para-disubstituted)Aromatic Ring
~750C-Cl stretchingAryl Halide
~560SO₂ scissoringSulfone (SO₂) Group

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

The most characteristic absorption bands for sulfones are the strong asymmetric and symmetric stretching vibrations of the SO₂ group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Experimental Protocol: Acquiring the FT-IR Spectrum

This section outlines a standard procedure for obtaining the FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To obtain a high-quality FT-IR spectrum of this compound for qualitative analysis.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • This compound sample (solid powder).

  • Spatula.

  • Isopropyl alcohol or ethanol (B145695) for cleaning.

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropyl alcohol or ethanol. Allow the crystal to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Preparation and Loading:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The typical scanning range for mid-infrared analysis is 4000 cm⁻¹ to 400 cm⁻¹.

    • For a high-quality spectrum, co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify the major absorption bands and compare their wavenumbers to the reference data in the table above to confirm the identity and purity of the sample.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal surface.

    • Clean the ATR crystal and the press tip thoroughly with a lint-free wipe and an appropriate solvent.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound like this compound.

FTIR_Analysis_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis cluster_report Reporting Instrument_Ready Instrument Ready & Purged Collect_Background Collect Background Spectrum Instrument_Ready->Collect_Background Prepare_Sample Prepare Sample (ATR) Collect_Background->Prepare_Sample Acquire_Spectrum Acquire Sample Spectrum Prepare_Sample->Acquire_Spectrum Process_Data Process Data (e.g., Baseline Correction) Acquire_Spectrum->Process_Data Identify_Peaks Identify Peak Wavenumbers Process_Data->Identify_Peaks Compare_Reference Compare with Reference Data Identify_Peaks->Compare_Reference Confirmation Confirm Structure / Purity Compare_Reference->Confirmation Report_Results Report Findings Confirmation->Report_Results

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable technique for the structural characterization and quality control of this compound. The characteristic absorption bands of the sulfone group, in conjunction with the vibrations of the dichlorinated aromatic rings, provide a unique spectral fingerprint for this molecule. By following the outlined experimental protocol and data analysis workflow, researchers can confidently identify and assess the purity of this compound, ensuring its suitability for its intended applications in polymer science and other fields.

Solubility Profile of 4,4'-Dichlorodiphenyl Sulfone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4,4'-Dichlorodiphenyl Sulfone and its Solubility

This compound (CAS No: 80-07-9), with the chemical formula C₁₂H₈Cl₂O₂S, is a white to off-white crystalline solid. It is known to be soluble in several organic solvents, including acetone (B3395972), dichloromethane, ethyl acetate (B1210297), ethanol (B145695), and chloroform (B151607).[1][2] The solubility of DCDPS is a crucial parameter in various industrial processes. For instance, in purification processes, solvents are selected based on their ability to dissolve DCDPS at certain temperatures while leaving impurities behind. A patent for the purification of crude DCDPS specifies the use of an organic solvent in which DCDPS has a solubility of 0.5 to 20% at 20°C.

Theoretical Framework of Solubility

The solubility of a crystalline solid like this compound in a liquid solvent is governed by the thermodynamic equilibrium between the solid phase and the solution. This equilibrium is achieved when the chemical potential of the solute in the solid state is equal to its chemical potential in the solution. The process of dissolution involves the breaking of intermolecular forces in the crystal lattice of the solute and the formation of new interactions between the solute and solvent molecules.

The overall enthalpy change of solution (ΔHsol) can be expressed as the sum of the lattice enthalpy (ΔHlattice) and the solvation enthalpy (ΔHsolv):

ΔHsol = ΔHlattice + ΔHsolv

For a substance to dissolve, the Gibbs free energy change of solution (ΔGsol) must be negative. This is related to the enthalpy and entropy of solution (ΔSsol) by the following equation:

ΔGsol = ΔHsol - TΔSsol

Generally, the solubility of solids in liquids increases with temperature, indicating that the dissolution process is often endothermic (ΔHsol > 0).

Factors Influencing the Solubility of this compound

The solubility of DCDPS is influenced by several factors, primarily the physicochemical properties of both the solute and the solvent, as well as external conditions like temperature.

A diagram illustrating the key factors that influence the solubility of a crystalline compound is presented below.

G Factors Influencing Solubility of Crystalline Compounds cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_Conditions External Conditions Solute_Properties Crystalline Structure (Lattice Energy) Solubility Solubility Solute_Properties->Solubility Molecular_Structure Molecular Structure (Polarity, H-bonding) Molecular_Structure->Solubility Solvent_Properties Polarity ('Like Dissolves Like') Solvent_Properties->Solubility Solvent_Structure Molecular Size and Shape Solvent_Structure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Significant for gases) Pressure->Solubility

Caption: Factors influencing the solubility of crystalline compounds.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like DCDPS requires precise and reproducible experimental methods. Two common methods are the isothermal equilibrium method and the gravimetric method. A synthetic method with laser monitoring has also been effectively used for similar compounds.

Isothermal Equilibrium Method

The isothermal equilibrium method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute remains constant.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate. A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being transferred.

  • Analysis: The concentration of DCDPS in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by gravimetric analysis after solvent evaporation.

  • Data Reporting: The solubility is reported in various units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Methodology:

  • Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal equilibrium method.

  • Sampling: A known mass or volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the sample under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is obtained.

  • Calculation: The mass of the dissolved solute and the corresponding mass of the solvent are used to calculate the solubility.

Synthetic Method with Laser Monitoring

This method involves observing the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed. A laser system is used to detect the point of complete dissolution.

The general workflow for this experimental method is depicted in the following diagram.

G Experimental Workflow for Synthetic Solubility Determination A Weigh Solute and Solvent B Add to Jacketed Vessel A->B C Heat and Stir Mixture B->C D Monitor with Laser System C->D E Observe Complete Dissolution D->E Clear Solution F Record Dissolution Temperature E->F G Cool and Observe Crystallization F->G H Record Crystallization Temperature G->H Cloudy Solution I Repeat for Different Compositions H->I I->A End End I->End Start Start Start->A

Caption: Workflow for the synthetic method of solubility determination.

Methodology:

  • Preparation: A precise amount of this compound and the chosen solvent are weighed and placed in a sealed, jacketed glass vessel equipped with a magnetic stirrer and a temperature sensor.

  • Heating and Observation: The mixture is heated at a controlled rate while being continuously stirred. A laser beam is passed through the solution, and the transmitted light is monitored by a detector.

  • Dissolution Point: As the temperature increases, the solid dissolves, and the solution becomes clear. The temperature at which the last solid particle disappears, detected by a sharp increase in transmitted light, is recorded as the dissolution temperature.

  • Cooling and Crystallization: The solution is then cooled at a controlled rate, and the temperature at which the first crystals appear (the cloud point), detected by a sharp decrease in transmitted light, is recorded.

  • Data Analysis: The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for that specific composition. The experiment is repeated for various solute-solvent compositions to generate a solubility curve.

Illustrative Solubility Profile: 4,4'-Dichlorodiphenyl Disulfide

As a practical illustration of a solubility profile, this section presents quantitative data for 4,4'-dichlorodiphenyl disulfide (CAS No: 1142-19-4), a compound structurally similar to DCDPS. This data was determined using a synthetic method with laser monitoring.[3]

Disclaimer: The following data is for 4,4'-dichlorodiphenyl disulfide and is provided as a representative example to demonstrate the format and nature of a comprehensive solubility profile. The actual solubility of this compound may differ.

The mole fraction solubility (x) of 4,4'-dichlorodiphenyl disulfide in four organic solvents at various temperatures is presented in the table below. The mass fraction (w) and solubility in grams per 100g of solvent have been calculated from the mole fraction data.

Table 1: Solubility of 4,4'-Dichlorodiphenyl Disulfide in Selected Organic Solvents [3]

Temperature (K)Mole Fraction (x)Mass Fraction (w)g / 100g Solvent
Acetone
303.150.04520.19924.84
308.150.05480.23330.38
313.150.06620.26936.80
318.150.07980.30944.72
323.150.09610.35154.08
328.150.11560.39565.29
333.150.13890.44279.21
Chloroform
303.150.05810.12514.29
308.150.06920.14617.09
313.150.08210.17020.48
318.150.09730.19624.38
323.150.11520.22629.20
328.150.13640.25934.95
333.150.16140.29642.05
Ethanol
303.150.00280.0171.73
308.150.00350.0212.15
313.150.00440.0272.78
318.150.00550.0333.41
323.150.00680.0414.28
328.150.00840.0505.26
333.150.01040.0616.50
Ethyl Acetate
303.150.01950.0606.38
308.150.02360.0727.76
313.150.02840.0859.29
318.150.03410.10111.23
323.150.04080.11813.38
328.150.04870.13916.14
333.150.05800.16219.33

Calculations for mass fraction (w) and g/100g solvent are derived from the mole fraction data using the molar masses of 4,4'-dichlorodiphenyl disulfide (287.23 g/mol ) and the respective solvents.

This data clearly illustrates the temperature-dependent nature of solubility and the significant influence of the solvent on the dissolution of the compound. For instance, the solubility of 4,4'-dichlorodiphenyl disulfide is considerably higher in acetone and chloroform compared to ethanol and ethyl acetate across the studied temperature range.

Conclusion

The solubility profile of this compound is a critical dataset for its effective use in research and industry. While quantitative data for DCDPS remains to be published, the principles of solubility, established experimental protocols, and illustrative data from a closely related compound provide a robust framework for its study. Researchers and drug development professionals are encouraged to perform solubility determinations using the methodologies outlined in this guide to obtain specific data relevant to their applications. Such data will be invaluable for optimizing purification processes, designing new synthetic routes, and developing novel materials with desired properties.

References

An In-depth Technical Guide to the Crystal Structure of 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the crystal structure of 4,4'-Dichlorodiphenyl sulfone, a key monomer in the production of high-performance polymers such as polysulfones.[1] The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed crystallographic data, molecular geometry, and experimental methodologies.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The compound crystallizes in a monoclinic system.[2] Two independent studies have reported similar, but slightly different, unit cell parameters. The data from these studies are summarized below for comparison.

Crystallographic Parameter Sime & Abrahams (1960)[2] Zúñiga et al. (1993) (at 90 K)[3]
Crystal System MonoclinicMonoclinic
Space Group I2/aI 1 2/a 1
a (Å) 20.204 ± 0.01020.20
b (Å) 5.009 ± 0.0104.910
c (Å) 12.259 ± 0.01012.054
α (°) 9090.0
β (°) 90.57 ± 0.2590.02
γ (°) 9090.0
Molecules per Unit Cell (Z) 4Not Specified
Calculated Density (Dx) (g/cm³) 1.537Not Specified
Measured Density (Dm) (g/cm³) 1.533Not Specified

Molecular Geometry

The molecular structure of this compound consists of two chlorophenyl groups attached to a central sulfone group. The key bond lengths and angles, as determined by Sime and Abrahams (1960), are presented in the following table.[2]

Bond/Angle Value
S-C Bond Length (Å) 1.765 ± 0.006
S-O Bond Length (Å) 1.432 ± 0.005
C-C Bond Length (Å) 1.380 ± 0.003
Cl-C Bond Length (Å) 1.736 ± 0.007
C-S-O Bond Angle (°) 107.65 ± 0.28
C-S-C Bond Angle (°) 104.80 ± 0.40
O-S-O Bond Angle (°) 120.40 ± 0.42
Dihedral Angle (Aromatic Rings) (°) 79.45 ± 0.30
Dihedral Angle (Ring & C-S-C Plane) (°) 84.42 ± 0.30

Experimental Protocols

While a detailed, step-by-step experimental protocol for the specific determination of the crystal structure of this compound is not available in the cited literature, a general methodology for single-crystal X-ray diffraction is outlined below. The original structure was solved using two-dimensional Patterson and trial-and-error methods, with final refinement by a complete anisotropic least-squares analysis.[2]

3.1. Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown from a suitable solvent. The compound is slightly soluble in cold ethanol, which could be a starting point for developing a crystallization procedure. A common method involves dissolving the compound in a solvent at an elevated temperature and allowing it to cool slowly, promoting the formation of well-ordered single crystals.

3.2. Data Collection

A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

3.3. Structure Solution and Refinement

The collected diffraction data are used to determine the electron density distribution within the crystal, which in turn reveals the positions of the atoms. The initial structure can be solved using direct methods or Patterson methods.[2] The resulting structural model is then refined using least-squares methods to obtain the best possible fit between the observed and calculated structure factors.

Visualizations

4.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of this compound crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray solution Structure Solution (Patterson/Direct Methods) xray->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

General workflow for single-crystal X-ray crystallography.

4.2. Role in Polysulfone Synthesis

This compound is a crucial monomer in the synthesis of polysulfone and polyethersulfone, which are high-performance engineering plastics.[4] The following diagram illustrates this logical relationship.

polymer_synthesis cluster_reaction Polycondensation Reaction dcdps 4,4'-Dichlorodiphenyl Sulfone (Monomer) reaction Nucleophilic Aromatic Substitution dcdps->reaction bisphenol Bisphenol-A or Bisphenol-S (Comonomer) bisphenol->reaction polysulfone Polysulfone / Polyethersulfone (Polymer) reaction->polysulfone Forms polymer backbone

Role of this compound in polysulfone synthesis.

References

An In-depth Technical Guide to 4,4'-Dichlorodiphenyl Sulfone (CAS 80-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 4,4'-Dichlorodiphenyl sulfone (DCDPS), a key monomer in the production of high-performance polymers.

Chemical Identity and Structure

This compound, with the CAS number 80-07-9, is an organic compound characterized by a sulfone functional group connecting two 4-chlorophenyl rings.[1] Its structure confers high thermal stability and chemical resistance.

Molecular Formula: C₁₂H₈Cl₂O₂S[1]

Structure:

S S O1 O S->O1 O2 O S->O2 C1 S->C1 C7 S->C7 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 Cl1 Cl C4->Cl1 C6 C5->C6 C6->C1 C8 C7->C8 C9 C8->C9 C10 C9->C10 C11 C10->C11 Cl2 Cl C10->Cl2 C12 C11->C12 C12->C7

Caption: Molecular Structure of this compound.

Physicochemical Properties

DCDPS is a white crystalline solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molar Mass287.16 g/mol [1]
Melting Point148-150 °C[2]
Boiling Point397 °C[3]
Flash Point233 °C[2]
SolubilityInsoluble in water; soluble in organic solvents like benzene, chlorobenzene (B131634), and DMF; slightly soluble in ethanol (B145695) and methanol (B129727).[2][3]
AppearanceWhite needle crystals or flakes[2]

Synthesis of this compound

The primary industrial synthesis of DCDPS involves the Friedel-Crafts reaction of chlorobenzene with a sulfonating agent. Several variations of this method exist, aiming to optimize yield and purity.

General Synthesis Workflow

The following diagram illustrates a common synthetic route to produce this compound.

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Chlorobenzene Chlorobenzene ReactionVessel Reaction Vessel (with Catalyst, e.g., FeCl₃, AlCl₃) Chlorobenzene->ReactionVessel SulfonatingAgent Sulfonating Agent (e.g., SO₃, H₂SO₄, Chlorosulfonic Acid) SulfonatingAgent->ReactionVessel Hydrolysis Hydrolysis ReactionVessel->Hydrolysis Crude Product Washing Washing Hydrolysis->Washing Crystallization Crystallization Washing->Crystallization Drying Drying Crystallization->Drying DCDPS This compound Drying->DCDPS

Caption: General workflow for the synthesis of DCDPS.

Detailed Experimental Protocol (Example)

This protocol is a composite representation based on common laboratory-scale synthesis procedures.

Materials:

  • Chlorobenzene

  • Sulfur trioxide (SO₃) or Chlorosulfonic acid (ClSO₃H)

  • Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add chlorobenzene.

  • Addition of Sulfonating Agent: Cool the flask in an ice bath. Slowly add the sulfonating agent (e.g., sulfur trioxide or chlorosulfonic acid) to the stirred chlorobenzene, maintaining the temperature between 10-20°C.

  • Catalyst Addition: Once the addition of the sulfonating agent is complete, add the catalyst (e.g., anhydrous ferric chloride) portion-wise while keeping the temperature below 30°C.

  • Reaction: After the catalyst addition, allow the reaction mixture to stir at room temperature for several hours, or gently heat to reflux (around 135°C) to drive the reaction to completion. The progress of the reaction can be monitored by measuring the off-gas evolution.[4]

  • Quenching and Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice or into cold water to hydrolyze any unreacted reagents and precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with water until the filtrate is neutral.

  • Purification:

    • Washing: The crude product can be washed with a solvent in which the desired 4,4'-isomer has low solubility at room temperature, while impurities are more soluble.

    • Crystallization: Dissolve the crude product in a suitable hot solvent (e.g., methanol, chlorobenzene) and allow it to cool slowly to form crystals.[5] Filter the purified crystals and wash with a small amount of cold solvent.

  • Drying: Dry the purified this compound in a vacuum oven at an elevated temperature (e.g., 80-100°C) to remove any residual solvent.

Application in Polymer Synthesis

A major application of DCDPS is as a monomer in the synthesis of high-performance thermoplastic polymers such as polysulfone (PSU) and polyethersulfone (PES). These polymers are known for their high thermal stability, chemical resistance, and mechanical strength.

Polysulfone Synthesis Workflow

The following diagram illustrates the polycondensation reaction for the synthesis of a polysulfone using DCDPS and a bisphenol, such as Bisphenol A.

cluster_monomers Monomers cluster_reaction Polycondensation cluster_process Processing cluster_polymer Polymer DCDPS This compound ReactionVessel Reaction Vessel (Solvent: e.g., DMSO, Sulfolane) (Base: e.g., K₂CO₃, NaOH) DCDPS->ReactionVessel Bisphenol Bisphenol A Bisphenol->ReactionVessel Precipitation Precipitation (in non-solvent, e.g., water/methanol) ReactionVessel->Precipitation Polymer Solution Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Polysulfone Polysulfone (PSU) Drying->Polysulfone

Caption: General workflow for polysulfone synthesis from DCDPS.

Detailed Experimental Protocol (Example for Polysulfone Synthesis)

This protocol provides a general procedure for the synthesis of polysulfone.

Materials:

  • This compound (DCDPS)

  • Bisphenol A (BPA)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (B87167) (DMSO)

  • Toluene (B28343) (as an azeotroping agent)

  • Methanol or Water (for precipitation)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add DCDPS, Bisphenol A, potassium carbonate, DMAc, and toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-160°C) to remove the water formed during the reaction as an azeotrope with toluene. Continue until no more water is collected in the Dean-Stark trap.

  • Polymerization: After the removal of water, increase the temperature to 160-180°C to distill off the toluene and continue the polymerization. The viscosity of the solution will increase as the polymer chains grow.

  • Precipitation: After several hours, cool the viscous polymer solution to room temperature and slowly pour it into a stirred non-solvent such as methanol or water to precipitate the polysulfone.

  • Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and salts.

  • Drying: Dry the purified polysulfone in a vacuum oven at a high temperature (e.g., 120-150°C) for an extended period to ensure complete removal of residual solvent.

Analytical Methods

The purity and identity of DCDPS are typically assessed using standard analytical techniques.

TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of isomers.Reverse-phase column (e.g., C18), mobile phase of acetonitrile/water with an acid modifier (e.g., phosphoric or formic acid).[6][7]
Gas Chromatography (GC) Purity analysis and detection of volatile impurities.Capillary column suitable for aromatic compounds, with flame ionization detection (FID) or mass spectrometry (MS).
Melting Point Analysis Preliminary assessment of purity.A sharp melting range close to the literature value indicates high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons and carbons.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the sulfone group (S=O stretching) and C-Cl bonds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound for professionals in research and development. For specific applications, further investigation into the extensive patent and scientific literature is recommended.

References

Unveiling the Thermal Profile of DCDPS: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 4,4'-Dichlorodiphenyl sulfone (DCDPS), a key monomer in the production of high-performance polymers. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the thermal behavior of DCDPS, outlines experimental methodologies for its analysis, and visualizes key conceptual frameworks.

Executive Summary

This compound (DCDPS) is a crystalline solid widely utilized as a precursor in the synthesis of thermally resistant polymers such as polyethersulfone (PES) and polysulfone (PSU). Understanding its thermal stability and decomposition temperature is paramount for the safe handling, processing, and application of DCDPS and its derived polymers. This guide consolidates available data on its melting point, boiling point, and decomposition temperature, providing a clear and concise reference for technical stakeholders.

Thermal Properties of DCDPS

The thermal behavior of DCDPS is characterized by a distinct melting point and a high decomposition temperature, indicative of its stable molecular structure. The key thermal parameters are summarized in the table below.

PropertyValueSource
Melting Point143 - 152 °C[1][2][3]
Boiling Point397 °C[3]
Decomposition Temperature≥ 397 °C

Table 1: Key Thermal Properties of this compound (DCDPS)

Thermal Decomposition Profile

The thermal decomposition of DCDPS occurs at elevated temperatures, at or above its boiling point. When subjected to temperatures of 397 °C or higher, the molecule undergoes degradation. The decomposition process is known to emit a range of toxic fumes, including carbon monoxide, carbon dioxide, chlorine, sulfur oxides, and hydrogen chloride gas[4]. This indicates the breakdown of the aromatic rings and the sulfone group, as well as the cleavage of the carbon-chlorine bonds.

Experimental Methodologies for Thermal Analysis

The characterization of the thermal properties of DCDPS is primarily achieved through two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of DCDPS (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina (B75360) or platinum.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a specified flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is determined from this curve, representing the point at which significant mass loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh DCDPS Sample place Place in Crucible weigh->place load Load into TGA place->load purge Purge with N2 load->purge heat Heat at Constant Rate purge->heat record Record Mass Loss heat->record plot Plot Mass vs. Temp record->plot determine Determine T_onset plot->determine

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the melting point and heat of fusion.

Experimental Protocol:

  • Sample Preparation: A small amount of DCDPS (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is utilized, with an empty sealed aluminum pan serving as a reference.

  • Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, to maintain an inert atmosphere.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Analysis: The DSC thermogram plots the differential heat flow against temperature. The melting point is identified as the peak temperature of the endothermic transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh DCDPS Sample seal Seal in Al Pan weigh->seal load Load Sample & Ref seal->load purge Purge with N2 load->purge heat Heat at Constant Rate purge->heat measure Measure Heat Flow heat->measure plot Plot Heat Flow vs. Temp measure->plot identify Identify T_melt plot->identify

DSC Experimental Workflow

Inferred Thermal Decomposition Pathway

Based on the identified decomposition products, a simplified logical pathway for the thermal degradation of DCDPS can be proposed. The high temperatures provide sufficient energy to initiate bond cleavage, leading to the fragmentation of the molecule.

Decomposition_Pathway cluster_products Decomposition Products cluster_origin DCDPS DCDPS (C12H8Cl2O2S) CO_CO2 CO, CO2 DCDPS->CO_CO2 SOx Sulfur Oxides (SOx) DCDPS->SOx HCl Hydrogen Chloride (HCl) DCDPS->HCl Cl2 Chlorine (Cl2) DCDPS->Cl2 Aromatic_Rings Aromatic Rings Aromatic_Rings->CO_CO2 Sulfone_Group Sulfone Group Sulfone_Group->SOx Chlorine_Substituents Chlorine Substituents Chlorine_Substituents->HCl Chlorine_Substituents->Cl2

Inferred Decomposition Pathway

Conclusion

This compound exhibits high thermal stability, a critical attribute for its application in the synthesis of high-performance polymers. Its well-defined melting point and high decomposition temperature are key parameters for optimizing processing conditions. The decomposition of DCDPS at temperatures at or above 397 °C results in the evolution of various gaseous byproducts, necessitating appropriate safety and handling protocols in high-temperature applications. The experimental methodologies of TGA and DSC provide robust means for characterizing the thermal profile of DCDPS, ensuring its effective and safe utilization in research and industrial settings.

References

An In-depth Technical Guide to the Health and Safety Handling of 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of 4,4'-Dichlorodiphenyl sulfone (DCDPS). The information is intended to support researchers, scientists, and drug development professionals in implementing safe laboratory and manufacturing practices. This document summarizes key safety data, outlines experimental protocols for toxicological assessment, and provides visual workflows for critical safety procedures.

Chemical Identification and Physical Properties

This compound is a synthetic chemical used in the production of polymers like polyethersulfone (PES) and as an intermediate in the synthesis of other organic compounds.[1]

PropertyValueReference
Chemical Name This compound[2]
Synonyms Bis(4-chlorophenyl) sulfone, DCDPS[2]
CAS Number 80-07-9[2]
Molecular Formula C12H8Cl2O2S[3]
Molecular Weight 287.16 g/mol [4]
Appearance White crystalline solid or fine powder[5]
Melting Point 146 - 151 °C[2]
Boiling Point 397 °C[2]
Flash Point 233 °C[2]
Solubility Insoluble in water. Soluble in ethanol (B145695) and chloroform.[6]
Stability Stable under normal conditions. Combustible.[2][4]

Hazard Identification and Classification

DCDPS is classified as a hazardous substance. The primary hazards are serious eye irritation and long-term adverse effects on the aquatic environment.[2][7] It may also form combustible dust concentrations in the air.[2]

GHS Hazard Statements:

  • H319: Causes serious eye irritation.[7]

  • H411: Toxic to aquatic life with long lasting effects.[7]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[7]

  • P273: Avoid release to the environment.[7]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[3]

  • P391: Collect spillage.[7]

  • P501: Dispose of contents/container in accordance with local regulations.[7]

Toxicological Information

Toxicological data is crucial for understanding the potential health effects of DCDPS. The following table summarizes key toxicity values.

TestSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral>3000 mg/kg[8]
Acute Oral Toxicity (LD50) MouseOral24 g/kg[9]
Skin Corrosion/Irritation RabbitDermalNo skin irritation[7]
Serious Eye Damage/Irritation RabbitOcularIrritating[7]
Skin Sensitization --Not expected to be sensitizing[4]
Carcinogenicity Rat, MouseFeedNot carcinogenic[10]
Summary of Toxicology Studies

14-Week and 2-Year Toxicology and Carcinogenesis Studies (NTP TR-501)

The National Toxicology Program (NTP) conducted 14-week and 2-year toxicology and carcinogenicity studies of p,p'-Dichlorodiphenyl sulfone in F344/N rats and B6C3F1 mice via feed.[11][12]

  • 14-Week Study: In the 14-week studies, Fischer 344 rats and B6C3F1 mice were fed diets containing 0, 30, 100, 300, 1,000, or 3,000 ppm DCDPS.[12] The major target organs of toxicity were the liver and kidney in rats and the liver in mice.[12] Dose-related increases in liver weights and centrilobular hepatocyte hypertrophy were observed.[12]

  • 2-Year Study: In the 2-year studies, rats and mice were fed diets containing various concentrations of DCDPS for 104 to 105 weeks.[12] The liver was the only target organ of DCDPS-induced toxicity, with effects including centrilobular hepatocyte hypertrophy.[12] There was no evidence of carcinogenic activity in rats or mice.[10] A No-Observed-Adverse-Effect Level (NOAEL) of 30 ppm in the diet was established for rats.[12]

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines.

Acute Oral Toxicity (as per OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[7]

  • Test Animals: Healthy young adult rodents are used, with at least 5 animals per dose level.[7]

  • Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[7] Doses are typically selected based on a range-finding study.[7]

  • Administration: The substance is administered orally by gavage.[7]

  • Observation: Animals are observed for effects and mortality for a set period.[7] Surviving animals are euthanized and necropsied at the end of the study.[7]

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[8]

  • Test Animal: The albino rabbit is the preferred species.[1]

  • Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) under a patch.[1]

  • Exposure: The exposure period is typically 4 hours.[1]

  • Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[8] Observations may continue for up to 14 days to assess reversibility.[8]

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[6][9]

  • Test Animal: The albino rabbit is the preferred species.[13]

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[13]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the conjunctiva, cornea, and iris.[13] The duration of the observation period should be sufficient to evaluate the reversibility of the effects.[13]

  • Animal Welfare: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[9]

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The LLNA is an in vivo method for identifying skin sensitizing chemicals.[14]

  • Principle: The test is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[2]

  • Procedure: A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control, and a positive control.[15] The test substance is applied to the dorsum of each ear for three consecutive days.[16]

  • Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and its incorporation into the lymph node cells is measured as an indicator of proliferation.[15]

  • Endpoint: A Stimulation Index (SI) of 3 or greater is considered a positive result for skin sensitization.[15]

Health and Safety Handling Precautions

Engineering Controls
  • Ensure adequate ventilation, especially in confined areas.[2]

  • Use a laboratory fume hood for handling the powder.

  • Provide eyewash stations and safety showers close to the workstation.[2]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment when handling this compound.

PPE_Handling_DCDPS cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling this compound EyeProtection Eye/Face Protection (Safety Goggles, Face Shield) HandProtection Hand Protection (Chemical Resistant Gloves) BodyProtection Body Protection (Lab Coat, Protective Clothing) RespiratoryProtection Respiratory Protection (NIOSH/MSHA approved respirator) Handling Handling DCDPS Handling->EyeProtection Wear Handling->HandProtection Wear Handling->BodyProtection Wear Handling->RespiratoryProtection Wear (if dust is generated)

Recommended PPE for handling DCDPS.
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]

Handling and Storage
  • Handling: Wash thoroughly after handling.[9] Minimize dust generation and accumulation.[9] Avoid contact with eyes, skin, and clothing.[9]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][9]

Emergency Procedures

First Aid Measures

The following flowchart outlines the initial first aid response to an exposure incident.

First_Aid_Flowchart cluster_routes Routes of Exposure cluster_actions First Aid Actions Start Exposure to DCDPS EyeContact Eye Contact Start->EyeContact SkinContact Skin Contact Start->SkinContact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion FlushEyes Flush eyes with water for at least 15 minutes. Remove contact lenses. EyeContact->FlushEyes WashSkin Flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. SkinContact->WashSkin FreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->FreshAir RinseMouth Do NOT induce vomiting. Give 2-4 cupfuls of milk or water. Ingestion->RinseMouth GetMedicalAid Seek Immediate Medical Attention FlushEyes->GetMedicalAid WashSkin->GetMedicalAid FreshAir->GetMedicalAid RinseMouth->GetMedicalAid

First aid procedures for DCDPS exposure.
  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[9]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[9]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[9]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas may be generated by thermal decomposition.[2][17]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[9]

Accidental Release Measures

The following workflow details the steps for responding to a spill of this compound.

Spill_Response_Workflow Start Spill of DCDPS Occurs Step1 Ensure adequate ventilation and wear appropriate PPE. Start->Step1 Step2 Avoid generating dust. Step1->Step2 Step3 Sweep up or absorb material. Step2->Step3 Step4 Place into a suitable clean, dry, closed container for disposal. Step3->Step4 Step5 Clean the spill area thoroughly. Step4->Step5 End Spill Cleaned Up Step5->End

Workflow for responding to a DCDPS spill.
  • Personal Precautions: Use proper personal protective equipment as indicated in Section 5.2.[9]

  • Environmental Precautions: Do not let product enter drains.[13]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[2] Avoid generating dusty conditions.[9]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[2]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[2]

Disposal Considerations

  • Waste Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8]

This guide is intended to provide a comprehensive overview of the health and safety considerations for handling this compound. It is essential to consult the full Safety Data Sheet (SDS) and relevant regulatory guidelines before working with this chemical. Always prioritize safety and adhere to established laboratory and industrial hygiene practices.

References

A Comprehensive Technical Guide to 4,4'-Dichlorodiphenyl Sulfone (DCDPS): Synonyms, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a consolidated overview of 4,4'-Dichlorodiphenyl Sulfone (DCDPS). The document details its various synonyms and alternative names found in chemical literature, presents key quantitative data in structured tables, outlines detailed experimental protocols for its synthesis and polymerization, and offers visualizations of these chemical processes.

Synonyms and Alternative Names for DCDPS

This compound is known by a multitude of synonyms and alternative names in chemical literature and databases. For clarity and comprehensive literature searches, a compilation of these names is essential.

CategoryName
Common Abbreviation DCDPS
IUPAC Name 1,1'-Sulfonylbis(4-chlorobenzene)[1]
Systematic Names This compound[1]
Bis(4-chlorophenyl) sulfone[1]
Bis(p-chlorophenyl) sulfone[1]
p,p'-Dichlorodiphenyl sulfone[1]
1-chloro-4-(4-chlorophenyl)sulfonylbenzene
Di-p-chlorophenyl sulfone
CAS Registry Number 80-07-9[1]
Other Identifiers UNII-5U49794253[1]
DTXSID9024986[1]
NSC 23899

Quantitative Data

This section summarizes key physicochemical properties and toxicological data for DCDPS, providing a quick reference for experimental planning and safety assessments.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₈Cl₂O₂S[1]
Molecular Weight 287.16 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 143-146 °C[2][3][4]
Boiling Point 250 °C at 10 mmHg[3][4]
Solubility Insoluble in water; Soluble in ethanol (B145695) and chloroform[4]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 211.2 ± 24.6 °C[2]
LogP 4.20[2]
Toxicological Data
TestSpeciesRouteValueReference
LD50 RatOral>3000 mg/kg bw[5]
LD50 Rat (male and female)Oral5189 mg/kg[6]
LDLo RatOral7500 mg/kg[2]

Experimental Protocols

Detailed methodologies for the synthesis of DCDPS and its subsequent polymerization to form high-performance polymers are provided below. These protocols are based on established procedures found in scientific literature and patents.

Synthesis of this compound (DCDPS)

Objective: To synthesize this compound from chlorobenzene.

Materials:

  • Chlorobenzene

  • Chlorosulfonic acid or Sulfur trioxide

  • Thionyl chloride or Phosgene

  • Methanol (B129727) (for washing)

Procedure:

  • A mixture of chlorobenzene, a sulfonating agent (chlorosulfonic acid or sulfur trioxide), and a chlorinating agent (thionyl chloride or phosgene) is prepared.

  • The reaction mixture is heated to a temperature of up to 220°C. It is noted that using more than the stoichiometric amount of the sulfonating agent and less than the stoichiometric amount of the chlorinating agent can lead to high purity and yield.

  • Upon completion of the reaction, which can be monitored by gas chromatography to confirm the conversion of intermediates, the mixture is cooled.

  • The crude product is then purified. One method involves pouring the molten reaction mixture into methanol.

  • The mixture is heated to approximately 110-115°C under pressure (around 4.5 bar) and stirred for one hour.

  • After cooling, the precipitated this compound is collected by filtration and washed with methanol.[7]

  • The final product is dried. Gas chromatography can be used to confirm the purity, with reported purities exceeding 99.5%.[7][8]

Synthesis of Polysulfone from DCDPS and Bisphenol A

Objective: To synthesize polysulfone via nucleophilic aromatic substitution polymerization of DCDPS and Bisphenol A.

Materials:

  • This compound (DCDPS)

  • Bisphenol A (BPA)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAC)

  • Toluene (B28343)

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and Bisphenol A.

  • Add an excess of potassium carbonate (typically 1.1 to 1.5 moles per mole of Bisphenol A).

  • Add N,N-Dimethylacetamide as the solvent and toluene as an azeotroping agent to remove water.

  • Heat the reaction mixture to the reflux temperature of the toluene-water azeotrope (approximately 140-150°C) with vigorous stirring. Collect the water in the Dean-Stark trap.

  • After the complete removal of water, distill off the toluene and raise the temperature to the polymerization temperature, typically between 150-160°C.[9]

  • Continue the polymerization for several hours. The progress of the reaction can be monitored by the increase in the viscosity of the solution.

  • Once the desired molecular weight is achieved (indicated by the viscosity), cool the reaction mixture to room temperature.

  • Precipitate the polysulfone by slowly pouring the viscous polymer solution into a non-solvent like methanol or a methanol/water mixture with constant stirring.

  • Collect the polymer by filtration and wash it thoroughly with hot deionized water to remove any residual salts and solvent.

  • Dry the purified polysulfone in a vacuum oven. The yield of the crude polysulfone is typically high, with reported yields of 98.9%.[9]

Visualizations of Chemical Processes

The following diagrams, generated using Graphviz, illustrate the key chemical transformations described in the experimental protocols.

DCDPS_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Chlorobenzene Chlorobenzene Reaction Sulfonation Reaction (High Temperature) Chlorobenzene->Reaction SulfonatingAgent Sulfonating Agent (e.g., SO₃) SulfonatingAgent->Reaction DCDPS This compound (DCDPS) Reaction->DCDPS Purification

Caption: General workflow for the synthesis of this compound (DCDPS).

Polysulfone_Polymerization cluster_monomers Monomers cluster_conditions Reaction Conditions cluster_process Polymerization Process cluster_product Product DCDPS This compound (DCDPS) Polymerization Nucleophilic Aromatic Substitution Polymerization DCDPS->Polymerization BisphenolA Bisphenol A (BPA) BisphenolA->Polymerization Solvent Solvent: N,N-Dimethylacetamide (DMAC) Base Base: Potassium Carbonate (K₂CO₃) Azeotrope Azeotroping Agent: Toluene Polysulfone Polysulfone Polymerization->Polysulfone Precipitation & Purification

Caption: Workflow for the synthesis of Polysulfone from DCDPS and Bisphenol A.

References

The Genesis of a Polymer Precursor: A Technical Guide to the Discovery and Historical Synthesis of Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical evolution of synthesis methods for dichlorodiphenyl sulfone (DCDPS), a pivotal monomer in the production of high-performance polysulfone and polyether sulfone engineering plastics. This document provides a comprehensive overview of the key synthetic routes, detailed experimental protocols for significant methods, and a comparative analysis of their quantitative aspects.

From Early Sulfone Chemistry to a Key Industrial Monomer: A Historical Perspective

The journey of dichlorodiphenyl sulfone is rooted in the broader history of organosulfur chemistry, which saw significant advancements in the 19th century. A landmark moment in the development of sulfone compounds was the synthesis of "Sulfonal" (acetone diethyl sulfone) in 1888 by German chemists Eugen Baumann and Alfred Kast.[1] Their work, which identified the hypnotic properties of this new compound, marked the entry of the sulfone functional group into medicinal chemistry.[1][2] The foundational method of oxidizing a thioether to a sulfone, central to their discovery, remains a fundamental transformation in organosulfone synthesis today.[1]

While the precise moment of the first synthesis of dichlorodiphenyl sulfone is not prominently documented, its development is intrinsically linked to the advent of the Friedel-Crafts reactions in 1877.[3] These reactions, which allow for the attachment of substituents to aromatic rings, provided the foundational chemistry for the synthesis of diaryl sulfones. The primary industrial methods for producing DCDPS are variations of the Friedel-Crafts reaction, involving the electrophilic aromatic substitution of chlorobenzene (B131634) with a sulfonating agent.

Key Historical Synthesis Methods

The industrial production of 4,4'-dichlorodiphenyl sulfone has evolved through several key methods, each with its own set of advantages and disadvantages. These methods primarily include the sulfuric acid method, the chlorosulfonic acid method, the sulfur trioxide method, and the sulfoxidation method.

Sulfuric Acid Method

One of the earliest and most straightforward approaches involves the direct reaction of chlorobenzene with concentrated sulfuric acid. This method is characterized by its low cost and the use of readily available starting materials. However, it suffers from low conversion rates, extended reaction times, and often results in a product with a lower melting point and poorer quality due to the formation of isomers and byproducts.

Chlorosulfonic Acid Method

A more refined and mature process utilizes chlorosulfonic acid as the sulfonating agent. This method generally yields a product of good quality. The reaction of chlorobenzene with chlorosulfonic acid can be followed by a reaction with a catalytic amount of ferric chloride to produce this compound. Despite its effectiveness, this route is associated with high production costs and the generation of significant amounts of waste, particularly acidic effluent.

Sulfur Trioxide (SO₃) Method

An improvement over the previous methods involves the use of sulfur trioxide. This approach offers higher reactivity and can lead to high yields of the desired product. Variations of this method include the use of additives like dimethyl sulfate. For instance, reacting sulfur trioxide with dimethyl sulfate, followed by reaction with chlorobenzene, can produce this compound with high purity.

Sulfoxidation Method (Two-Step Synthesis)

This method involves a two-step process. First, a Friedel-Crafts reaction between thionyl chloride (or sulfuryl chloride) and chlorobenzene in the presence of a catalyst (like anhydrous aluminum trichloride) is performed to synthesize 4,4'-dichlorodiphenyl sulfoxide (B87167).[4][5] This intermediate is then oxidized, typically using hydrogen peroxide in glacial acetic acid, to yield the final this compound.[4][5] This process can produce a high-purity product with yields exceeding 90%.[4][5]

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for the historical synthesis methods of this compound.

MethodKey ReactantsCatalyst/AdditivesTypical YieldTypical PurityKey AdvantagesKey Disadvantages
Sulfuric Acid Method Chlorobenzene, Sulfuric AcidNoneLowLowerLow cost, simple raw materialsLow conversion, long reaction time, poor quality
Chlorosulfonic Acid Method Chlorobenzene, Chlorosulfonic AcidFerric Chloride~93.8%~89.8%Mature process, good product qualityHigh cost, significant waste generation
Sulfur Trioxide Method Chlorobenzene, Sulfur TrioxideDimethyl Sulfate~90%>99%High reactivity, high purity productMore complex process
Sulfoxidation Method Thionyl Chloride, Chlorobenzene, Hydrogen PeroxideAnhydrous Aluminum Trichloride (B1173362)>90%>99.2%High purity, simple processTwo-step process, potential for byproducts
Friedel-Crafts (Sulfuryl Chloride) Chlorobenzene, Sulfuryl ChlorideAnhydrous Aluminum Chloride or Ferric Chloride>92%>99%Single step, high purity, low costUse of strong Lewis acid catalyst

Detailed Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Reaction with Sulfuryl Chloride

This protocol is based on a common industrial method for the single-step synthesis of this compound.

Materials:

  • Chlorobenzene

  • Sulfuryl chloride

  • Anhydrous aluminum chloride (or anhydrous ferric chloride)

Procedure:

  • In a suitable reactor, charge chlorobenzene and sulfuryl chloride in a molar ratio of 8-10:1 (chlorobenzene:sulfuryl chloride).

  • Stir the mixture to ensure homogeneity.

  • Slowly add the catalyst (anhydrous aluminum chloride or ferric chloride) in batches. The molar ratio of sulfuryl chloride to catalyst should be approximately 1:1.1-1.2.

  • After the complete addition of the catalyst, continue the reaction for 2-3 hours at a controlled temperature.

  • Upon completion of the reaction, cool the mixture to 20-30°C.

  • Perform hydrolysis by carefully adding water.

  • Heat the mixture to dissolve all solid materials.

  • Cool the mixture again to precipitate the white crystals of this compound.

  • Filter the crystals and wash them.

  • The filtrate can be allowed to settle and separate into organic and aqueous phases. The organic phase, containing excess chlorobenzene, can be recovered and reused.

Protocol 2: Two-Step Sulfoxidation Method

This protocol outlines the synthesis of this compound via a sulfoxide intermediate.[4][5]

Step 1: Synthesis of 4,4'-Dichlorodiphenyl Sulfoxide

  • In a four-neck flask, add chlorobenzene.

  • Add anhydrous aluminum trichloride as a catalyst and stir the mixture.

  • Add thionyl chloride dropwise while controlling the temperature. The reaction is exothermic.

  • After the addition is complete, continue stirring for 1-2 hours.

  • Cool the reaction mixture and perform hydrolysis.

  • Heat the mixture to dissolve the product, then cool to crystallize the 4,4'-dichlorodiphenyl sulfoxide.

  • Filter and collect the solid product.

Step 2: Oxidation to this compound

  • Dissolve the 4,4'-dichlorodiphenyl sulfoxide obtained in Step 1 in glacial acetic acid.

  • Add hydrogen peroxide to the solution to carry out the oxidation reaction.

  • After the reaction is complete, cool the mixture.

  • Filter the precipitated this compound and dry the product.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a generalized workflow for the synthesis of dichlorodiphenyl sulfone.

Synthesis_Pathways cluster_one_step Single-Step Syntheses cluster_two_step Two-Step Synthesis (Sulfoxidation) CBZ1 Chlorobenzene DCDPS1 4,4'-Dichlorodiphenyl Sulfone CBZ1->DCDPS1 H₂SO₄ CBZ1->DCDPS1 ClSO₃H / FeCl₃ CBZ1->DCDPS1 SO₃ / (CH₃)₂SO₄ CBZ1->DCDPS1 SO₂Cl₂ / AlCl₃ H2SO4 H₂SO₄ ClSO3H ClSO₃H SO3 SO₃ SO2Cl2 SO₂Cl₂ CBZ2 Chlorobenzene DCDPSO 4,4'-Dichlorodiphenyl Sulfoxide CBZ2->DCDPSO SOCl₂ / AlCl₃ SOCl2 SOCl₂ DCDPS2 4,4'-Dichlorodiphenyl Sulfone DCDPSO->DCDPS2 H₂O₂ / CH₃COOH H2O2 H₂O₂

Caption: Major synthetic routes to this compound.

Experimental_Workflow start Start: Reactants reaction Reaction with Sulfonating Agent (e.g., SO₂, SO₂Cl₂, etc.) start->reaction hydrolysis Hydrolysis reaction->hydrolysis dissolution Heating for Dissolution hydrolysis->dissolution crystallization Cooling for Crystallization dissolution->crystallization filtration Filtration crystallization->filtration product Final Product: This compound filtration->product purification Optional: Purification (Recrystallization) filtration->purification purification->product

References

Unveiling the Incommensurate Phase Transition in 4,4'-Dichlorodiphenyl Sulfone Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichlorodiphenyl sulfone (DCDPS), a molecule of interest in materials science and potentially in pharmaceutical contexts due to the prevalence of the sulfone functional group, exhibits a fascinating structural phenomenon known as an incommensurate phase transition. This guide provides an in-depth technical overview of this transition, summarizing key quantitative data, detailing the experimental methodologies used for its characterization, and visualizing the experimental workflows. The transition from a normal crystalline phase to an incommensurate phase in DCDPS occurs at approximately 150 K.[1][2][3] In this incommensurate phase, the crystal structure is modulated with a periodicity that is not a rational multiple of the underlying lattice, a state that persists down to low temperatures without a "lock-in" to a commensurate phase at atmospheric pressure.[2][3][4] Understanding the nuances of such phase transitions is critical for controlling the solid-state properties of crystalline materials, which can have significant implications for their physical, chemical, and biological behavior.

Data Presentation

The following tables summarize the key quantitative data reported for the incommensurate phase transition in this compound crystals.

Table 1: Transition Temperatures and Pressures

ParameterValueReference
Normal-to-Incommensurate Transition Temperature (Ti)~150 K[1][2][3]
Pressure at which Ti vanishes~320 MPa[4]
Reported Second-Order Transition Temperature (AC Calorimetry)146 K
Anomalous Anomaly Temperature (possible lock-in)~115 K

Table 2: Crystallographic Data for the Incommensurate Phase

ParameterValue (at 90 K)Reference
Crystal SystemMonoclinic[1]
Space GroupI2/a[1]
a20.20(2) Å[1]
b4.910(2) Å[1]
c12.054(9) Å[1]
β90.02(4)°[1]
Modulation Wavevector (q)a* ± (1/5 + δ)b[1][2]
0.780(2)b[1]

Experimental Protocols

The characterization of the incommensurate phase transition in this compound has been accomplished through a combination of sophisticated experimental techniques. While detailed, step-by-step protocols for this specific compound are not exhaustively available in the public domain, this section outlines the general methodologies employed based on the available literature.

X-ray Diffraction

X-ray diffraction is a cornerstone technique for determining crystal structures and characterizing phase transitions.

Methodology:

  • Crystal Growth: Single crystals of this compound of high quality are grown, typically from solution.

  • Mounting: A suitable single crystal is mounted on a goniometer head.

  • Temperature Control: The crystal is placed within a cryostat (e.g., a liquid nitrogen or helium cryostat) to allow for precise temperature control. The temperature is gradually lowered from room temperature through the transition temperature of ~150 K and down to lower temperatures (e.g., 90 K).

  • X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å) is directed at the crystal.

  • Data Collection: Diffraction patterns are collected at various temperatures, both above and below the transition temperature. This involves rotating the crystal and detector to measure the intensities and positions of a large number of Bragg reflections.

  • Data Analysis: The collected diffraction data is processed to determine the unit cell parameters and crystal structure at each temperature. The appearance of satellite reflections in the diffraction pattern below the transition temperature is a key indicator of the incommensurate phase. The positions of these satellite peaks relative to the main Bragg peaks are used to determine the modulation wavevector. The structure of the incommensurate phase is then refined using specialized software that can handle modulated structures, often employing the superspace formalism.[1]

Neutron Scattering

Neutron scattering provides valuable information on both the static structure and the dynamics of the crystal lattice, complementing X-ray diffraction data.

Methodology:

  • Sample Preparation: A single crystal or a deuterated powder sample of this compound is prepared. Deuteration can be used to minimize incoherent scattering from hydrogen atoms.

  • Instrumentation: The experiment is performed on a neutron diffractometer or a triple-axis spectrometer at a neutron source (research reactor or spallation source).

  • Temperature and Pressure Control: The sample is placed in a cryostat and, if applicable, a pressure cell to investigate the phase transition under different thermodynamic conditions.

  • Elastic Scattering (Diffraction): A monochromatic neutron beam is scattered from the sample, and the elastically scattered neutrons are detected as a function of scattering angle. This provides information about the crystal structure and the temperature dependence of the modulation wavevector.

  • Inelastic Scattering: A triple-axis spectrometer is used to measure the energy and momentum transfer of neutrons interacting with the crystal. This allows for the study of the lattice dynamics, including the softening of phonon modes that can drive the phase transition. The phason and amplitudon modes, which are characteristic excitations of incommensurate phases, can also be observed.[4]

  • Data Analysis: The diffraction data is analyzed to determine the crystal and magnetic (if any) structure. The inelastic scattering data is used to construct phonon dispersion curves and to study the dynamics of the phase transition.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a crystal, which are sensitive to changes in the crystal structure and symmetry.

Methodology:

  • Sample Preparation: A single crystal of this compound is placed in a temperature-controlled stage (a cryostat) on a microscope.

  • Laser Excitation: A monochromatic laser beam (e.g., from an argon-ion or a solid-state laser) is focused onto the crystal.

  • Signal Collection: The scattered light is collected in a backscattering geometry and directed into a spectrometer. A notch or edge filter is used to remove the strong Rayleigh scattered light at the laser frequency.

  • Spectral Analysis: The Raman spectrum, which consists of peaks shifted in frequency from the excitation laser, is recorded by a sensitive detector (e.g., a CCD camera).

  • Temperature Dependence: Raman spectra are collected at various temperatures, stepping through the phase transition temperature.

  • Data Interpretation: Changes in the number, position, and width of the Raman peaks as a function of temperature indicate changes in the local symmetry and structure of the crystal. The appearance of new modes or the splitting of existing modes below the transition temperature can be correlated with the structural changes occurring during the incommensurate phase transition. The softening of a particular vibrational mode as the transition temperature is approached from below is often a signature of a displacive phase transition.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental techniques used to study the incommensurate phase transition in this compound.

experimental_workflow_xray cluster_prep Sample Preparation cluster_exp X-ray Diffraction Experiment cluster_analysis Data Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection mounting Mounting on Goniometer crystal_selection->mounting temp_control Temperature Control (~300K to 90K) mounting->temp_control xray_exposure X-ray Exposure (e.g., Mo Kα) temp_control->xray_exposure data_collection Diffraction Data Collection xray_exposure->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution satellite_analysis Satellite Reflection Analysis data_processing->satellite_analysis incommensurate_model Incommensurate Structure Modeling satellite_analysis->incommensurate_model

Fig. 1: Experimental Workflow for X-ray Diffraction Studies.

experimental_workflow_neutron cluster_prep Sample Preparation cluster_exp Neutron Scattering Experiment cluster_analysis Data Analysis sample_prep Crystal or Powder Preparation (optional deuteration) instrument_setup Instrument Setup (Diffractometer or Triple-Axis) sample_prep->instrument_setup sample_environment Sample Environment (Cryostat, Pressure Cell) instrument_setup->sample_environment neutron_beam Neutron Beam Exposure sample_environment->neutron_beam elastic_scattering Elastic Scattering (Diffraction) neutron_beam->elastic_scattering inelastic_scattering Inelastic Scattering neutron_beam->inelastic_scattering diffraction_analysis Structural Refinement elastic_scattering->diffraction_analysis inelastic_analysis Phonon Dispersion Analysis (Soft Modes, Phasons) inelastic_scattering->inelastic_analysis

Fig. 2: Experimental Workflow for Neutron Scattering Studies.

experimental_workflow_raman cluster_prep Sample Preparation cluster_exp Raman Spectroscopy Experiment cluster_analysis Data Analysis crystal_prep Single Crystal Preparation sample_mounting Mounting in Cryostat crystal_prep->sample_mounting laser_excitation Laser Excitation sample_mounting->laser_excitation signal_collection Scattered Light Collection laser_excitation->signal_collection spectral_acquisition Spectral Acquisition vs. Temp signal_collection->spectral_acquisition peak_analysis Raman Peak Analysis (Position, Width, Intensity) spectral_acquisition->peak_analysis mode_assignment Vibrational Mode Assignment peak_analysis->mode_assignment phase_transition_correlation Correlation with Phase Transition mode_assignment->phase_transition_correlation

Fig. 3: Experimental Workflow for Raman Spectroscopy Studies.

References

Methodological & Application

Application Notes and Protocols for High-Temperature Polycondensation Using 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature polycondensation of 4,4'-dichlorodiphenyl sulfone (DCDPS). This monomer is a key building block for the synthesis of high-performance aromatic polymers such as polysulfones (PSU) and poly(ether sulfone)s (PES).[1] These materials are of significant interest in various advanced applications, including medical devices, aerospace components, and water filtration membranes, owing to their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2][3]

Introduction to High-Temperature Polycondensation with DCDPS

High-temperature polycondensation involving this compound is a step-growth polymerization method used to produce aromatic polymers. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4] In this reaction, DCDPS is reacted with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent. The sulfone group in DCDPS activates the chlorine atoms towards nucleophilic attack by the phenoxide ions generated from the bisphenol.

The general reaction scheme is as follows:

n (Cl-Ar-SO₂-Ar-Cl) + n (HO-Ar'-OH) + n K₂CO₃ → [-O-Ar'-O-Ar-SO₂-Ar-]n + 2n KCl + n H₂O + n CO₂

Where Ar and Ar' represent aromatic moieties. The choice of the bisphenol comonomer allows for the tailoring of the final polymer's properties.

Applications of DCDPS-Based Polymers

Polymers synthesized from this compound are prized for their performance in extreme environments. Their applications are widespread and include:

  • Medical Devices: Due to their high strength, rigidity, and resistance to hydrolysis, these polymers are suitable for medical instruments and devices that require repeated sterilization.[2]

  • Aerospace and Automotive: Their high-temperature resistance makes them ideal for manufacturing lightweight components for aircraft and under-the-hood parts in vehicles.[1][3]

  • Water Treatment: Poly(ether sulfone)s are extensively used in the fabrication of membranes for water filtration and purification processes.[2]

  • Electrical and Electronic Components: Their excellent electrical insulation properties and thermal stability are advantageous for various electrical applications.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of polysulfones via high-temperature polycondensation of this compound with different bisphenols.

Synthesis of Polyphenylsulfone (PPSU)

This protocol describes the synthesis of polyphenylsulfone from this compound and 4,4'-dihydroxydiphenyl.

Materials:

  • This compound (DCDPS)

  • 4,4'-Dihydroxydiphenyl

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc)

  • Toluene (B28343)

Equipment:

  • 500 mL three-necked flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with temperature controller

Procedure:

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, nitrogen inlet, Dean-Stark trap, and reflux condenser. Ensure the system is under a positive pressure of inert gas (nitrogen).

  • Charging Reactants: To the flask, add 4,4'-dihydroxydiphenyl (55.86 g, 0.3 mol), this compound (89.16 g, 0.31 mol), and potassium carbonate (51.82 g, 0.375 mol).[4]

  • Solvent Addition: Add N,N-dimethylacetamide (470 mL) as the reaction solvent and toluene as an azeotroping agent.

  • Azeotropic Dehydration: Heat the reaction mixture to approximately 140-150°C to remove water azeotropically with toluene.[5] Continue this process until no more water is collected in the Dean-Stark trap. This step is crucial for the formation of the potassium salt of the bisphenol.

  • Polymerization: After complete dehydration, slowly distill off the toluene to raise the reaction temperature to 165°C.[4] Maintain the reaction at this temperature for 6 hours with continuous stirring.[4] The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Polymer Isolation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a vigorously stirred non-solvent, such as methanol (B129727) or a methanol/water mixture, to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with hot deionized water to remove residual salts and solvent. A final wash with methanol can be performed for further purification.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Synthesis of a Copolyphenylene Sulfone with Cardo Fragments

This protocol details the synthesis of a copolymer using this compound, 4,4'-dihydroxydiphenyl, and phenolphthalein (B1677637). The incorporation of "cardo" fragments like phenolphthalein can enhance the glass transition temperature and heat resistance of the resulting copolymer.[4]

Materials:

  • This compound (DCDPS)

  • 4,4'-Dihydroxydiphenyl

  • Phenolphthalein (4,4'-dihydroxyphthalophenone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • Reactor Setup and Charging Reactants: Following the setup described in section 3.1, charge the flask with 4,4'-dihydroxy diphenyl (39.1 g, 0.21 mol), phenolphthalein (28.65 g, 0.09 mol), 4,4'-dichloro diphenyl sulfone (89.16 g, 0.31 mol), and potassium carbonate (51.82 g, 0.375 mol).[4]

  • Solvent Addition, Dehydration, and Polymerization: Follow steps 3-5 from the PPSU synthesis protocol (section 3.1). The reaction is carried out at 165°C for 6 hours after the azeotropic removal of water.[4]

  • Isolation, Purification, and Drying: Follow steps 6-8 from the PPSU synthesis protocol (section 3.1) to isolate, purify, and dry the resulting copolymer.

Data Presentation

The properties of the synthesized polymers are highly dependent on the reaction conditions and the monomers used.

Polymer SystemMonomersReaction Temp. (°C)Reaction Time (h)Number-Average Molecular Weight (Mn)Glass Transition Temp. (Tg, °C)Decomposition Temp. (°C)
PPSU 4,4'-DHDPS, DCDPS1656---
Ternary Copolymer Bisphenol A, Bisphenol Fluorene (B118485) (80 mol%), DCDPS-4> 2 x 10⁴254> 510
Copolymer 4,4'-DHDPS, Phenolphthalein (10 mol%), DCDPS1656--T₂% reduced by 13°C vs. PPSU
Copolymer 4,4'-DHDPS, Phenolphthalein (50 mol%), DCDPS1656--T₂% reduced by 26°C vs. PPSU

DHDPS: Dihydroxydiphenyl; DCDPS: Dichlorodiphenyl sulfone. Data compiled from[4][6]. T₂% refers to the temperature at which 2% weight loss occurs.

Mandatory Visualizations

Reaction Mechanism

The high-temperature polycondensation of this compound with a bisphenol proceeds through a nucleophilic aromatic substitution mechanism.

reaction_mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products DCDPS 4,4'-Dichlorodiphenyl Sulfone (DCDPS) Nucleophilic_Attack Nucleophilic Attack DCDPS->Nucleophilic_Attack Bisphenol Bisphenol Phenoxide Phenoxide Formation Bisphenol->Phenoxide + K₂CO₃ Base K₂CO₃ Phenoxide->Nucleophilic_Attack Intermediate Meisenheimer-like Intermediate Nucleophilic_Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Polymer Poly(ether sulfone) Elimination->Polymer Chain Propagation Byproducts KCl + H₂O + CO₂ Elimination->Byproducts

Caption: Nucleophilic aromatic substitution mechanism for polysulfone synthesis.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of polysulfones using this compound.

experimental_workflow Start Start Setup Reactor Setup (Inert Atmosphere) Start->Setup Charge Charge Reactants: DCDPS, Bisphenol, K₂CO₃ Setup->Charge Add_Solvent Add Solvent (e.g., DMAc) and Azeotroping Agent (Toluene) Charge->Add_Solvent Dehydration Azeotropic Dehydration (~140-150°C) Add_Solvent->Dehydration Polymerization Polymerization (~160-190°C) Dehydration->Polymerization Precipitation Precipitation in Non-Solvent (e.g., Methanol) Polymerization->Precipitation Purification Filtration and Washing (Hot Water, Methanol) Precipitation->Purification Drying Drying in Vacuum Oven Purification->Drying End Purified Polymer Drying->End

Caption: General experimental workflow for polysulfone synthesis.

References

Synthesis of Polyethersulfone (PES) from 4,4'-Dichlorodiphenyl Sulfone (DCDPS) and Bisphenol A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of polyethersulfone (PES), a high-performance thermoplastic, from the monomers 4,4'-dichlorodiphenyl sulfone (DCDPS) and bisphenol A (BPA). PES is a material of significant interest in research, pharmaceutical, and biomedical applications due to its excellent thermal stability, mechanical strength, and chemical resistance.[1] This guide covers the underlying chemistry, a step-by-step synthesis protocol, purification and characterization methods, and key applications in drug development and bioprocessing.

Introduction

Polyethersulfone (PES) is an amorphous thermoplastic polymer known for its high-temperature resistance, excellent mechanical properties, and hydrolytic stability.[1] The synthesis of PES from DCDPS and bisphenol A proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. This process involves the reaction of the bisphenoxide, formed from bisphenol A and a base, with the electron-deficient aromatic rings of DCDPS. The sulfone group in DCDPS acts as a strong electron-withdrawing group, activating the chlorine atoms for nucleophilic attack.[2][3]

The resulting polymer has a wide range of applications, particularly in the fabrication of membranes for filtration processes in the biopharmaceutical industry, such as sterile filtration and virus removal.[4][5] Its biocompatibility and low protein binding characteristics make it a suitable material for these critical applications.[4]

Chemical Reaction and Mechanism

The synthesis of PES from DCDPS and bisphenol A is a step-growth polymerization. The overall reaction is depicted below:

G cluster_reactants Reactants cluster_products Products DCDPS n DCDPS plus1 + BPA n Bisphenol A PES Polyethersulfone (PES) BPA->PES Base (e.g., K2CO3) Solvent (e.g., DMAc) Heat plus2 + HCl 2n-1 HCl

Caption: Overall reaction for the synthesis of PES.

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Deprotonation of Bisphenol A: A base, typically potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups of bisphenol A to form the more nucleophilic bisphenoxide.

  • Nucleophilic Attack: The bisphenoxide attacks the electron-deficient carbon atom bonded to a chlorine atom on the DCDPS molecule. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6]

  • Elimination of Leaving Group: The chloride ion is eliminated, and the aromaticity of the ring is restored, forming an ether linkage.

  • Polymerization: This process repeats, leading to the formation of long polyethersulfone chains.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Polymerization BPA Bisphenol A Bisphenoxide Bisphenoxide BPA->Bisphenoxide - 2H+ Base Base (K2CO3) Bisphenoxide2 Bisphenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Bisphenoxide2->Meisenheimer DCDPS DCDPS DCDPS->Meisenheimer Meisenheimer2 Meisenheimer Complex EtherLinkage Ether Linkage Formation Meisenheimer2->EtherLinkage - Cl- Chloride Chloride Ion EtherLinkage2 Repeating Unit PES Polyethersulfone (PES) EtherLinkage2->PES n repeats G start Start setup Set up reaction apparatus under N2 atmosphere start->setup charge_reactants Charge flask with DCDPS, Bisphenol A, K2CO3, DMAc, and Toluene setup->charge_reactants azeotropic_distillation Heat to 140-150°C for azeotropic removal of water (2-4 hours) charge_reactants->azeotropic_distillation remove_toluene Increase temperature to distill off toluene azeotropic_distillation->remove_toluene polymerization Heat to 160-180°C for polymerization (4-16 hours) remove_toluene->polymerization cool_down Cool the viscous solution to room temperature polymerization->cool_down precipitation Precipitate the polymer by pouring into deionized water cool_down->precipitation filtration_washing Filter and wash the polymer with deionized water and methanol precipitation->filtration_washing drying Dry the polymer in a vacuum oven at 120°C filtration_washing->drying end End drying->end

References

Application Notes: Synthesis of Polysulfone (PSU) via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polysulfone (PSU) is a high-performance thermoplastic known for its excellent thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make it a valuable material in a wide range of applications, including membranes for separation processes, advanced composites, and medical devices. The synthesis of PSU is typically achieved through a nucleophilic aromatic substitution (SAr) polycondensation reaction. This document provides a detailed protocol for the synthesis of polysulfone using 4,4'-Dichlorodiphenyl sulfone (DCDPS) and Bisphenol A (BPA) as monomers.

Reaction Principle

The synthesis involves the polycondensation of a bisphenate, formed in situ from Bisphenol A and a base, with an activated dihalide, this compound. The strongly electron-withdrawing sulfone group in DCDPS activates the chlorine atoms towards nucleophilic attack by the phenoxide ions of the deprotonated Bisphenol A. The reaction proceeds via a step-growth mechanism, forming ether linkages and eliminating a salt byproduct.

Experimental Workflow

The overall experimental workflow for the synthesis of polysulfone is depicted below. The process begins with the preparation of the reaction setup and reagents, followed by the formation of the bisphenolate salt, polymerization at elevated temperatures, and finally, the isolation and purification of the resulting polysulfone polymer.

Polysulfone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Reagents: - this compound (DCDPS) - Bisphenol A (BPA) - Potassium Carbonate (K2CO3) - DMAC (solvent) - Toluene (B28343) (azeotroping agent) setup Reaction Setup: - Three-necked flask - Mechanical stirrer - Nitrogen inlet - Dean-Stark trap - Condenser charge Charge Flask: Add DCDPS, BPA, K2CO3, DMAC, and Toluene setup->charge salt_formation Salt Formation & Azeotropic Dehydration (140°C) charge->salt_formation polymerization Polymerization (160°C) salt_formation->polymerization precipitation Precipitation: Pour reaction mixture into Methanol (B129727) polymerization->precipitation filtration Filtration precipitation->filtration washing Washing: Wash with water and methanol filtration->washing drying Drying: Vacuum oven at 110°C washing->drying final_product Polysulfone (PSU) Powder drying->final_product

Figure 1: Experimental workflow for the synthesis of polysulfone.

Quantitative Data Summary

The following table summarizes the typical quantities of reactants and solvents, along with reaction conditions, used in the synthesis of polysulfone. These values are based on established laboratory-scale procedures.[3][4]

ParameterValueUnitNotes
Reactants
Bisphenol Z (alternative to BPA)-gExample using a different bisphenol[3][4]
This compound (DCDPS)-gEquimolar amount to the bisphenol is common[1]
Potassium Carbonate (K2CO3)-gUsed as the base for deprotonation
Solvents
N,N-Dimethylacetamide (DMAc)-mLAprotic polar solvent
Toluene-mLAzeotropic agent for water removal
Reaction Conditions
Salt Formation Temperature140°CFor 8 hours, with a nitrogen supply[3][4]
Polymerization Temperature160°CFor 16 hours, after toluene removal[3][4]
Post-Processing
Precipitation SolventMethanol-To precipitate the synthesized polymer[3][4]
Drying Temperature110°CIn an electric dryer[3][4]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of polysulfone.

Materials and Equipment:

  • Reactants: this compound (DCDPS), Bisphenol A (BPA), Potassium Carbonate (K2CO3, anhydrous)

  • Solvents: N,N-Dimethylacetamide (DMAc, anhydrous), Toluene, Methanol

  • Equipment: Three-necked round-bottom flask, mechanical stirrer, nitrogen inlet, Dean-Stark trap, reflux condenser, heating mantle, vacuum filtration apparatus, vacuum oven.

Procedure:

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.

    • Ensure all glassware is thoroughly dried before use.

  • Charging the Reactor:

    • To the flask, add equimolar amounts of this compound and Bisphenol A.[1]

    • Add potassium carbonate as the base.

    • Add N,N-Dimethylacetamide (DMAc) as the reaction solvent and toluene as the azeotropic agent.

  • Salt Formation and Dehydration:

    • Begin stirring the mixture and purge the system with nitrogen gas.

    • Heat the reaction mixture to 140°C.[3][4]

    • Maintain this temperature for approximately 8 hours to allow for the formation of the bisphenolate salt and the azeotropic removal of water, which will collect in the Dean-Stark trap.[3][4]

  • Polymerization:

    • After the complete removal of water, distill off the toluene from the reaction mixture.

    • Increase the temperature of the reaction mixture to 160°C to initiate polymerization.[3][4]

    • Continue the polymerization for approximately 16 hours at this temperature.[3][4] The viscosity of the solution will increase significantly as the polymer chains grow.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, allow the mixture to cool down.

    • Slowly pour the viscous polymer solution into a beaker containing methanol while stirring vigorously. This will cause the polysulfone to precipitate as a fibrous or powdered solid.[3][4]

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer multiple times with deionized water and methanol to remove any unreacted monomers, salts, and residual solvent.

    • Dry the purified polysulfone in a vacuum oven at 110°C until a constant weight is achieved.[3][4]

Characterization

The synthesized polysulfone can be characterized by various techniques to determine its structure, molecular weight, and thermal properties. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the polymer repeating unit.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfone and ether linkages.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

References

Application Notes and Protocols: 4,4'-Dichlorodiphenyl Sulfone (DCDPS) in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Dichlorodiphenyl sulfone (DCDPS) as a key monomer in the synthesis of high-performance polymers, particularly poly(ether sulfone)s (PES) and polysulfones (PSU). This document outlines the synthesis, properties, and applications of these polymers, with a focus on their relevance to the medical and pharmaceutical fields.

Introduction to DCDPS-Based High-Performance Polymers

This compound is a crucial building block for a class of amorphous thermoplastic polymers known for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] The polymerization reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation, where DCDPS reacts with a variety of bisphenol comonomers.[3] The resulting poly(arylene ether sulfone)s are widely used in demanding applications, including aerospace, automotive, electronics, and, significantly, in the medical and pharmaceutical industries.[1][4] Their applications in the medical field range from sterilization-resistant instruments and implants to membranes for dialysis and drug delivery systems.[1][5][6]

Polymers derived from DCDPS are noted for their high glass transition temperatures (Tg), typically between 180°C and 250°C, and high thermal decomposition temperatures, often exceeding 500°C.[2][7] The specific properties of the final polymer can be tailored by the choice of the bisphenol comonomer.

Polymer Synthesis: From Monomers to High-Performance Materials

The general synthesis route for producing poly(ether sulfone)s from DCDPS is nucleophilic aromatic substitution polycondensation. This process involves the reaction of a bisphenol with DCDPS in a high-boiling polar aprotic solvent, in the presence of a weak base to activate the bisphenol.

Polycondensation_Mechanism Bisphenol Bisphenol (e.g., Bisphenol A, Bisphenol S) ActivatedBisphenol Activated Bisphenoxide Bisphenol->ActivatedBisphenol Base Weak Base (e.g., K2CO3) Base->ActivatedBisphenol Deprotonation Polymer Poly(ether sulfone) (PES/PSU) ActivatedBisphenol->Polymer Nucleophilic Attack DCDPS This compound (DCDPS) DCDPS->Polymer Byproducts Salt (e.g., KCl) + Water Polymer->Byproducts

Caption: General mechanism of poly(ether sulfone) synthesis.

Key Monomers and Reagents
ComponentExample(s)Role
Dihalo Monomer This compound (DCDPS)The electrophilic component, providing the sulfone linkage.
Bisphenol Monomer Bisphenol A, 4,4'-Dihydroxydiphenyl sulfone (Bisphenol S), 4,4'-Dihydroxydiphenyl, Phenolphthalein (B1677637)The nucleophilic component, forms the ether linkage. The choice of bisphenol significantly influences the final polymer properties.
Solvent N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), SulfolaneHigh-boiling polar aprotic solvent to dissolve monomers and the resulting polymer.
Base Potassium Carbonate (K2CO3)A weak base to deprotonate the bisphenol, forming the more reactive phenoxide.
Azeotroping Agent Toluene (B28343)Used to remove water formed during the reaction, driving the equilibrium towards polymer formation.

Experimental Protocols

General Polymerization Procedure for Polyphenylsulfone (PPSU)

This protocol describes the synthesis of PPSU from 4,4'-dihydroxydiphenyl and DCDPS.[8]

Materials:

  • 4,4'-Dihydroxydiphenyl

  • This compound (DCDPS)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and reflux condenser.

  • Heating mantle

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the three-necked flask with 4,4'-dihydroxydiphenyl (0.3 mol), DCDPS (0.31 mol), and potassium carbonate (0.375 mol).[8]

  • Solvent Addition: Add N,N-dimethylacetamide (470 mL) as the reaction solvent and toluene as an azeotroping agent.[8]

  • Azeotropic Dehydration: Heat the reaction mixture to approximately 140-150°C with vigorous stirring to begin the azeotropic removal of water. Continue heating until no more water is collected in the Dean-Stark trap.

  • Polymerization: After complete dehydration, slowly distill off the toluene to increase the reaction temperature to 165°C. Maintain this temperature for 6 hours to allow for polymerization to occur.[8] The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation: After the desired viscosity is achieved, cool the reaction mixture. Slowly pour the viscous polymer solution into water acidified with oxalic acid to precipitate the polymer.[8]

  • Purification: Filter the precipitated polymer and wash it several times with hot deionized water to remove residual salts and solvent. A final wash with methanol (B129727) can be performed for further purification.[3]

  • Drying: Dry the purified polymer in a vacuum oven at 160°C for approximately 12 hours, or until a constant weight is obtained.[8]

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization A 1. Charge Reactor (Monomers, Base) B 2. Add Solvents (DMAc, Toluene) A->B C 3. Azeotropic Dehydration (~140-150°C) B->C D 4. Polymerization (~165°C, 6h) C->D E 5. Precipitation (in Water/Methanol) D->E F 6. Filtration E->F G 7. Washing (Water, Methanol) F->G H 8. Drying (Vacuum Oven) G->H I Polymer Characterization (FTIR, NMR, GPC, DSC, TGA) H->I

Caption: Experimental workflow for DCDPS-based polymer synthesis.

Characterization of DCDPS-Based Polymers

A suite of analytical techniques is employed to determine the structure, molecular weight, and thermal properties of the synthesized polymers.

TechniquePurposeExpected Results
FTIR Spectroscopy To confirm the chemical structure of the polymer.Presence of characteristic absorption bands for ether linkages, sulfone groups, and aromatic rings. For example, stretching vibrations of C-H bonds in the aromatic rings may appear around 3037-3066 cm⁻¹.[8]
NMR Spectroscopy To elucidate the detailed chemical structure and confirm successful polymerization.Resonances corresponding to the protons and carbons in the polymer repeating unit.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.Successful synthesis is indicated by high number-average molecular weights (Mn), for instance, greater than 45 kg/mol .[9]
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg).A high Tg, often in the range of 180-250°C, is indicative of the polymer's high-temperature rigidity.[2]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.High decomposition temperatures, with the onset of significant weight loss typically occurring above 500°C.

Properties of DCDPS-Based Polymers

The properties of polymers synthesized using DCDPS can be fine-tuned by the selection of the bisphenol comonomer. The inclusion of "cardo" fragments (bulky, cyclic groups) like those from phenolphthalein can increase the glass transition temperature and mechanical strength.[8]

Polymer SystemTg (°C)Decomposition Temp. (°C)Tensile Strength (MPa)Inherent Viscosity (dL/g)Reference
PPSU (from 4,4'-dihydroxydiphenyl)->51083-[7][8]
PPSU-Copolymer (30% Phenolphthalein)254>51095-[7][8]
PEES/PA Copolymer121-177417-43245-830.39-0.78[10]

Applications in Drug Development and Medical Fields

The excellent biocompatibility, chemical resistance, and ability to withstand repeated sterilization cycles make DCDPS-based polymers, particularly PES, highly suitable for various medical and pharmaceutical applications.[1][4][6]

  • Medical Devices: Due to their high strength and resistance to hydrolysis, these polymers are used in medical instruments, sterilization containers, and implantable devices.[1][4]

  • Biomedical Membranes: PES is extensively used in blood purification applications such as hemodialysis, hemofiltration, and plasmapheresis due to its favorable permeability and diffusion properties.[1][5]

  • Tissue Engineering: These polymers can be fabricated into scaffolds for tissue engineering, providing a biocompatible support structure for cell growth.[1][11]

  • Drug Delivery: The properties of PES make it a candidate for use in drug delivery systems, where controlled release and biocompatibility are crucial.[1]

While these polymers are generally considered bio-inert, surface modifications can be employed to enhance biocompatibility and reduce biofouling for specific applications.[5] For instance, enhancing the hydrophilicity of PES membranes can improve their performance in biological environments.[5]

References

Application of DCDPS in the Manufacturing of Medical-Grade Plastics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichlorodiphenyl Sulfone (DCDPS) is a key monomer utilized in the synthesis of high-performance thermoplastics, particularly polyethersulfone (PES) and polysulfone (PSU).[1][2] These polymers are renowned for their exceptional thermal stability, robust mechanical strength, and excellent chemical resistance, making them suitable replacements for traditional materials like metal and glass in a variety of demanding applications.[1] In the medical field, DCDPS-based polymers are increasingly employed for the fabrication of devices and components that require biocompatibility and the ability to withstand stringent sterilization procedures.[1][3][4] Applications include medical membranes, filters, and various single-use and reusable medical device components.[1] This document provides detailed application notes and protocols for the use of DCDPS in manufacturing medical-grade plastics, with a focus on synthesis, biocompatibility, and the effects of sterilization.

I. Synthesis of Medical-Grade Polyethersulfone (PES) from DCDPS

The synthesis of high-purity PES suitable for medical applications is typically achieved through nucleophilic aromatic substitution polycondensation. The following protocol is a generalized procedure synthesized from established methods.

Experimental Protocol: Synthesis of Medical-Grade PES

Materials:

  • This compound (DCDPS), polymer grade (>99.7% purity)

  • Bisphenol A (BPA) or other suitable bisphenol monomer

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground

  • N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAC), anhydrous

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Four-necked reaction flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap with a condenser, and a thermocouple.

  • Heating mantle with a temperature controller.

  • Precipitation vessel.

  • Filtration apparatus (e.g., Buchner funnel).

  • Vacuum oven.

Procedure:

  • Reactant Charging: In a clean, dry four-necked reaction flask, charge equimolar amounts of DCDPS and Bisphenol A. Add an excess of potassium carbonate (typically 1.1 to 1.5 moles per mole of bisphenol) as a weak base.

  • Solvent Addition: Add NMP or DMAC to the flask to dissolve the monomers, followed by the addition of toluene which will act as an azeotropic agent to remove water.

  • Azeotropic Dehydration: Under a steady flow of nitrogen, heat the reaction mixture to approximately 140-150°C. The toluene-water azeotrope will begin to distill and be collected in the Dean-Stark trap. Continue this process until no more water is collected, ensuring an anhydrous reaction environment.

  • Polycondensation: After complete removal of water, increase the temperature to 180-200°C to remove the toluene and initiate the polycondensation reaction. Maintain the reaction at this temperature for 4-8 hours with continuous stirring. The viscosity of the solution will increase as the polymer chains grow.

  • Polymer Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Slowly pour the polymer solution into a vigorously stirred vessel containing methanol or deionized water to precipitate the PES polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with hot deionized water and then methanol to remove residual solvent, unreacted monomers, and salts.

  • Drying: Dry the purified PES polymer in a vacuum oven at 120-140°C until a constant weight is achieved.

II. Biocompatibility of DCDPS-Based Polymers

Medical-grade plastics must be biocompatible, meaning they do not elicit an adverse response when in contact with the body. DCDPS-based polymers like PES and PSU are known for their biocompatibility.[3][5] The biocompatibility of these materials is evaluated according to international standards such as ISO 10993.[6][7][8][9]

Experimental Protocols for Biocompatibility Testing (based on ISO 10993)

The following are key in vitro tests to assess the biocompatibility of DCDPS-based polymers.

1. Cytotoxicity Testing (ISO 10993-5): MTT Assay

This assay assesses the potential of a material to cause cell death.

  • Sample Preparation: Prepare extracts of the sterilized DCDPS-based polymer in cell culture medium (e.g., MEM) at 37°C for 24 hours.[10]

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates and incubate until a confluent monolayer is formed.

  • Exposure: Replace the culture medium with the polymer extracts and control media. Incubate for a defined period (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol).

    • Measure the absorbance of the solution using a microplate reader.

  • Analysis: Compare the absorbance of the wells exposed to the polymer extract with the control wells. A significant reduction in absorbance indicates a cytotoxic effect.

2. Hemocompatibility Testing (ISO 10993-4)

These tests evaluate the interaction of the material with blood.

  • Platelet Activation:

    • Incubate the polymer material with platelet-rich plasma (PRP).

    • Analyze platelet activation by measuring the expression of markers like CD62P using flow cytometry.

  • Platelet Adhesion:

    • Incubate the polymer material with PRP.

    • Rinse the material to remove non-adherent platelets.

    • Visualize and quantify the adhered platelets using scanning electron microscopy (SEM).

III. Effects of Sterilization on DCDPS-Based Plastics

Medical devices must be sterilized before use. Common sterilization methods include gamma irradiation, ethylene (B1197577) oxide (EtO) gas, and steam autoclaving. DCDPS-based polymers are known for their ability to withstand these methods with minimal degradation.[1]

Data on Sterilization Effects

The following table summarizes the effects of different sterilization methods on the properties of polysulfones.

PropertyPolymerSterilization MethodDose/ConditionsChange in Property
Mechanical Properties
Tensile StrengthUdel® PSUGamma Irradiation50 kGy~ -5%
Veradel® HC PESUGamma Irradiation50 kGy~ -3%
Tensile ElongationUdel® PSUGamma Irradiation50 kGy~ -10%
Veradel® HC PESUGamma Irradiation50 kGy~ -8%
Flexural ModulusUdel® PSUGamma Irradiation50 kGy~ +2%
Veradel® HC PESUGamma Irradiation50 kGy~ +1%
Thermal & Chemical Properties
Glass Transition Temperature (Tg)Tyrosine-derived polycarbonates with PEGEthylene Oxide (EtO)Severe conditionsReduced
Molecular WeightTyrosine-derived polycarbonates with PEGEthylene Oxide (EtO)Severe conditionsReduced
Chemical CompositionTyrosine-derived polycarbonatesEthylene Oxide (EtO)Standard cycleEsterification of carboxyl groups

Data for Udel® PSU and Veradel® HC PESU is adapted from Solvay technical documentation.

IV. Visualizations

Diagrams

G cluster_synthesis Synthesis of Medical-Grade PES cluster_manufacturing Medical Device Manufacturing Monomers (DCDPS, Bisphenol) Monomers (DCDPS, Bisphenol) Polycondensation Polycondensation Monomers (DCDPS, Bisphenol)->Polycondensation K2CO3, NMP/DMAC, 180-200°C Precipitation Precipitation Polycondensation->Precipitation Methanol/Water Purification Purification Precipitation->Purification Washing Drying Drying Purification->Drying Vacuum Oven Medical-Grade PES Resin Medical-Grade PES Resin Drying->Medical-Grade PES Resin Component Fabrication Component Fabrication Medical-Grade PES Resin->Component Fabrication Injection Molding / Extrusion Assembly Assembly Component Fabrication->Assembly Packaging Packaging Assembly->Packaging Sterilization Sterilization Packaging->Sterilization Finished Medical Device Finished Medical Device Sterilization->Finished Medical Device Quality Control Quality Control Finished Medical Device->Quality Control Release Release Quality Control->Release

Caption: Manufacturing workflow for medical devices using DCDPS-based polymers.

G cluster_iso10993 Biocompatibility Evaluation (ISO 10993) cluster_invitro In Vitro Tests DCDPS-based Polymer DCDPS-based Polymer Sample Preparation Sample Preparation DCDPS-based Polymer->Sample Preparation Sterilization & Extraction In Vitro Testing In Vitro Testing Sample Preparation->In Vitro Testing Cytotoxicity (ISO 10993-5) Cytotoxicity (ISO 10993-5) In Vitro Testing->Cytotoxicity (ISO 10993-5) MTT Assay Hemocompatibility (ISO 10993-4) Hemocompatibility (ISO 10993-4) In Vitro Testing->Hemocompatibility (ISO 10993-4) Platelet Activation & Adhesion Sensitization (ISO 10993-10) Sensitization (ISO 10993-10) In Vitro Testing->Sensitization (ISO 10993-10) Irritation (ISO 10993-23) Irritation (ISO 10993-23) In Vitro Testing->Irritation (ISO 10993-23) Biocompatible Biocompatible Cytotoxicity (ISO 10993-5)->Biocompatible Hemocompatibility (ISO 10993-4)->Biocompatible Sensitization (ISO 10993-10)->Biocompatible Irritation (ISO 10993-23)->Biocompatible

Caption: Experimental workflow for biocompatibility testing of DCDPS-based polymers.

G cluster_properties Polymer Properties cluster_performance Medical Device Performance DCDPS DCDPS Monomer This compound Thermal_Stability High Thermal Stability High Tg DCDPS->Thermal_Stability Mechanical_Strength Robust Mechanical Properties High Strength & Modulus DCDPS->Mechanical_Strength Chemical_Resistance Excellent Chemical Resistance Inert to many chemicals DCDPS->Chemical_Resistance Sterilizability Withstands Sterilization Gamma, EtO, Steam Thermal_Stability->Sterilizability Biocompatibility Biocompatible ISO 10993 Compliant Thermal_Stability->Biocompatibility Durability Long-Term Durability Reusable Devices Thermal_Stability->Durability Mechanical_Strength->Sterilizability Mechanical_Strength->Biocompatibility Mechanical_Strength->Durability Chemical_Resistance->Sterilizability Chemical_Resistance->Biocompatibility Chemical_Resistance->Durability Safe & Effective Medical Devices Safe & Effective Medical Devices Sterilizability->Safe & Effective Medical Devices Biocompatibility->Safe & Effective Medical Devices Durability->Safe & Effective Medical Devices

References

Application Notes and Protocols: 4,4'-Dichlorodiphenyl Sulfone in the Synthesis of Dapsone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-sulfonyldianiline), a synthetically produced sulfone, is a cornerstone in the treatment of various medical conditions.[1] Initially recognized for its potent antibacterial activity against Mycobacterium leprae, the causative agent of leprosy, its therapeutic applications have since expanded significantly.[1] Dapsone is now widely used in the management of dermatitis herpetiformis, and due to its anti-inflammatory and immunomodulatory properties, it is also employed for a variety of other dermatological and non-dermatological conditions.[2][3]

The synthesis of Dapsone is a critical process in ensuring the availability of this essential medicine. One efficient and high-yielding method involves the use of 4,4'-Dichlorodiphenyl sulfone (DCDPS) as a key starting material. This document provides detailed application notes and experimental protocols for the synthesis of Dapsone from DCDPS and its subsequent evaluation in a relevant pharmaceutical research assay.

Chemical Synthesis of Dapsone from this compound

The synthesis of Dapsone from DCDPS is achieved through a nucleophilic aromatic substitution reaction where the chlorine atoms on the DCDPS molecule are displaced by amino groups. A common and effective method utilizes ammonium (B1175870) chloride in an alcoholic solvent under reflux conditions.

Experimental Protocol: Synthesis of Dapsone

Materials:

  • This compound (DCDPS)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (B145695) (EtOH)

  • Distilled water

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers

  • Drying oven

Procedure:

  • To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 50.0 mL of ethanol.

  • With stirring, slowly add 10.0 g (40.27 mmol) of this compound and 4.30 g (80.54 mmol) of solid ammonium chloride.

  • While continuing to stir, add an additional 50.0 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux and maintain this temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly quench the reaction by adding 30 mL of distilled water. A significant amount of solid precipitate should form.

  • Continue to stir and cool the mixture to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake three times with a small amount of ethanol.

  • Dry the collected white crystalline powder in a blast drying oven at 40°C.

  • The expected yield of Dapsone is approximately 7.9 g (91.9%).

Data Presentation: Synthesis of Dapsone
ParameterValueReference
Starting Material This compound (DCDPS)[4]
Reagents Ammonium chloride, Ethanol[4]
Reaction Time 5 hours[4]
Reaction Temperature Reflux[4]
Product 4,4'-Diaminodiphenylsulfone (Dapsone)[4]
Yield 91.9%[4]
Appearance White crystalline powder[4]
Characterization of Synthesized Dapsone

The identity and purity of the synthesized Dapsone can be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
Melting Point 175-177 °C
FT-IR (KBr, cm⁻¹) 3470-3350 (N-H stretching), 1620-1580 (N-H bending), 1310-1280 (S=O stretching, asymmetric), 1150-1120 (S=O stretching, symmetric)
¹H NMR (DMSO-d₆, δ ppm) 5.85 (s, 4H, -NH₂), 6.65 (d, 4H, Ar-H), 7.50 (d, 4H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) 112.9, 129.2, 132.8, 151.5

Pharmaceutical Research Application: Evaluation of Dapsone's Anti-inflammatory Activity

A key mechanism of Dapsone's anti-inflammatory effect is the inhibition of myeloperoxidase (MPO), an enzyme found in neutrophils that is crucial for the production of hypochlorous acid, a potent inflammatory mediator.[1] The following protocol describes an in vitro assay to evaluate the inhibitory effect of synthesized Dapsone on neutrophil MPO activity.

Experimental Protocol: Myeloperoxidase (MPO) Inhibition Assay

1. Isolation of Human Neutrophils:

  • Collect venous blood from healthy donors in EDTA-containing tubes.

  • Isolate neutrophils using density gradient centrifugation (e.g., using Ficoll-Paque).

  • Lyse remaining red blood cells with a hypotonic buffer.

  • Wash the neutrophil pellet and resuspend in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Determine cell count and viability using a hemocytometer and Trypan blue exclusion.

2. Myeloperoxidase Activity Assay:

  • Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Prepare a solution of the MPO substrate, o-dianisidine dihydrochloride, in the reaction buffer.

  • Prepare a solution of hydrogen peroxide (H₂O₂) in the reaction buffer.

  • Prepare various concentrations of the synthesized Dapsone in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is non-inhibitory).

  • In a 96-well plate, add the isolated neutrophils, the Dapsone solutions (or vehicle control), and the o-dianisidine solution.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Measure the change in absorbance over time at 460 nm using a microplate reader. The rate of change in absorbance is proportional to the MPO activity.

  • Calculate the percentage of MPO inhibition for each Dapsone concentration compared to the vehicle control.

Data Presentation: MPO Inhibition by Dapsone
Dapsone Concentration (µM)MPO Activity (mOD/min)% Inhibition
0 (Vehicle Control)Value0
1ValueValue
10ValueValue
50ValueValue
100ValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualizations

Synthesis of Dapsone from DCDPS

G DCDPS This compound (DCDPS) Reaction Reflux, 5 hours DCDPS->Reaction Reagents Ammonium Chloride (NH4Cl) Ethanol (EtOH) Reagents->Reaction Quenching Add Water Reaction->Quenching Precipitation Precipitation of Dapsone Quenching->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Dapsone Dapsone Drying->Dapsone

Caption: Workflow for the synthesis of Dapsone from DCDPS.

Dapsone's Mechanism of Action: MPO Inhibition

G cluster_neutrophil Neutrophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes production of H2O2 Hydrogen Peroxide (H2O2) H2O2->MPO Substrate Chloride Chloride Ions (Cl-) Chloride->MPO Substrate Inflammation Inflammation & Tissue Damage HOCl->Inflammation Dapsone Dapsone Dapsone->MPO Inhibits

Caption: Dapsone inhibits MPO, reducing inflammatory mediator production.

References

Application Notes and Protocols for the Preparation of Sulfonated Dichlorodiphenyl Sulfone (SDCDPS) for Fuel Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS), a key monomer in the development of proton exchange membranes (PEMs) for fuel cell applications.

Introduction

Sulfonated poly(arylene ether sulfone)s (SPAES) are a promising class of materials for proton exchange membranes due to their excellent thermal stability, mechanical properties, and tunable proton conductivity.[1][2] The synthesis of high-purity SDCDPS is a critical first step in producing high-performance SPAES copolymers. This document outlines an optimized, one-step synthesis process for SDCDPS that can achieve nearly 100% conversion, potentially eliminating the need for extensive recrystallization.[3]

Synthesis of SDCDPS

The synthesis of SDCDPS is achieved through the electrophilic aromatic substitution of 4,4'-dichlorodiphenyl sulfone (DCDPS) using fuming sulfuric acid.[3][4] The reaction parameters, including stoichiometry, temperature, and time, are crucial for achieving high yields and purity.

Experimental Workflow for SDCDPS Synthesis

SDCDPS_Synthesis DCDPS 4,4'-Dichlorodiphenyl Sulfone (DCDPS) Reaction_Vessel Reaction Vessel DCDPS->Reaction_Vessel Add Fuming_Sulfuric_Acid Fuming Sulfuric Acid (SO3) Fuming_Sulfuric_Acid->Reaction_Vessel Add Heating Heating & Stirring Reaction_Vessel->Heating Subject to Precipitation Precipitation in Ice Water Heating->Precipitation Pour into Filtration Filtration & Washing Precipitation->Filtration Filter & Wash Drying Drying Filtration->Drying Dry SDCDPS_Product SDCDPS Product Drying->SDCDPS_Product Obtain

Caption: Workflow for the synthesis of SDCDPS.

Optimized Synthesis Protocol

This protocol is based on studies demonstrating near-complete disulfonation, minimizing the presence of monosulfonated or unreacted DCDPS impurities.[3]

Materials:

  • This compound (DCDPS)

  • Fuming sulfuric acid (containing 20-30% SO₃)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Heating mantle or oil bath with temperature controller

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve DCDPS in fuming sulfuric acid. A molar ratio of DCDPS to SO₃ of 1:3.3 is recommended for optimal results.[3]

  • Heat the reaction mixture to 110°C while stirring under a nitrogen atmosphere.[3][4]

  • Maintain the reaction at this temperature for 6 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a mixture of ice and deionized water to precipitate the product.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with deionized water until the filtrate is neutral.

  • Dry the collected SDCDPS product in a vacuum oven.

Summary of Reaction Conditions
ParameterOptimized ValueReference
DCDPS:SO₃ Molar Ratio1:3.3[3]
Reaction Temperature110°C[3]
Reaction Time6 hours[3]

Purification of SDCDPS

While the optimized synthesis protocol significantly reduces impurities, recrystallization can be performed to achieve the highest purity SDCDPS, which is crucial for the synthesis of high molecular weight polymers.[3][5]

Recrystallization Protocol

Materials:

  • Crude SDCDPS

  • Methanol, Ethanol, or Isopropanol

  • Deionized water

Equipment:

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolve the crude SDCDPS in a minimal amount of a hot alcohol-water mixture (e.g., methanol-water, ethanol-water, or isopropanol-water).[3]

  • Heat the solution to reflux until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold alcohol-water mixture.

  • Dry the purified SDCDPS crystals in a vacuum oven.

Characterization of SDCDPS

The purity and structure of the synthesized SDCDPS should be confirmed using various analytical techniques.

Characterization Methods
TechniquePurposeReference
Proton NMR (¹H NMR)To confirm the chemical structure and degree of disulfonation.[3]
High-Performance Liquid Chromatography (HPLC)To assess the purity and quantify any remaining impurities.[3]
UV-Visible SpectroscopyA novel method to determine the purity of unrecrystallized SDCDPS.[5][5]
Fast Atom Bombardment Mass Spectroscopy (FAB-MS)To confirm the molecular weight of the SDCDPS monomer.[3]

Preparation of Fuel Cell Membranes from SDCDPS

High-purity SDCDPS is used as a monomer in nucleophilic aromatic substitution polycondensation reactions to synthesize sulfonated poly(arylene ether sulfone) (SPAES) copolymers.[1][6] The degree of sulfonation in the final polymer, which dictates the membrane's properties, can be precisely controlled by adjusting the molar ratio of SDCDPS to the non-sulfonated dihalide monomer (e.g., DCDPS).[3]

Logical Relationship for Membrane Property Control

Membrane_Properties SDCDPS_Ratio Molar Ratio of SDCDPS in Monomer Feed Sulfonation_Degree Degree of Sulfonation (DS) in SPAES Polymer SDCDPS_Ratio->Sulfonation_Degree Directly Controls IEC Ion Exchange Capacity (IEC) Sulfonation_Degree->IEC Increases Water_Uptake Water Uptake Sulfonation_Degree->Water_Uptake Increases Proton_Conductivity Proton Conductivity Sulfonation_Degree->Proton_Conductivity Increases Mechanical_Stability Mechanical Stability Sulfonation_Degree->Mechanical_Stability Decreases at High Levels

Caption: Control of membrane properties via SDCDPS ratio.

Properties of SPAES Membranes Derived from SDCDPS

The properties of SPAES membranes are highly dependent on the degree of sulfonation.

PropertyTrend with Increasing SulfonationReference
Ion Exchange Capacity (IEC)Increases[6]
Water UptakeIncreases[6]
Proton ConductivityIncreases[6]
Methanol PermeabilityGenerally lower than Nafion® 117[6]
Thermal StabilityHigh, with decomposition temperatures typically above 300°C[6]

For example, a SPAES membrane with a 50 mol% sulfonation degree exhibited a proton conductivity of 0.11 S/cm at 30°C, which is slightly higher than that of a Nafion® 117 membrane (0.0908 S/cm).[6]

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis, purification, and characterization of high-purity SDCDPS for the fabrication of advanced proton exchange membranes. The ability to precisely control the degree of sulfonation through the use of SDCDPS allows for the tailoring of membrane properties to meet the specific demands of fuel cell applications. The optimized synthesis route offers a more economical and efficient pathway for the production of this critical monomer.[3]

References

Application Notes and Protocols for DCDPS in Engineering Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Dichlorodiphenyl sulfone (DCDPS) is a key monomer in the synthesis of high-performance polyarylethersulfone (PAES) thermoplastics, such as polyethersulfone (PES), polysulfone (PSU), and polyphenylsulfone (PPSU).[1] These amorphous polymers are renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance, making them indispensable in demanding aerospace and automotive applications.[1][2] The molecular structure of DCDPS, featuring a rigid sulfone group and reactive chlorine atoms, facilitates the formation of strong, stable polymer chains through nucleophilic aromatic substitution polymerization.[1] This results in engineering plastics that can withstand extreme conditions, offering a lightweight alternative to traditional materials like metals and glass.[1][3]

Applications in Aerospace Engineering

The aerospace industry's stringent requirements for lightweight, high-strength, and flame-retardant materials make DCDPS-based polymers an ideal choice.[4][5] These plastics contribute significantly to improved fuel efficiency and reduced emissions by lowering the overall weight of the aircraft.[6][7]

Key Aerospace Applications:

  • Interior Components: The inherent flame resistance and low smoke and toxicity of PAES are critical for cabin interiors.[4][7] Applications include overhead storage bins, passenger service units, and seating components.

  • Structural Components: Fiber-reinforced PAES composites are used for secondary structural elements that require high strength-to-weight ratios, such as brackets, clips, and fairings.[4]

  • Electrical Systems: The excellent electrical insulating properties and high-temperature resistance of DCDPS-derived polymers make them suitable for connectors, wire insulation, and circuit boards.[5]

  • Fuel Systems: The chemical inertness of PAES ensures they can be used for components in fuel systems that are exposed to aggressive aviation fuels and hydraulic fluids.

Applications in Automotive Engineering

In the automotive sector, DCDPS-based plastics are employed to enhance vehicle performance, safety, and fuel economy.[3][8] Their ability to withstand high temperatures and resist automotive fluids makes them suitable for under-the-hood and other demanding applications.[1]

Key Automotive Applications:

  • Under-the-Hood Components: The high thermal stability of PAES allows for their use in components exposed to engine heat, such as relay insulators, steering column lock switches, and pistons.[9]

  • Lighting Systems: The high heat deflection temperature and transparency of some grades of PAES make them suitable for headlight reflectors and bezels.

  • Electrical and Electronic Components: DCDPS-based polymers are used for fuses, connectors, and sensor housings due to their excellent electrical insulation and dimensional stability.[8]

  • Drive Train and Powertrain Components: The mechanical strength and chemical resistance of these plastics allow for their use in thrust washers, bearing cages, and seals.

Quantitative Data on DCDPS-Based Polyethersulfone (PES)

The following tables summarize the typical properties of engineering plastics derived from DCDPS, specifically focusing on Polyethersulfone (PES).

Table 1: Mechanical Properties of PES

PropertyTest StandardValue
Tensile Strength, UltimateASTM D63887 MPa[10]
Tensile ModulusASTM D6382.6 GPa[10]
Elongation at BreakASTM D63865%[10]
Flexural StrengthASTM D790130 MPa[10]
Flexural ModulusASTM D7902.6 GPa[10]
Notched Izod ImpactASTM D25691 J/m[10]
Rockwell M HardnessASTM D78588[10]

Table 2: Thermal Properties of PES

PropertyTest StandardValue
Glass Transition Temperature (Tg)DSC220 °C[10]
Heat Deflection Temperature at 1.82 MPaASTM D648200 °C[10]
Heat Deflection Temperature at 0.455 MPaASTM D648210 °C[10]
Coefficient of Linear Thermal ExpansionASTM E83153 µm/m-K[10]
Thermal Conductivity-0.18 W/m-K[10]

Table 3: Electrical Properties of PES

PropertyTest StandardValue
Dielectric StrengthASTM D14916 kV/mm[10]
Dielectric Constant (1 MHz)ASTM D1503.5[10]
Dissipation Factor (1 MHz)ASTM D1500.0035[10]
Volume ResistivityASTM D25710^15 Ω-m[10]

Table 4: Chemical Resistance of PES (at 20°C)

Chemical AgentResistance
Acids
Acetic Acid, 10%Recommended[11]
Hydrochloric Acid, concentratedRecommended[11]
Nitric Acid, concentratedNot Recommended[11]
Sulfuric Acid, concentratedNot Recommended[11]
Bases
Ammonium Hydroxide, 10%Recommended[11]
Sodium Hydroxide, 50%Recommended[11]
Solvents
AcetoneNot Recommended[11]
EthanolRecommended[11]
Toluene (B28343)Limited Resistance[12]
ChloroformNot Recommended[12]
Automotive/Aerospace Fluids
GasolineTesting Advised[11]
KeroseneTesting Advised[11]
Silicone OilsRecommended[11]
Skydrol 500Testing Advised[11]

Experimental Protocols

Protocol 1: Synthesis of Polyethersulfone (PES) via Nucleophilic Aromatic Substitution

Objective: To synthesize PES from this compound (DCDPS) and 4,4'-dihydroxydiphenyl sulfone (Bisphenol S).

Materials:

  • This compound (DCDPS)

  • 4,4'-dihydroxydiphenyl sulfone (Bisphenol S)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

  • Beakers, filter funnel, and vacuum filtration apparatus

Procedure:

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, nitrogen inlet, and Dean-Stark trap. Ensure the system is dry and purged with nitrogen.

  • Charging Reactants: To the flask, add equimolar amounts of DCDPS and Bisphenol S, along with a slight excess of potassium carbonate (approximately 5-10% molar excess relative to Bisphenol S).

  • Solvent Addition: Add DMAc to dissolve the reactants (typically to achieve a 20-30% solids concentration) and toluene as an azeotroping agent (approximately 10% of the DMAc volume).

  • Azeotropic Dehydration: Heat the mixture to the boiling point of the toluene/water azeotrope (around 140-150°C) with vigorous stirring. Collect the water removed in the Dean-Stark trap. Continue this process until no more water is collected, indicating the formation of the anhydrous potassium salt of Bisphenol S.

  • Polymerization: After dehydration, slowly raise the temperature to 160-180°C to remove the toluene. Maintain the reaction at this temperature under a nitrogen atmosphere for 4-8 hours to allow for polymerization. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and slowly pour it into a beaker containing a non-solvent such as methanol (B129727) or water with vigorous stirring to precipitate the PES polymer.

  • Washing: Filter the precipitated polymer and wash it several times with hot water and then methanol to remove residual solvent, unreacted monomers, and salts.

  • Drying: Dry the purified PES polymer in a vacuum oven at 120-140°C until a constant weight is achieved.

Protocol 2: Mechanical Testing - Tensile Properties (ASTM D638)

Objective: To determine the tensile properties of DCDPS-based PES.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer for strain measurement

  • Type I dumbbell-shaped test specimens (as per ASTM D638)

Procedure:

  • Specimen Preparation: Mold or machine test specimens to the required dimensions. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Machine Setup: Set up the UTM with grips appropriate for the specimen geometry. Set the crosshead speed, typically 5 mm/min for rigid plastics.

  • Testing: Mount the specimen in the grips, ensuring it is aligned with the direction of pull. Attach the extensometer to the gauge section of the specimen.

  • Data Acquisition: Start the test and record the load and extension data until the specimen fractures.

  • Calculations: From the stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.

  • Reporting: Report the average and standard deviation of at least five specimens.

Protocol 3: Thermal Analysis - Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of DCDPS-based PES.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the dry PES polymer into an aluminum DSC pan and seal it with a lid. Prepare an empty sealed pan as a reference.

  • DSC Program: Place the sample and reference pans into the DSC cell. Run the following temperature program under a nitrogen atmosphere:

    • Heat from 25°C to 250°C at a rate of 20°C/min to erase the thermal history.

    • Hold at 250°C for 2 minutes.

    • Cool from 250°C to 25°C at a rate of 20°C/min.

    • Heat from 25°C to 250°C at a rate of 10°C/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.

Protocol 4: Chemical Resistance Testing

Objective: To evaluate the resistance of DCDPS-based PES to various chemicals.

Equipment:

  • Test specimens (e.g., tensile bars)

  • Glass containers with lids

  • Analytical balance

Procedure:

  • Initial Measurements: Condition and weigh the test specimens. Measure their dimensions and, if desired, their initial mechanical properties.

  • Immersion: Immerse the specimens in the test chemical at a specified temperature (e.g., 23°C) for a defined period (e.g., 7 days). Ensure the specimens are fully submerged and do not touch each other.

  • Post-Immersion Analysis: After the immersion period, remove the specimens, gently wipe them dry, and re-weigh them to determine the percent weight change.

  • Visual Inspection: Visually inspect the specimens for any signs of degradation, such as cracking, crazing, swelling, or discoloration.

  • Mechanical Property Retention: Conduct mechanical tests (e.g., tensile testing) on the exposed specimens and compare the results to the initial properties to determine the percent retention of strength and modulus.

  • Reporting: Report the percent weight change, visual observations, and percent retention of mechanical properties for each chemical tested.

Visualizations

PES_Synthesis_Workflow start Start: Prepare Reactants reactants Charge Flask: - DCDPS - Bisphenol S - K₂CO₃ - DMAc & Toluene start->reactants dehydration Azeotropic Dehydration (~140-150°C) Remove H₂O reactants->dehydration polymerization Polymerization (~160-180°C) Remove Toluene dehydration->polymerization precipitation Cool and Precipitate in Methanol/Water polymerization->precipitation washing Wash Polymer (Hot H₂O & Methanol) precipitation->washing drying Dry Purified PES (Vacuum Oven) washing->drying end End: PES Polymer drying->end

Caption: Workflow for the synthesis of Polyethersulfone (PES).

Material_Characterization_Workflow cluster_tests Material Testing Protocols cluster_properties Characterized Properties sample PES Sample mechanical Mechanical Testing (ASTM D638, D790) sample->mechanical thermal Thermal Analysis (DSC, TGA) sample->thermal chemical Chemical Resistance sample->chemical mech_props Tensile Strength Flexural Modulus Impact Strength mechanical->mech_props therm_props Glass Transition (Tg) Thermal Stability thermal->therm_props chem_props Fluid Compatibility Property Retention chemical->chem_props

Caption: Experimental workflow for material characterization.

Caption: Structure-property relationships in DCDPS-based polymers.

References

Application Notes and Protocols: Synthesis of 4,4'-Diaminodiphenylsulfone (Dapsone) from 4,4'-Dichlorodiphenylsulfone (DCDPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4,4'-diaminodiphenylsulfone (DDS), commonly known as dapsone (B1669823), from 4,4'-dichlorodiphenylsulfone (DCDPS). Dapsone is a crucial pharmaceutical compound, primarily used as an antibiotic for the treatment of various infectious diseases. The synthesis outlined below is a direct amination of DCDPS, offering a high-yield pathway to the desired product. This protocol is intended for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety and procedural modifications.

Introduction

4,4'-Diaminodiphenylsulfone is a sulfone antibiotic with well-established therapeutic applications. Its synthesis from readily available starting materials is of significant interest to the pharmaceutical industry. The protocol described herein details the conversion of 4,4'-dichlorodiphenylsulfone to dapsone via a nucleophilic aromatic substitution reaction using an ammonia (B1221849) source. This method is advantageous due to its straightforward procedure and high product yield.

Reaction Scheme

The overall chemical transformation is depicted below:

Experimental Protocol

This protocol is adapted from a known synthetic method for the preparation of 4,4'-diaminodiphenylsulfone from DCDPS.[1]

Materials:

  • 4,4'-Dichlorodiphenylsulfone (DCDPS)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Ethanol (B145695)

  • Distilled water

  • Standard laboratory glassware (three-necked flask, reflux condenser, stirrer, etc.)

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a 250 ml three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 50.0 ml of ethanol.

  • Addition of Reactants: While stirring, slowly add 10.0 g (40.27 mmol) of 4,4'-dichlorodiphenylsulfone and 4.30 g (80.54 mmol) of solid ammonium chloride to the ethanol.

  • Solvent Addition: Continue stirring and add an additional 50.0 ml of ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, cool the mixture and slowly add 30 ml of distilled water to quench the reaction.

  • Precipitation and Filtration: Continue stirring while cooling the mixture. A significant amount of solid precipitate will form. Collect the solid product by filtration.

  • Washing: Wash the filter cake three times with a small amount of ethanol.

  • Drying: Dry the obtained white crystalline powder in a blast oven at 40°C.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4,4'-diaminodiphenylsulfone from DCDPS.[1]

ParameterValue
Starting Material4,4'-Dichlorodiphenylsulfone (DCDPS)
ReagentAmmonium Chloride (NH₄Cl)
SolventEthanol
Reaction Time5 hours
Reaction TemperatureReflux
Product4,4'-Diaminodiphenylsulfone (DDS)
Yield7.9 g (91.9%)
AppearanceWhite crystalline powder

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4,4'-diaminodiphenylsulfone from DCDPS.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Ethanol to Flask Add_DCDPS 2. Add DCDPS Setup->Add_DCDPS Add_NH4Cl 3. Add NH4Cl Add_DCDPS->Add_NH4Cl Add_Ethanol2 4. Add more Ethanol Add_NH4Cl->Add_Ethanol2 Reflux 5. Reflux for 5 hours Add_Ethanol2->Reflux Quench 6. Quench with Water Reflux->Quench Precipitate 7. Cool & Precipitate Quench->Precipitate Filter 8. Filter the solid Precipitate->Filter Wash 9. Wash with Ethanol Filter->Wash Dry 10. Dry the product Wash->Dry Product Final Product: 4,4'-Diaminodiphenylsulfone Dry->Product

Caption: Experimental workflow for the synthesis of dapsone.

Discussion

This protocol provides a reliable and high-yielding method for the synthesis of 4,4'-diaminodiphenylsulfone from 4,4'-dichlorodiphenylsulfone. The use of ammonium chloride in ethanol under reflux conditions facilitates the nucleophilic aromatic substitution of the chloride atoms with amino groups. The final product is obtained as a white crystalline powder with a high yield of 91.9%.[1] For drug development purposes, further purification by recrystallization and comprehensive analytical characterization (e.g., NMR, IR, Mass Spectrometry, and HPLC) are recommended to ensure the required purity standards are met.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

References

Application Notes: Synthesis of Poly(arylene ether sulfone)s via Nucleophilic Substitution Polymerization with DCDPS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(arylene ether sulfone)s (PAES) are a class of high-performance amorphous thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them suitable for a wide range of demanding applications, including aerospace components, medical devices, and separation membranes. A common and effective method for synthesizing PAES is through nucleophilic aromatic substitution (SNAr) polymerization. This process typically involves the reaction of a bisphenol with an activated dihalide, such as 4,4'-dichlorodiphenyl sulfone (DCDPS).

The polymerization proceeds via the formation of an ether linkage between the phenoxide groups of the bisphenol and the electron-deficient aromatic rings of DCDPS, with the displacement of chloride ions. The reaction is typically carried out in a high-boiling aprotic polar solvent and in the presence of a weak base to generate the phenoxide in situ. The choice of bisphenol comonomer significantly influences the properties of the final polymer, allowing for the tailoring of characteristics such as glass transition temperature, solubility, and mechanical performance.

Experimental Protocol

This protocol details a general procedure for the synthesis of poly(arylene ether sulfone)s by nucleophilic substitution polymerization of this compound (DCDPS) with a bisphenol, such as Bisphenol A.

Materials:

  • This compound (DCDPS)

  • Bisphenol A (or other desired bisphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene (B28343)

  • Methanol (B129727)

  • Deionized water

  • Hydrochloric acid (HCl)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Reflux condenser

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Dropping funnel

  • Buchner funnel and filter flask

  • Vacuum oven

  • Soxhlet extraction apparatus

Procedure:

  • Reactor Setup: Assemble a clean and dry three-necked flask with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap topped with a reflux condenser, and a nitrogen outlet. Purge the entire system with dry nitrogen for at least 30 minutes to create an inert atmosphere.[3]

  • Charging Reactants: Into the flask, add equimolar amounts of this compound and the chosen bisphenol (e.g., Bisphenol A). Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 moles per mole of bisphenol).[3]

  • Solvent Addition: Add the anhydrous polar aprotic solvent (DMAc or NMP) to dissolve the reactants, followed by the addition of toluene, which will act as an azeotropic agent to remove water.

  • Azeotropic Dehydration: Heat the reaction mixture to approximately 140-150°C with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue this process until no more water is collected, which indicates the complete formation of the potassium bisphenoxide salt.[3]

  • Polymerization: After the dehydration step is complete, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-190°C to initiate the polymerization.[1] The reaction mixture will become progressively more viscous as the polymer chains grow. The progress of the polymerization can be monitored by the observed increase in viscosity. Maintain the reaction at this temperature for several hours.

  • Polymer Precipitation and Isolation: Once the desired viscosity is reached, cool the reaction mixture to room temperature. The viscous polymer solution is then slowly poured into a stirred non-solvent, such as a methanol/water mixture, to precipitate the polymer as a fibrous or powdered solid.[3]

  • Purification:

    • Filter the precipitated polymer using a Buchner funnel.

    • Wash the polymer thoroughly with hot deionized water to remove inorganic salts (e.g., potassium chloride) and residual solvent.[3]

    • A final wash with methanol is recommended to remove any remaining organic impurities.[3]

    • For high purity, the polymer can be further purified by continuous extraction in a Soxhlet apparatus using a suitable solvent like methanol or ethanol.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved. This typically requires drying at around 110°C under vacuum for 24-48 hours.

Data Presentation

The following table summarizes typical experimental conditions and resulting polymer properties for the nucleophilic substitution polymerization of DCDPS with various bisphenols.

BisphenolSolventBaseDehydration Temp. (°C)Polymerization Temp. (°C)Polymerization Time (h)Molecular Weight (Mw, g/mol )Glass Transition Temp. (Tg, °C)
4,4'-Dihydroxydiphenyl Sulfone (Bisphenol S)DMAcK₂CO₃140-150160-1904-850,000 - 80,000220-230
Bisphenol ADMAcK₂CO₃145160745,000 - 65,000~190
4,4'-BiphenolNMPK₂CO₃150-160180-2006-1260,000 - 100,000~235
HydroquinoneNMPK₂CO₃140-150170630,000 - 50,000~210

Characterization

The synthesized poly(arylene ether sulfone)s can be characterized by various analytical techniques to determine their structure, molecular weight, and thermal properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ether linkages and the presence of characteristic sulfone group absorptions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[4]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the amorphous polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.[5]

Experimental Workflow Diagram

experimental_workflow start Start setup Reactor Setup (3-Neck Flask, Stirrer, N2 Inlet, Dean-Stark, Condenser) start->setup purge Purge with Nitrogen setup->purge charge Charge Reactants (DCDPS, Bisphenol, K2CO3) purge->charge add_solvent Add Solvents (DMAc/NMP, Toluene) charge->add_solvent dehydration Azeotropic Dehydration (~140-150°C) add_solvent->dehydration remove_water Collect and Remove Water dehydration->remove_water Water collected polymerization Polymerization (~160-190°C) remove_water->polymerization Water removed cool Cool to Room Temperature polymerization->cool Increased viscosity precipitate Precipitate in Non-solvent (Methanol/Water) cool->precipitate filter Filter Polymer precipitate->filter wash_water Wash with Hot Deionized Water filter->wash_water wash_methanol Wash with Methanol wash_water->wash_methanol dry Dry under Vacuum (~110°C) wash_methanol->dry characterize Characterization (FTIR, NMR, GPC, DSC, TGA) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of poly(arylene ether sulfone).

References

Application Notes and Protocols: Phase-Transfer Catalyzed Polycondensation of Dichlorodiphenyl Sulfone (DCDPS) with Bisphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(arylene ether sulfone)s (PAES) through phase-transfer catalyzed (PTC) polycondensation of 4,4'-dichlorodiphenyl sulfone (DCDPS) with various bisphenols. This method offers a versatile and efficient route to high-performance polymers with applications in medical devices, electronics, and aerospace due to their exceptional thermal stability, mechanical strength, and chemical resistance.

Introduction

Poly(arylene ether sulfone)s are a class of high-performance thermoplastic polymers. The synthesis via phase-transfer catalysis involves the reaction of a dihalide, such as DCDPS, with a bisphenol in a two-phase system (typically an organic solvent and an aqueous alkaline solution) with the aid of a phase-transfer catalyst. The catalyst, often a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the bisphenoxide anion from the aqueous phase to the organic phase, where it reacts with DCDPS. This method allows for polymerization under milder conditions and can offer excellent control over the polymer's molecular weight and properties. The choice of bisphenol monomer significantly influences the final properties of the polymer, such as rigidity, thermal stability, and solubility[1].

Data Presentation

The following tables summarize key quantitative data from representative studies on the polycondensation of DCDPS and similar monomers with bisphenols.

Table 1: Reaction Conditions and Polymer Properties for DCDPS/Bisphenol A Polycondensation [2]

Bisphenol A:DCDPS Ratio (r)Temperature (°C)Reaction Time (h)Number-Average Molecular Weight (Mn, kDa)Polydispersity Index (Đ)
1.001804817.31.21
0.9418048Higher Mn (exact value not specified)~1.6
0.9718048Higher Mn (exact value not specified)Not specified

Note: The reaction of DCDPS with Bisphenol A (BPA) is noted to be significantly slower than that of DFDPS (4,4'-difluorodiphenyl sulfone) with BPA under identical conditions, with the DCDPS reaction taking up to 48 hours to reach a high conversion plateau, compared to 4 hours for DFDPS.[2]

Table 2: Influence of Phase-Transfer Catalyst and Solvent System on Polyether Synthesis [3]

Organic Solvent SystemCatalyst (BTEAC)Reaction Temperature (°C)Inherent Viscosity (dl g⁻¹)
THF-DMSO (3:1)Present600.54
Nitrobenzene-DMSO (3:1)Present60Not specified, but effective
Toluene-DMSO (3:1)Present1000.62
Benzene-NMPPresentNot specifiedHigh Yield
Benzene-DMAPresentNot specifiedHigh Yield
NMPPresentNot specifiedHigher molecular weight than Benzene-NMP
DMAPresentNot specifiedHigher molecular weight than Benzene-DMA

BTEAC: Benzyltriethylammonium chloride. The study cited used α,α'-dichloro-p-xylene instead of DCDPS, but the principles of PTC and solvent effects are comparable.

Experimental Protocols

This section provides a detailed methodology for the phase-transfer catalyzed polycondensation of DCDPS with a generic bisphenol.

Materials:

  • This compound (DCDPS)

  • Bisphenol (e.g., Bisphenol A, 4,4'-dihydroxybiphenyl)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), 18-Crown-6)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent

  • Toluene (B28343) (for azeotropic removal of water)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Dean-Stark trap (if using toluene for water removal)

  • Thermometer or thermocouple

  • Nitrogen inlet and outlet

  • Heating mantle or oil bath

  • Beakers, funnels, and other standard laboratory glassware

Procedure:

  • Reactor Setup: Assemble the three-necked flask with a mechanical stirrer, a condenser (with a Dean-Stark trap if applicable), and a nitrogen inlet/outlet. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add DCDPS (1 mmol), the chosen bisphenol (1 mmol), and an excess of the base, such as K₂CO₃ (1.25 mmol). Add the phase-transfer catalyst (e.g., 1-5 mol% relative to the bisphenol).

  • Solvent Addition: Add the organic solvent system. For example, add DMAc (1.2 ml) and toluene (5 ml) to facilitate the azeotropic removal of water generated during the reaction.

  • Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction:

    • If using toluene for azeotropic distillation, heat the mixture to reflux (around 145°C) to remove water. The water will collect in the Dean-Stark trap.

    • After water removal, the toluene can be distilled off, and the reaction temperature can be increased to the desired polymerization temperature (e.g., 160-180°C).

    • Stir the reaction mixture vigorously at the set temperature for the specified time (e.g., 7-48 hours). The reaction time will depend on the specific bisphenol and desired molecular weight.

  • Polymer Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the viscous solution with an appropriate solvent (e.g., more DMAc or methylene (B1212753) chloride).

    • Neutralize the mixture with a dilute acid solution (e.g., HCl) if a strong base like NaOH was used.

    • Precipitate the polymer by slowly pouring the solution into a non-solvent, such as methanol, with vigorous stirring.

  • Purification:

    • Filter the precipitated polymer.

    • Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and catalyst.

    • Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by various techniques, including:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For detailed structural analysis.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the general chemical reaction for the phase-transfer catalyzed polycondensation of DCDPS with a bisphenol.

experimental_workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization setup Assemble 3-necked flask with stirrer, condenser, and N2 inlet charge Charge DCDPS, Bisphenol, Base, and Catalyst setup->charge add_solvent Add Organic Solvent (e.g., DMAc/Toluene) charge->add_solvent purge Purge with Nitrogen add_solvent->purge heat Heat to Reaction Temperature (e.g., 160-180°C) purge->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Polymer in Methanol cool->precipitate wash Wash with Water and Methanol precipitate->wash dry Dry under Vacuum wash->dry characterize Analyze Polymer (GPC, FTIR, NMR, DSC, TGA) dry->characterize

Caption: Experimental workflow for PTC polycondensation.

reaction_pathway General Reaction Scheme Ar = Bisphenol Aryl Group, Ph = Phenyl Group M = Na or K, Q⁺ = Catalyst Cation cluster_organic Organic Phase bisphenol HO-Ar-OH + 2MOH bisphenoxide M⁺⁻O-Ar-O⁻M⁺ + 2H₂O bisphenol->bisphenoxide Base q_bisphenoxide Q⁺⁻O-Ar-O⁻Q⁺ bisphenoxide->q_bisphenoxide Phase Transfer dcdps Cl-Ph-SO₂-Ph-Cl polymer [-O-Ar-O-Ph-SO₂-Ph-] dcdps->polymer + Q⁺⁻O-Ar-O⁻Q⁺ qcl 2Q⁺Cl⁻ polymer->qcl Byproduct catalyst_org 2Q⁺X⁻ qcl->catalyst_org Catalyst Regeneration catalyst_aq 2Q⁺X⁻ catalyst_aq->bisphenoxide Catalyst

Caption: General reaction pathway for PTC polycondensation.

References

Application Notes: The Role of 4,4'-Dichlorodiphenyl Sulfone in Flame Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the role of 4,4'-Dichlorodiphenyl sulfone (DCDPS) in the synthesis of high-performance, inherently flame-retardant polymers. The document details the mechanism of flame retardancy, presents quantitative performance data, and offers detailed experimental protocols for the synthesis and characterization of these materials. The content is intended for researchers and scientists in materials science and polymer chemistry.

Introduction

This compound (DCDPS) is a key organosulfur compound used as a monomer in the production of high-performance engineering thermoplastics, most notably poly(ether sulfone) (PESU) and other polysulfones (PSU).[1][2] These polymers are renowned for their exceptional thermal stability, high strength, and resistance to oxidation and corrosion.[2][3] A critical feature derived from the DCDPS monomer is the inherent flame retardancy of the resulting polymer backbone. The unique molecular structure, containing aromatic rings and a sulfone group (–SO₂–), allows these materials to meet stringent fire safety standards without the need for traditional halogenated or phosphorus-based flame retardant additives, which can be a source of environmental and health concerns.

Mechanism of Flame Retardancy

Polymers derived from DCDPS exhibit superior fire resistance through a combination of condensed-phase and gas-phase mechanisms. The sulfone linkage and high aromatic content are central to this performance.

  • Condensed-Phase Mechanism (Char Formation): When exposed to high temperatures, the polymer backbone undergoes thermal degradation. The sulfone and aromatic ether linkages promote extensive cross-linking reactions, leading to the formation of a thick, stable layer of carbonaceous char on the material's surface.[4] This char acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile gases into the combustion zone.[5] The high bond dissociation energy of the sulfone group contributes to the thermal stability and the high char yield.[3]

  • Gas-Phase Mechanism (Gas Dilution & Radical Quenching): During thermal decomposition, the sulfone bridge cleaves to release non-combustible gases, primarily sulfur dioxide (SO₂).[6] This process dilutes the concentration of flammable gases and oxygen in the vapor phase, thereby inhibiting the combustion cycle. While the chlorine atoms in the monomer are substituted during polymerization, any residual or cleaved chlorinated species could theoretically contribute to flame inhibition by trapping high-energy radicals (H•, HO•) in the flame, a mechanism common to halogenated flame retardants.[7]

Flame_Retardancy_Mechanism cluster_polymer DCDPS-Based Polymer cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Matrix (High Aromatic & Sulfone Content) Char Stable Char Layer Formation (Insulating Barrier) Polymer->Char Cross-linking & Carbonization Gases Release of Inert Gases (SO₂) Polymer->Gases Sulfone Bridge Cleavage Heat High Heat Flux (Flame) Heat->Polymer Thermal Decomposition Action1 Limits Heat Transfer to Polymer Char->Action1 Action2 Prevents Release of Flammable Volatiles Char->Action2 Result Flame Retardancy (Self-Extinguishing) Action1->Result Action2->Result Action3 Dilution of Flammable Gases & Oxygen Gases->Action3 Action4 Radical Quenching (Minor Contribution) Gases->Action4 Action3->Result Action4->Result Workflow_Diagram cluster_testing Material Characterization & Testing Monomers Monomer Selection (DCDPS & Bisphenol) Synthesis Polymer Synthesis (Protocol 4.1) Monomers->Synthesis Purification Purification & Drying Synthesis->Purification Processing Specimen Preparation (Injection Molding / Compression) Purification->Processing TGA Thermal Analysis (TGA) (Protocol 4.3) Processing->TGA UL94 Flammability Test (UL 94) (Protocol 4.2) Processing->UL94 LOI LOI Test (ASTM D2863) Processing->LOI CONE Cone Calorimetry (ISO 5660-1) Processing->CONE Analysis Data Analysis & Performance Evaluation TGA->Analysis UL94->Analysis LOI->Analysis CONE->Analysis Report Final Report & Classification Analysis->Report

References

Application Notes and Protocols: Synthesis of Cardo-Based Polysulfones using 4,4'-Dichlorodiphenyl Sulfone (DCDPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardo-based polysulfones are a class of high-performance amorphous thermoplastics renowned for their exceptional thermal stability, mechanical strength, and solubility in common organic solvents. The incorporation of bulky, cyclic "cardo" groups (from the Latin cardo, meaning "loop") into the polymer backbone restricts rotational motion, leading to high glass transition temperatures (Tg) and improved rigidity. 4,4'-Dichlorodiphenyl sulfone (DCDPS) is a key monomer in the synthesis of these polymers, acting as an activated dihalide that readily undergoes nucleophilic aromatic substitution with bisphenolic monomers.[1] This document provides detailed protocols for the synthesis of cardo-based polysulfones using DCDPS and various cardo bisphenols, along with a summary of their material properties.

The synthesis proceeds via a high-temperature polycondensation reaction.[2][3] The general reaction involves the nucleophilic substitution of the chlorine atoms on DCDPS by a bisphenate, formed in situ by the reaction of a bisphenol with a weak base like potassium carbonate.[2][4]

Key Materials and Reagents

  • Monomers:

  • Solvent:

    • N,N-Dimethylacetamide (DMAc)[2][4]

    • N-methyl-2-pyrrolidone (NMP)[5]

    • Toluene (for azeotropic removal of water)[4]

  • Base:

    • Anhydrous Potassium Carbonate (K₂CO₃)[2][4]

  • Precipitation and Washing:

    • Methanol[4]

    • Water[6]

    • Acetic Acid (for neutralization)[4]

  • Purification:

Experimental Protocols

Protocol 1: Synthesis of Phenolphthalein-Based Polysulfone Copolymers

This protocol is adapted from the synthesis of copolyphenylene sulfones with varying phenolphthalein content.[2][3]

1. Reaction Setup:

  • Equip a 500 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a reflux condenser.[2][3]

2. Charging of Reactants:

  • Charge the flask with the desired molar ratios of 4,4'-dihydroxybiphenyl (co-monomer), phenolphthalein (cardo monomer), this compound, and potassium carbonate.[2][3] Refer to Table 1 for specific quantities for different phenolphthalein concentrations.

  • Add N,N-dimethylacetamide (DMAc) as the reaction solvent.[2]

3. Polymerization:

  • Gradually heat the reaction mixture to 165 °C over 4 hours to facilitate the azeotropic removal of water formed during the reaction.[2]

  • Once the temperature reaches 165 °C, maintain the reaction at this temperature for 6 hours to allow for polymerization to proceed.[2]

4. Polymer Precipitation and Purification:

  • After the reaction is complete, cool the viscous solution and slowly pour it into acidified water (e.g., with oxalic acid) or methanol (B129727) to precipitate the polymer.[4][6]

  • Filter the precipitated polymer and wash it several times with water and then with methanol to remove unreacted monomers and salts.[6]

  • Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

Protocol 2: Synthesis of Bisphenol Z-Based Polysulfone

This protocol describes the synthesis of a polysulfone based on 4,4'-(cyclohexylidene)bisphenol (Bisphenol Z).[4]

1. Reaction Setup:

  • In a flask equipped with a mechanical stirrer and a nitrogen inlet, add Bisphenol Z, DCDPS, potassium carbonate, DMAc, and anhydrous toluene.[4]

2. Polymerization:

  • Heat the mixture to 140 °C for 8 hours under a nitrogen atmosphere. During this time, water formed from the reaction will be azeotropically removed with toluene.[4]

  • After the removal of the water-toluene azeotrope, distill off the remaining toluene.

  • Increase the reaction temperature to 160 °C and continue the polymerization for 16 hours.[4]

3. Polymer Isolation and Purification:

  • Cool the reaction mixture and add methylene chloride to dissolve the polymer.[4]

  • Heat the mixture to 40 °C to ensure complete dissolution.

  • Precipitate the polymer by pouring the solution into methanol.

  • Filter, wash with methanol, and dry the polymer under vacuum.

Data Presentation

Table 1: Monomer Ratios for Synthesis of Phenolphthalein-Based Copolymers[6]
Phenolphthalein (PP) Concentration (mol.%)PP:DHBP:DCDPS Molar Ratio
00:48.30:51.70
104.83:43.47:51.70
3014.49:33.81:51.70
5024.15:24.15:51.70
7033.81:14.49:51.70
9043.47:4.83:51.70

PP — phenolphthalein, DHBP — 4,4′-dihydroxy biphenyl, DCDPS — 4,4′-dichlorodiphenyl sulfone.

Table 2: Thermal and Mechanical Properties of Cardo-Based Polysulfones
Polymer CompositionGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
PPSU-C-30 (30% PP)230-240[6]> 45080-90[6]5-10[6]
PPSU-C-50 (50% PP)240-250[6]> 45090-100[6]5-10[6]
PPSU-C-100 (100% PP)270-280[6]> 450100-110[6]5-10[6]
PEKI-C (cardo poly(ether ketone imide))221 - 278[7]472 - 495 (in N₂)[7]73 - 124[7]9.7 - 12[7]
PSU-BPZ (Bisphenol Z Polysulfone)~220[4]~425[4]Not specifiedNot specified

Note: The properties can vary depending on the specific synthesis conditions and molecular weight of the polymer.

Characterization

The synthesized cardo-based polysulfones can be characterized by various techniques to confirm their structure and evaluate their properties:

  • Infrared (IR) Spectroscopy: To confirm the successful polymerization and the presence of characteristic functional groups. The spectra of polysulfones typically show absorption bands for the sulfone group (SO₂) at 1322-1294 cm⁻¹ and 1165-1148 cm⁻¹, and skeletal vibrations of aromatic C-C bonds at 1584 and 1486 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.[5]

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polymers.[4]

  • Mechanical Testing: To measure the tensile strength, modulus, and elongation at break of polymer films.[5]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products DCDPS 4,4'-Dichlorodiphenyl sulfone (DCDPS) Polysulfone Cardo-Based Polysulfone DCDPS->Polysulfone CardoBisphenol Cardo Bisphenol (e.g., Phenolphthalein) CardoBisphenol->Polysulfone Base K₂CO₃ Byproducts KCl + H₂O + CO₂ Base->Byproducts Solvent Solvent (DMAc or NMP) Temperature High Temperature (140-165 °C)

Caption: Reaction scheme for the synthesis of cardo-based polysulfones.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Flask, Stirrer, N₂ Inlet, Dean-Stark, Condenser) Start->Setup Charge 2. Charge Reactants (Monomers, Base, Solvent) Setup->Charge Heat 3. Heating & Water Removal (Azeotropic Distillation) Charge->Heat Polymerize 4. Polymerization (Maintain High Temperature) Heat->Polymerize Cool 5. Cooling of Reaction Mixture Polymerize->Cool Precipitate 6. Precipitation (in Water/Methanol) Cool->Precipitate FilterWash 7. Filtration and Washing Precipitate->FilterWash Dry 8. Drying (Vacuum Oven) FilterWash->Dry Characterize 9. Characterization (IR, NMR, GPC, TGA) Dry->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for synthesis.

References

Application of DCDPS in the Fabrication of Water Filtration Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-WF-DCDPS-001

Introduction

4,4′-Dichlorodiphenyl sulfone (DCDPS) is a key monomer used in the synthesis of high-performance aromatic polymers, most notably polysulfone (PSU) and polyethersulfone (PES).[1][2] These polymers are characterized by their exceptional mechanical strength, high thermal stability, and broad chemical resistance, making them ideal materials for the fabrication of water filtration membranes.[3] Membranes derived from DCDPS-based polymers are utilized across various water treatment applications, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and as supports for reverse osmosis (RO) membranes.[4][5]

The inherent hydrophobicity of pristine PSU and PES membranes can lead to fouling, a significant issue that reduces membrane lifespan and performance.[3][4] Consequently, research and development efforts often focus on modifying these polymers or the membrane fabrication process to enhance hydrophilicity and improve fouling resistance. This is commonly achieved by incorporating hydrophilic additives into the casting solution or by surface modification techniques.[3][6]

This document provides detailed application notes and protocols for the fabrication of water filtration membranes using DCDPS-derived polysulfone. It is intended for researchers, scientists, and professionals in the fields of materials science and water treatment.

Key Performance Characteristics

The performance of water filtration membranes fabricated from DCDPS-based polymers is influenced by several factors, including the polymer concentration, the choice of solvent and non-solvent, and the incorporation of additives. The following table summarizes key performance data from various studies on polysulfone (PSF) and polyethersulfone (PES) membranes.

Membrane IDPolymer CompositionAdditive(s)Pure Water Flux (L/m²·h)Operating Pressure (bar)Rejection (%)Reference(s)
PSF-0115 wt% PolysulfoneNone---[3]
PSF/GO-115 wt% PSF1 wt% Graphene Oxide (GO)~50483.65% (Arsenate)[3]
PSF-PEG-01Polysulfone5.0 wt% Polyethylene Glycol (PEG)308--[7]
PES-AC-01Polyethersulfone1.0 wt% Activated Carbon38.42>99% (E. coli)[8]
PES-FS-0120 wt% Polyethersulfone0.3 wt% Fumed SilicaIncreased by 64% vs. neat PES-11% higher (Pepsin)[9]

Experimental Protocols

The most common method for fabricating polysulfone and polyethersulfone membranes is the non-solvent induced phase separation (NIPS) technique, also known as the phase inversion method.[1][4][10] This process involves the controlled precipitation of the polymer from a solution to form a porous structure.

Protocol 1: Fabrication of a Polysulfone (PSF) Ultrafiltration Membrane via Phase Inversion

This protocol describes the fabrication of a flat-sheet polysulfone ultrafiltration membrane using N,N-Dimethylformamide (DMF) as the solvent and water as the non-solvent.

Materials:

  • Polysulfone (PSF) polymer (derived from DCDPS)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Deionized (DI) water (non-solvent)

  • Glass plate (support for casting)

  • Casting knife/film applicator

  • Coagulation bath (containing DI water)

Procedure:

  • Dope (B7801613) Solution Preparation:

    • Dry the polysulfone powder in a vacuum oven at 60°C for 4 hours to remove any residual moisture.[3]

    • Prepare a 15% (w/w) polymer solution by slowly dissolving the dried polysulfone in DMF.[3]

    • Stir the mixture continuously at room temperature until the polymer is completely dissolved and the solution is homogeneous. This may take several hours.

    • Allow the resulting "dope" solution to degas overnight to remove any entrapped air bubbles.

  • Membrane Casting:

    • Place a clean, dry glass plate on a level surface.

    • Pour a sufficient amount of the dope solution onto one end of the glass plate.

    • Use a casting knife with a set gap (e.g., 200 µm) to spread the solution evenly across the plate, forming a thin film of uniform thickness.

  • Phase Inversion:

    • Immediately and carefully immerse the glass plate with the cast film into a coagulation bath containing deionized water at room temperature.[11]

    • The exchange between the solvent (DMF) and the non-solvent (water) will induce the precipitation of the polysulfone, forming the porous membrane structure.[1]

    • Leave the membrane in the coagulation bath for at least 30 minutes to ensure complete phase separation.

  • Post-Treatment and Storage:

    • Carefully peel the membrane off the glass plate while it is still submerged in the water bath.

    • Transfer the membrane to a fresh DI water bath and store for 24 hours to ensure all residual solvent is leached out.

    • For storage, keep the membrane in DI water to prevent the pores from collapsing upon drying.

Protocol 2: Characterization of the Fabricated PSF Membrane

1. Morphological Characterization (Scanning Electron Microscopy - SEM):

  • Cut a small piece of the membrane and freeze-fracture it in liquid nitrogen to obtain a clean cross-section.

  • Mount the sample (both top surface and cross-section) on an SEM stub and sputter-coat it with a conductive material (e.g., gold).

  • Observe the surface and cross-sectional morphology of the membrane under the SEM to analyze pore structure, size, and distribution.[3][12]

2. Hydrophilicity Assessment (Contact Angle Measurement):

  • Cut a small, flat piece of the membrane and allow it to dry completely at room temperature.

  • Place the dried membrane on the stage of a contact angle goniometer.

  • Dispense a small droplet of deionized water onto the membrane surface.

  • Measure the angle between the water droplet and the membrane surface. A lower contact angle indicates higher hydrophilicity.[3][6]

3. Pure Water Flux Measurement:

  • Place a sample of the membrane in a dead-end or cross-flow filtration cell.

  • Compact the membrane by filtering deionized water at a pressure higher than the intended operating pressure (e.g., 5 bar) until a stable flux is achieved.

  • Reduce the pressure to the desired operating pressure (e.g., 4 bar).[3]

  • Collect the permeate over a specific time interval and measure its volume.

  • Calculate the pure water flux (J) using the following formula:

    • J = V / (A * t)

    • Where V is the volume of permeate (L), A is the effective membrane area (m²), and t is the time (h).

Visualizations

Logical Relationships in Membrane Fabrication

Membrane_Fabrication_Workflow cluster_Inputs Input Materials cluster_Process Fabrication Process cluster_Outputs Outputs DCDPS DCDPS (Monomer) Polymerization Polymerization DCDPS->Polymerization Synthesis Polymer Polysulfone/Polyethersulfone SolutionPrep Dope Solution Preparation Polymer->SolutionPrep Solvent Solvent (e.g., DMF, NMP) Solvent->SolutionPrep NonSolvent Non-Solvent (e.g., Water) PhaseInversion Phase Inversion (Coagulation Bath) NonSolvent->PhaseInversion Additives Additives (e.g., PEG, PVP) Additives->SolutionPrep Polymerization->Polymer Casting Film Casting SolutionPrep->Casting Casting->PhaseInversion PostTreatment Post-Treatment PhaseInversion->PostTreatment Membrane Porous Water Filtration Membrane PostTreatment->Membrane Experimental_Workflow cluster_Fabrication Membrane Fabrication cluster_Characterization Membrane Characterization A Prepare Dope Solution (PSF + Solvent) B Cast Thin Film on Glass Plate A->B Degas C Immerse in Water Bath B->C Uniform Spreading D Store Membrane in DI Water C->D Phase Inversion E SEM Analysis (Morphology) D->E F Contact Angle (Hydrophilicity) D->F G Filtration Test (Water Flux & Rejection) D->G

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing 2,4'- and 3,4'-isomers from 4,4'-Dichlorodiphenyl sulfone (4,4'-DCDPS).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove 2,4'- and 3,4'-isomers from 4,4'-DCDPS?

The presence of 2,4'- and 3,4'-isomers can significantly impact the properties of polymers synthesized from 4,4'-DCDPS. For instance, in the production of high-performance polymers like polysulfones (PSU) and polyethersulfones (PES), the isomeric purity of the 4,4'-DCDPS monomer is critical for achieving the desired molecular weight, thermal stability, and mechanical properties of the final polymer.[1] For pharmaceutical and other specialized applications, high purity is essential to ensure product efficacy and safety.

Q2: What are the common methods for separating these isomers?

The most prevalent methods for purifying 4,4'-DCDPS include:

  • Recrystallization: This is a widely used technique that leverages the solubility differences between the isomers in a specific solvent.[1][2][3]

  • Adsorptive Separation: This method employs solid adsorbents, such as zeolites, to selectively adsorb the undesired isomers, allowing the 4,4'-isomer to be collected in the raffinate.[1]

  • Solvent Extraction: This technique involves using a solvent that preferentially dissolves the undesired isomers, leaving behind a purified 4,4'-DCDPS.[4]

Q3: What level of purity can be expected from these methods?

With optimized processes, it is possible to achieve high purity levels of 4,4'-DCDPS. For example, recrystallization from methanol (B129727) has been reported to yield 4,4'-DCDPS with an isomeric purity of ≥ 99.8%.[2][5] Adsorptive separation methods also demonstrate high selectivity for the 4,4'-isomer.[1]

Troubleshooting Guides

This section addresses common issues encountered during the purification of 4,4'-DCDPS.

Low Purity of 4,4'-DCDPS After Recrystallization
  • Possible Cause: The chosen solvent may not provide a significant enough solubility difference between the 4,4'-isomer and the 2,4'- and 3,4'-isomers at the crystallization temperature.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvents. Monochlorobenzene and methanol have been shown to be effective.[1][2]

    • Optimize Cooling Rate: A slower cooling rate can promote the formation of more uniform and purer crystals of the 4,4'-isomer.

    • Multiple Recrystallizations: A single recrystallization may not be sufficient to achieve the desired purity. Performing a second or even third recrystallization can significantly improve the purity of the final product.

Low Yield of 4,4'-DCDPS
  • Possible Cause: A significant amount of the desired 4,4'-isomer may remain dissolved in the mother liquor after crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude DCDPS mixture. This will maximize the recovery of the 4,4'-isomer upon cooling.

    • Optimize Crystallization Temperature: Ensure the solution is cooled to a sufficiently low temperature to induce maximum precipitation of the 4,4'-isomer.

    • Recovery from Mother Liquor: The mother liquor, which is enriched in the 2,4'- and 3,4'-isomers, can be subjected to further processing, such as adsorptive separation, to recover any remaining 4,4'-DCDPS.[1]

Discoloration of the Final Product
  • Possible Cause: The presence of impurities other than the isomers, which may have been carried over from the synthesis step.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Adding activated carbon to the solution of crude DCDPS before recrystallization can help adsorb colored impurities.[4]

    • Washing: Thoroughly washing the filtered crystals with a small amount of cold, fresh solvent can help remove residual mother liquor and surface impurities.

Experimental Protocols

Recrystallization from Methanol

This protocol is designed to achieve high-purity 4,4'-DCDPS.

  • Dissolution: In a suitable reaction vessel, add the crude DCDPS mixture containing the 2,4'- and 3,4'-isomers. Add methanol as the solvent. The amount of methanol should be sufficient to dissolve the mixture at an elevated temperature and pressure.

  • Heating and Pressurization: Heat the mixture to approximately 105-115°C under a pressure of 3.5 to 6 bar until the entire solid is dissolved.[2]

  • Cooling and Crystallization: Gradually cool the solution to allow the 4,4'-DCDPS to crystallize. A slow cooling rate is recommended to obtain purer crystals.

  • Isolation: Isolate the precipitated 4,4'-DCDPS crystals by filtration.

  • Washing: Wash the isolated crystals with a small amount of cold methanol to remove any remaining mother liquor.

  • Drying: Dry the purified 4,4'-DCDPS crystals under vacuum to remove any residual solvent. The resulting product can have a purity of ≥ 99.8%.[2]

Adsorptive Separation Using Zeolites

This method is particularly suitable for large-scale purification and for processing mother liquors from recrystallization.

  • Feed Preparation: The feed mixture, typically a crystallization residue, will contain a mixture of DCDPS isomers.[1]

  • Adsorbent: Use an X or Y type zeolite that has been substituted with a cation of a Group IA or IIA metal.[1]

  • Adsorption: Contact the feed mixture with the zeolite adsorbent in the liquid phase. The 2,4'- and 3,4'-isomers will be selectively adsorbed by the zeolite.[1]

  • Collection of Raffinate: The unadsorbed portion, known as the raffinate, will be enriched in the desired 4,4'-DCDPS. Collect this fraction.

  • Desorption (Regeneration of Adsorbent): The adsorbed isomers can be removed from the zeolite using a suitable desorbent, such as aliphatic alcohols (C4-C8), which may be diluted with an aromatic compound like toluene.[1] This allows for the regeneration and reuse of the adsorbent.

  • Product Recovery: The high-purity 4,4'-DCDPS can be recovered from the raffinate by fractionation to remove the solvent.[1]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting MaterialSolvents/AdsorbentsAchievable Purity of 4,4'-IsomerReference
RecrystallizationCrude isomeric mixtureMethanol≥ 99.8%[2]
RecrystallizationCrude isomeric mixtureMonochlorobenzeneHigh purity[1]
Adsorptive SeparationCrystallization residue (51-75% 4,4'-DCDPS)X or Y type zeolitesHigh purity[1]

Visualization

Purification_Workflow cluster_0 Purification of this compound cluster_1 Primary Purification cluster_2 Separation cluster_3 Product & Byproduct Streams cluster_4 Secondary Purification (Optional) Crude Crude DCDPS Mixture (4,4'-, 2,4'-, 3,4'-isomers) Recrystallization Recrystallization (e.g., with Methanol) Crude->Recrystallization Dissolve in hot solvent Filtration Filtration Recrystallization->Filtration Cool to crystallize Pure_Product High Purity 4,4'-DCDPS Filtration->Pure_Product Solid Phase Mother_Liquor Mother Liquor (Enriched in 2,4'- & 3,4'-isomers) Filtration->Mother_Liquor Liquid Phase Adsorptive_Separation Adsorptive Separation (e.g., with Zeolites) Mother_Liquor->Adsorptive_Separation Further processing Recovered_Product Recovered 4,4'-DCDPS Adsorptive_Separation->Recovered_Product

Caption: Workflow for the purification of this compound.

References

Optimizing reaction conditions for DCDPS synthesis to maximize yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4'-dichlorodiphenyl sulfone (DCDPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions to maximize yield and purity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCDPS)? A1: this compound (DCDPS) is an organic compound with the formula (ClC₆H₄)₂SO₂. It is a white solid primarily used as a monomer in the production of high-performance, temperature-resistant polymers like polysulfones (PSU) and polyethersulfones (PESU).[1][2] These polymers are valued for their exceptional thermal stability, mechanical strength, and chemical resistance.[2]

Q2: What are the common synthesis routes for DCDPS? A2: The primary industrial methods for producing DCDPS include:

  • Sulfuric Acid Method: The reaction of chlorobenzene (B131634) with sulfuric acid. This method is cost-effective but can suffer from low conversion rates and product quality.[3][4]

  • Chlorosulfonic Acid Method: Reacting chlorobenzene with chlorosulfonic acid. This method offers a mature process and good product quality but can be expensive and generate significant waste.[4][5]

  • Sulfur Trioxide Method: The sulfonation of chlorobenzene using sulfur trioxide, sometimes in the presence of additives like dimethyl sulfate. This is an improvement over other methods but can be complex.[4][6][7]

  • Sulfoxidation Method: A two-step process involving the synthesis of 4,4'-dichlorodiphenyl sulfoxide, which is then oxidized to DCDPS. This method yields a high-quality product but may have low conversion rates and long reaction times.[4][8]

  • Friedel-Crafts Reaction: Reacting chlorobenzene with sulfuryl chloride in the presence of a catalyst like anhydrous aluminum chloride or ferric chloride.[4]

Q3: Why is the 4,4'-isomer selectivity important? A3: For polymer synthesis, a high purity of the 4,4'-isomer is crucial. This specific isomer forms linear polymers that possess the desired properties of high thermal and chemical stability and dimensional strength.[7] The presence of other isomers, such as 2,4'- and 3,4'-DCDPS, can lead to undesired discoloration and a deterioration in the polymer's properties.[7][9]

Q4: How can DCDPS be purified? A4: Purification is typically achieved through crystallization. Crude DCDPS is dissolved in a suitable organic solvent (e.g., monochlorobenzene, toluene, xylene) or a solvent-water mixture, often at an elevated temperature.[6] The solution is then cooled to crystallize the pure 4,4'-DCDPS, which is subsequently isolated by filtration.[9] Washing the crude product with water can remove water-soluble impurities before crystallization.[6]

Troubleshooting Guide

This guide addresses common issues encountered during DCDPS synthesis.

Issue 1: Low Yield of DCDPS

  • Potential Cause 1: Incomplete Reaction

    • How to Investigate: Monitor the reaction progress using techniques like HPLC or TLC to check for the presence of starting materials.

    • Solution:

      • Extend Reaction Time: Some methods require several hours to reach completion.[10][11]

      • Optimize Temperature: Ensure the reaction is maintained at the optimal temperature for the chosen method. Excessively high temperatures can decrease selectivity, while low temperatures may slow the reaction rate.[3][10]

      • Check Reagent Stoichiometry: Verify the molar ratios of reactants and catalysts. For instance, in the chlorosulfonic acid method, using 2.5 to 4.0 moles of chlorosulfonic acid per mole of chlorobenzene is recommended.[5]

  • Potential Cause 2: Suboptimal Catalyst Activity

    • How to Investigate: Ensure the catalyst is fresh and anhydrous, as moisture can deactivate many catalysts (e.g., AlCl₃, FeCl₃).

    • Solution:

      • Use freshly opened or properly stored anhydrous catalysts.

      • Consider the catalyst loading. In the sulfuryl chloride method, a molar ratio of sulfuryl chloride to catalyst of 1:1.1-1.2 is suggested.[4]

  • Potential Cause 3: Side Reactions

    • How to Investigate: Analyze the crude product by HPLC or GC-MS to identify major byproducts, such as unwanted isomers or sulfonation intermediates like 4-chlorobenzenesulfonic acid.[6][7]

    • Solution:

      • Add Selectivity-Enhancing Agents: When using sulfuric acid at high temperatures, adding boric acid or trifluoromethanesulfonic acid can increase the yield of the 4,4'-isomer.[10]

      • Control Temperature: High temperatures can favor the formation of undesired isomers.[10] Maintain the reaction within the recommended temperature range.

Issue 2: High Level of Impurities (Low Purity)

  • Potential Cause 1: Formation of Isomers

    • How to Investigate: Use HPLC to determine the ratio of 4,4'-DCDPS to other isomers like 2,4'- and 3,4'-DCDPS.[7]

    • Solution:

      • Modify Reaction Conditions: Lowering the reaction temperature can improve regioselectivity.[10]

      • Use Additives: As mentioned, agents like boric acid can reduce the formation of unwanted isomers.[10]

      • Choose a More Selective Synthesis Route: Some methods inherently offer higher selectivity. For example, reacting 4-chlorobenzenesulfonyl chloride with chlorobenzene in the presence of ferric chloride can yield high purity 4,4'-DCDPS.[6]

  • Potential Cause 2: Inefficient Purification

    • How to Investigate: Analyze the product purity before and after each purification step (e.g., washing, crystallization).

    • Solution:

      • Optimize Crystallization: Experiment with different solvents, solvent-to-solute ratios, and cooling rates. A slow cooling process generally yields purer crystals.

      • Perform Multiple Crystallizations: If a single crystallization does not yield the desired purity, a second recrystallization step may be necessary.

      • Incorporate a Wash Step: Before crystallization, wash the crude product with water or an appropriate solvent to remove soluble impurities.[6]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for various DCDPS synthesis methods, allowing for easy comparison of conditions and outcomes.

Table 1: Sulfuric Acid & Derivatives Methods

Sulfonating AgentCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Purity/Isomer RatioReference
Sulfuric AcidBoric Acid200 - 250~10HighHigh 4,4'-selectivity[10]
Chlorosulfonic AcidThionyl Chloride195-7499.6% 4,4'-isomer[12]
Chlorosulfonic AcidFerric Chloride145 - 155-93.889.8% 4,4'-isomer[6]
p-chlorobenzenesulfonic acidPolyphosphoric acid / V₂O₅40 - 606 - 8--[11]

Table 2: Other Synthesis Methods

Primary ReagentsCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Chlorobenzene, Sulfuryl ChlorideAlCl₃ or FeCl₃10 - 202 - 3>92>99[4]
Chlorobenzene, SO₃, Dimethyl Sulfate-50 - 55-90-[6]

Experimental Protocols

Protocol 1: Synthesis of DCDPS via Friedel-Crafts Reaction

This protocol is based on the reaction of chlorobenzene with sulfuryl chloride using an anhydrous aluminum chloride catalyst.[4]

Materials:

  • Chlorobenzene

  • Sulfuryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-water bath

  • Reaction vessel with stirring and temperature control

Procedure:

  • Charging the Reactor: In a suitable reactor, add chlorobenzene and sulfuryl chloride in a molar ratio of 8-10:1 (chlorobenzene:sulfuryl chloride).

  • Cooling: Cool the mixture to a reaction temperature of 10-20°C using an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride in batches. The molar ratio of sulfuryl chloride to AlCl₃ should be 1:1.1-1.2. Maintain the temperature between 10-20°C throughout the addition.

  • Reaction: After the complete addition of the catalyst, continue stirring the mixture at 10-20°C for 2-3 hours.

  • Hydrolysis: After the reaction is complete, cool the mixture to 0-5°C and slowly add water to hydrolyze the reaction complex. This step should be performed cautiously as it is exothermic.

  • Dissolution & Crystallization: Heat the mixture to 80-100°C to dissolve all solid material. Then, cool the mixture slowly to 20-30°C to precipitate the DCDPS crystals.

  • Isolation: Filter the white crystals to isolate the solid this compound.

  • Solvent Recovery: The filtrate will separate into an organic (chlorobenzene) and an aqueous phase. The chlorobenzene can be recovered, dehydrated, and reused.

Protocol 2: Synthesis via Chlorosulfonic Acid and Thionyl Chloride

This protocol is adapted from a high-temperature synthesis method.[12]

Materials:

  • Chlorobenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Reaction vessel with heating and reflux capabilities

Procedure:

  • Initial Mixture: To a reactor, add 476 g (4 mol) of chlorosulfonic acid and 466 g (4 mol) of thionyl chloride.

  • Heating: Heat the mixture to 195°C.

  • Chlorobenzene Addition: Add 337.5 g (3 mol) of chlorobenzene to the heated mixture at a rate that maintains the reaction temperature.

  • Reaction Completion & Work-up: Maintain the temperature to complete the reaction. The subsequent work-up involves cooling, precipitation (typically by adding water), and filtration to isolate the crude DCDPS.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to achieve high purity (e.g., >99.5% 4,4'-isomer).

Visualizations

The following diagrams illustrate key workflows and logical relationships in DCDPS synthesis.

G cluster_prep Preparation & Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Route (e.g., H2SO4, SOCl2, SO3) reactants Charge Reactor with Chlorobenzene & Reagents start->reactants catalyst Add Catalyst/ Additive reactants->catalyst reaction Maintain Temp & Time catalyst->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor hydrolysis Quench/Hydrolyze Reaction Mixture monitor->hydrolysis extraction Phase Separation/ Extraction hydrolysis->extraction crystallize Crystallize Crude Product extraction->crystallize isolate Filter & Dry Pure DCDPS crystallize->isolate analysis Analyze Yield & Purity (HPLC, GC, Melting Point) isolate->analysis G cluster_causes Potential Causes cluster_solutions Solutions issue Problem: Low DCDPS Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions/ Isomerization issue->cause2 cause3 Poor Catalyst Activity issue->cause3 cause4 Losses during Work-up issue->cause4 sol1 Increase Time/ Optimize Temp cause1->sol1 sol2 Add Selectivity Agent/ Adjust Temp cause2->sol2 sol3 Use Anhydrous/ Fresh Catalyst cause3->sol3 sol4 Optimize Crystallization/ Extraction cause4->sol4 G CB1 Chlorobenzene intermediate 4-chlorobenzenesulfonic acid (intermediate) CB1->intermediate + SA CB2 Chlorobenzene SA Sulfonating Agent (e.g., H₂SO₄, SO₃, ClSO₃H) DCDPS 4,4'-DCDPS intermediate->DCDPS + CB isomers 2,4'- & 3,4'-DCDPS (byproducts) intermediate->isomers + CB

References

Technical Support Center: Purification of Crude 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 4,4'-Dichlorodiphenyl sulfone (DCDPS) by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound (DCDPS)?

Crude DCDPS can contain several impurities, primarily arising from the synthesis process. These include isomeric versions of dichlorodiphenyl sulfone such as 2,4'- and 3,4'-isomers.[1][2] Other potential impurities are 4,4'-dichlorodiphenyl sulfoxide (B87167) (DCDPSO), p-dichlorobenzene, o-dichlorobenzene, and various trichloro- and tetrachlorodiphenyl sulfides.[1][3] The presence of these impurities, even in small amounts, can impact the performance of DCDPS in polymerization reactions.[4]

Q2: Which solvents are suitable for the recrystallization of DCDPS?

The ideal recrystallization solvent is one in which DCDPS is highly soluble at high temperatures and has low solubility at low temperatures.[5] DCDPS is generally soluble in organic solvents like acetone, dichloromethane, and ethyl acetate.[6] It is also soluble in ethanol (B145695) and chloroform.[7] For purification, a patent suggests using an organic solvent where DCDPS has a solubility of 0.5 to 20% at 20°C.[1] Specific examples from literature include chlorobenzene (B131634) and isopropanol.[3][8] Water is generally unsuitable as a primary solvent due to the insolubility of DCDPS, but it can be used as an anti-solvent or "drowning-out agent" to reduce solubility and improve crystal yield.[1][9]

Q3: Can a mixture of solvents be used for recrystallization?

Yes, a mixed solvent system, or solvent pair, can be effective. This typically involves dissolving the DCDPS in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (anti-solvent) in which it is much less soluble until the solution becomes cloudy.[5] Adding a small amount of the "good" solvent to clear the cloudiness before cooling can lead to good crystal formation.[5] For DCDPS, adding water to an organic solvent solution can serve this purpose.[1]

Q4: Is it possible to remove colored impurities during recrystallization?

Yes. If the hot, dissolved solution of DCDPS has a colored tint, it may indicate the presence of colored impurities. These can often be removed by adding a small amount of activated carbon (charcoal) to the hot solution.[8][10] The solution is then gently boiled for a short period and filtered while hot to remove the charcoal, which adsorbs the colored impurities.[5][8]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or No Crystal Yield 1. Too much solvent was used: A large amount of DCDPS remains dissolved in the mother liquor even after cooling.[10][11][12] 2. Cooling temperature is not low enough: The solution is not sufficiently supersaturated to induce crystallization. 3. Premature filtration: The crystals were filtered before crystallization was complete.1. Reduce Solvent Volume: If the mother liquor has not been discarded, boil off some of the solvent to concentrate the solution and attempt to cool and crystallize again.[10][12] 2. Optimize Cooling: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal formation.[5] 3. Add an Anti-solvent: Carefully add a poor solvent (like water) to the solution to reduce the solubility of DCDPS and induce precipitation.[1]
No Crystals Form Upon Cooling (Supersaturated Solution) The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[11][12]1. Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches can provide a surface for nucleation.[11][13] 2. Add a Seed Crystal: If available, add a tiny crystal of pure DCDPS to the cooled solution. This will act as a template for crystal growth.[10][11] 3. Cool to a Lower Temperature: Use a cooling bath (e.g., ice-salt bath) to further reduce the temperature.[12]
An Oil Forms Instead of Crystals ("Oiling Out") 1. Melting Point Depression: The melting point of the crude DCDPS is lower than the boiling point of the solvent, often due to a high concentration of impurities.[10][12] 2. Solution is too concentrated/cooled too quickly: The DCDPS is coming out of solution at a temperature above its melting point.[10]1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[10] 2. Slow Down Cooling: Allow the flask to cool more slowly. Insulating the flask can help promote the formation of crystals instead of oil.[12] 3. Change Solvents: Select a solvent with a lower boiling point.
Crystals Form Too Quickly The solution is excessively supersaturated, causing the DCDPS to "crash out" of solution rapidly, which can trap impurities within the crystal lattice.[10]1. Reheat and Add More Solvent: Reheat the solution to redissolve the solid. Add a small excess of hot solvent (e.g., 1-2 mL more than the minimum needed) to ensure cooling and crystallization proceed more slowly.[10] 2. Ensure Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop before further cooling.[13]
Product is Still Impure After Recrystallization 1. Impurities co-crystallized: This can happen if the cooling was too rapid or if the chosen solvent is not ideal for separating the specific impurities present.[4][10] 2. Incomplete washing: The mother liquor containing dissolved impurities was not fully removed from the crystal surfaces.1. Perform a Second Recrystallization: A single recrystallization may not be sufficient for high purity. Repeating the process can significantly improve the purity.[4] 2. Optimize Solvent Choice: Experiment with different solvents to find one that maximizes the solubility difference between DCDPS and its impurities.[4] 3. Wash Crystals Properly: After filtration, wash the filter cake with a small amount of fresh, ice-cold recrystallization solvent to rinse away any remaining mother liquor.[11][13]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₈Cl₂O₂S[6][14]
Molecular Weight 287.17 g/mol [6]
Appearance White crystalline solid / powder[6][15][16]
Melting Point 148 °C[6][14]
Boiling Point 218 °C[6]
Solubility in Water Insoluble[9][14]
Common Solvents Acetone, Dichloromethane, Ethyl Acetate, Ethanol, Chloroform[6][7][16]

Table 2: Example Recrystallization Process Parameters

ParameterValue / RangeSource(s)
Solvent to DCDPS Ratio 1.3 to 6[1]
Dissolution Temperature 90 to 120 °C[1]
Crystallization Temperature (Cooling) 10 to 40 °C[8]
Water as Anti-solvent 1 to 30 wt% (based on DCDPS + water)[1]
Activated Carbon (for decolorizing) 0.025% to 5% w/w (based on crude DCDPS)[8]

Experimental Protocol: Recrystallization of DCDPS

This protocol is a general guideline based on published procedures.[1][8] Researchers should adapt it based on the specific scale of their experiment and the nature of the crude material.

  • Solvent Selection: Choose an appropriate organic solvent in which DCDPS has high solubility when hot and low solubility when cold (e.g., chlorobenzene, isopropanol).

  • Dissolution:

    • Place the crude DCDPS in an Erlenmeyer flask.

    • Add the selected solvent in a ratio of approximately 1.5 to 4 parts solvent to 1 part DCDPS.[1]

    • Heat the mixture with stirring to a temperature between 90-120°C until the DCDPS completely dissolves.[1] Add the minimum amount of near-boiling solvent required for complete dissolution.[11][13]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon (0.1 to 1% w/w is a typical range).[8]

    • Gently boil the mixture for a few minutes while swirling.[5]

    • Perform a hot gravity filtration to remove the activated carbon, collecting the hot filtrate in a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[13] Slow cooling is crucial for forming pure, well-defined crystals.[13]

    • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any residual mother liquor.[13] Using a minimum amount of cold solvent prevents significant loss of the purified product.[11]

  • Drying:

    • Press the crystals as dry as possible on the filter.

    • Transfer the purified DCDPS crystals to a watch glass or drying dish and allow them to air dry or dry in a vacuum oven at an appropriate temperature.

Visualizations

Recrystallization_Workflow Experimental Workflow for DCDPS Recrystallization cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude DCDPS dissolve Dissolve in Minimum Hot Solvent (90-120°C) start->dissolve decolorize Optional: Add Activated Carbon & Hot Filter dissolve->decolorize If solution is colored cool Cool Slowly to Room Temperature dissolve->cool decolorize->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtrate Crystals ice_bath->filtrate wash Wash with Ice-Cold Solvent filtrate->wash dry Dry Purified DCDPS wash->dry end_node Pure DCDPS Crystals dry->end_node

Caption: Workflow for the purification of DCDPS via recrystallization.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered During Cooling q1 What is the issue? start->q1 no_crystals No Crystals Formed q1->no_crystals Supersaturation oil_out Oil Formed Instead of Crystals q1->oil_out Oiling Out low_yield Low Crystal Yield q1->low_yield Poor Recovery sol_no_crystals 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Cool to a lower temperature. no_crystals->sol_no_crystals sol_oil_out 1. Reheat to dissolve oil. 2. Add more hot solvent. 3. Allow to cool more slowly. oil_out->sol_oil_out sol_low_yield 1. Reduce solvent volume by boiling. 2. Re-cool the solution. 3. Ensure final cooling is in an ice bath. low_yield->sol_low_yield

Caption: A logical guide to troubleshooting DCDPS recrystallization.

References

Troubleshooting low molecular weight in polysulfone polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with achieving the desired molecular weight in polysulfone polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for polysulfone synthesis?

A1: Polysulfone is typically synthesized via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. This involves the reaction of a bisphenol, such as Bisphenol A (BPA), with a dihalide monomer, most commonly 4,4'-dichlorodiphenyl sulfone (DCDPS). The reaction is carried out in a high-boiling polar aprotic solvent in the presence of a weak base, like sodium hydroxide (B78521) or potassium carbonate, to form the bisphenolate salt in situ.[1][2] Water is generated as a byproduct and must be removed to drive the reaction toward the formation of a high molecular weight polymer.[2]

Q2: What are the critical factors that influence the molecular weight of the final polysulfone product?

A2: The primary factors that control the molecular weight of polysulfone are:

  • Monomer Purity: High purity of both the bisphenol and dihalide monomers is essential, as impurities can terminate the polymerization chain.

  • Stoichiometry: Precise control over the molar ratio of the monomers is crucial. An equimolar ratio is theoretically required for achieving very high molecular weight.

  • Water Removal: Efficient removal of the water byproduct is necessary to prevent the reverse reaction (hydrolysis) and to drive the polymerization to completion.

  • Reaction Temperature and Time: The reaction must be conducted at an optimal temperature to ensure a sufficient reaction rate without causing polymer degradation. Reaction time also plays a significant role in the extent of polymerization.

  • Solvent Selection: The choice of a suitable polar aprotic solvent is important for dissolving the monomers and the growing polymer chains.

Q3: What are some common solvents used for polysulfone polymerization, and why are they chosen?

A3: Common solvents for polysulfone synthesis are high-boiling polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO).[3] These solvents are selected because they can effectively dissolve the bisphenol salts, the dihalide monomer, and the resulting polysulfone polymer, facilitating a homogeneous reaction environment.

Troubleshooting Guide: Low Molecular Weight in Polysulfone Polymerization

Q1: I am consistently obtaining low molecular weight polysulfone. What are the most likely causes?

A1: Low molecular weight in polysulfone polymerization is a common issue that can often be attributed to one or more of the following factors. A systematic approach to troubleshooting these variables is recommended.

Diagram: Troubleshooting Workflow for Low Molecular Weight Polysulfone

TroubleshootingWorkflow Start Low Molecular Weight Polysulfone Obtained CheckPurity Verify Monomer Purity (>99%) Start->CheckPurity CheckStoichiometry Confirm Accurate Monomer Stoichiometry (1:1 ratio) CheckPurity->CheckStoichiometry Purity OK PurifyMonomers Action: Purify Monomers (e.g., recrystallization) CheckPurity->PurifyMonomers Impure CheckWaterRemoval Ensure Efficient Water Removal CheckStoichiometry->CheckWaterRemoval Stoichiometry OK AdjustStoichiometry Action: Recalculate and re-weigh monomers accurately CheckStoichiometry->AdjustStoichiometry Incorrect CheckTempTime Optimize Reaction Temperature and Time CheckWaterRemoval->CheckTempTime Water Removal OK ImproveWaterRemoval Action: Use azeotropic distillation (e.g., with toluene (B28343)/chlorobenzene) CheckWaterRemoval->ImproveWaterRemoval Inefficient CheckSolvent Evaluate Solvent Quality and Type CheckTempTime->CheckSolvent Temp/Time OK AdjustConditions Action: Adjust temperature (150-180°C) and/or time CheckTempTime->AdjustConditions Suboptimal End High Molecular Weight Polysulfone Achieved CheckSolvent->End Solvent OK ChangeSolvent Action: Use dry, high-purity aprotic polar solvent CheckSolvent->ChangeSolvent Inadequate PurifyMonomers->CheckPurity Re-evaluate AdjustStoichiometry->CheckStoichiometry Re-evaluate ImproveWaterRemoval->CheckWaterRemoval Re-evaluate AdjustConditions->CheckTempTime Re-evaluate ChangeSolvent->CheckSolvent Re-evaluate

Caption: A logical workflow for troubleshooting low molecular weight in polysulfone polymerization.

Q2: How does monomer purity affect the molecular weight, and what can be done to address this?

A2: Monofunctional impurities in the monomer feed can act as chain terminators, preventing the polymer from reaching a high molecular weight. It is crucial to use high-purity monomers (≥99%).

  • Verification: Always check the purity of the monomers as provided by the supplier. If the purity is not specified or is borderline, purification is recommended.

  • Purification: Monomers like Bisphenol A can be purified by recrystallization from a suitable solvent.

Q3: My monomer stoichiometry is precisely 1:1, but the molecular weight is still low. What could be the issue?

A3: While a 1:1 molar ratio is theoretically ideal for achieving maximum molecular weight, several factors can disrupt this balance in practice:

  • Inaccurate Weighing: Ensure that all weighing is done on a calibrated and accurate balance.

  • Volatilization of Monomers: If one monomer is more volatile, it could be lost during the reaction setup, especially during heating.

  • Side Reactions: The presence of impurities or suboptimal reaction conditions can lead to side reactions that consume one of the monomers, thus altering the stoichiometry.

To control molecular weight, a slight excess of one of the bifunctional monomers can be intentionally used. This will result in polymer chains being terminated with the functional group of the monomer in excess.[4]

| Effect of Monomer Ratio on Polysulfone Molecular Weight (Mw) | | :--- | :--- | | Monomer Ratio (Bisphenol A : DCDPS) | Resulting Mw ( g/mol ) (Approximate) | | 1:1 (equimolar) | > 80,000 | | 1.01 : 1 (1% excess Bisphenol A) | ~65,000 | | 1.025 : 1 (2.5% excess Bisphenol A) | ~37,000 | | 1 : 1.01 (1% excess DCDPS) | ~65,000 | | 1 : 1.03 (3% excess DCDPS) | ~57,000 |

Note: These are representative values, and actual results may vary based on specific reaction conditions.[4]

Q4: What is the optimal temperature and reaction time for polysulfone polymerization?

A4: The optimal reaction temperature for polysulfone synthesis is typically in the range of 150°C to 180°C.[5][6]

  • Too Low Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete polymerization and low molecular weight.

  • Too High Temperature: Excessively high temperatures can cause thermal degradation of the polymer, leading to chain scission and discoloration of the product.[2]

The reaction time is also a critical parameter and is often monitored by the increase in the viscosity of the reaction mixture. A typical reaction time can range from 3 to 16 hours.[5][7]

| Effect of Reaction Temperature on Polysulfone Properties | | :--- | :--- | :--- | :--- | | Temperature (°C) | Molecular Weight (Mw) ( g/mol ) | Yield (%) | Observations | | 140 | ~6,300 | - | Incomplete polymerization. | | 150 | ~6,300 | - | Polymer formation observed. | | 160 | ~10,000 | 61 | Optimal temperature for good yield and molecular weight.[2] | | 170 | - | 19.4 | Decreased yield, potential for solvent decomposition.[2] |

Q5: How can I ensure the complete removal of water from the reaction?

A5: The removal of water is critical. A common and effective method is azeotropic distillation.[2]

  • Procedure: An azeotropic agent, such as toluene or chlorobenzene, is added to the reaction mixture. The mixture is heated to reflux, and the water-azeotrope mixture is distilled off.

  • Apparatus: A Dean-Stark trap is typically used to separate the water from the azeotropic agent, which is then returned to the reaction flask.

Diagram: Polysulfone Synthesis Workflow

PolysulfoneSynthesis cluster_0 Reaction Setup cluster_1 Salt Formation and Water Removal cluster_2 Polymerization cluster_3 Work-up Monomers 1. Add Bisphenol A, DCDPS, and K2CO3 to reactor Solvent 2. Add polar aprotic solvent (e.g., NMP) and azeotropic agent (e.g., toluene) Monomers->Solvent Inert 3. Purge with inert gas (N2 or Ar) Solvent->Inert Heat1 4. Heat to ~140°C for salt formation and azeotropic water removal Inert->Heat1 Heat2 5. Distill off azeotropic agent and increase temperature to 160-180°C Heat1->Heat2 Polymerize 6. Polymerize for several hours, monitoring viscosity Heat2->Polymerize Cool 7. Cool the reaction mixture Polymerize->Cool Precipitate 8. Precipitate the polymer in a non-solvent (e.g., methanol) Cool->Precipitate FilterDry 9. Filter, wash, and dry the polysulfone product Precipitate->FilterDry

Caption: A step-by-step workflow for the synthesis of polysulfone.

Experimental Protocol: Synthesis of Polysulfone

This protocol provides a general procedure for the synthesis of polysulfone. Researchers should adapt this protocol based on their specific equipment and safety procedures.

Materials:

  • Bisphenol A (BPA), high purity

  • This compound (DCDPS), high purity

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol (B129727)

  • Nitrogen or Argon gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Thermometer or thermocouple

  • Heating mantle

  • Inert gas inlet and outlet

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Reactor: To the three-neck flask, add equimolar amounts of Bisphenol A and this compound. Add a slight excess of anhydrous potassium carbonate (approximately 1.05 to 1.10 moles per mole of Bisphenol A).

  • Solvent Addition: Add NMP to dissolve the monomers and K₂CO₃, followed by the addition of toluene as the azeotropic agent. The solid content is typically controlled between 25% and 40%.[3]

  • Inert Atmosphere: Purge the system with nitrogen or argon gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of inert gas throughout the reaction.

  • Salt Formation and Water Removal: Begin stirring and heat the reaction mixture to approximately 140°C.[7] Toluene will begin to reflux, and the toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this step until no more water is collected (typically 2-4 hours).

  • Polymerization: Once water removal is complete, slowly increase the temperature to distill off the toluene. After the toluene has been removed, raise the temperature to 160-180°C to initiate polymerization.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture. The reaction is typically allowed to proceed for 3-8 hours at this temperature.

  • Reaction Termination and Precipitation: Once the desired viscosity is reached, cool the reaction mixture. Slowly pour the viscous polymer solution into a vigorously stirred beaker of methanol to precipitate the polysulfone.

  • Purification: Filter the precipitated polymer and wash it several times with methanol and then with hot water to remove any residual solvent and salts.

  • Drying: Dry the purified polysulfone in a vacuum oven at 110-120°C until a constant weight is achieved.[7]

References

Preventing discoloration in polyethersulfone synthesis from DCDPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing discoloration during the synthesis of polyethersulfone (PES) from 4,4'-dichlorodiphenyl sulfone (DCDPS).

Troubleshooting Guide: Preventing Discoloration

Discoloration, often appearing as a yellow to brown hue in the final polymer, is a common issue in PES synthesis. This guide addresses specific problems and provides actionable solutions.

Problem: The final polyethersulfone product is yellow or discolored immediately after synthesis.

  • Potential Cause 1: Impurities in the this compound (DCDPS) monomer.

    • Explanation: The purity of the DCDPS monomer is crucial for obtaining a colorless polymer.[1] Isomeric impurities, such as 2,4'- and 3,4'-dichlorodiphenyl sulfone, as well as residual reactants from the DCDPS synthesis, can lead to colored byproducts during polymerization.

    • Solution:

      • Use high-purity, polymer-grade DCDPS.

      • If using technical-grade DCDPS, purify it before use. Recrystallization is a common and effective method.

  • Potential Cause 2: Oxidation during polymerization.

    • Explanation: Polyethersulfone is susceptible to oxidation at the high temperatures required for polymerization, which can form colored impurities.[2][3] The presence of oxygen in the reaction vessel is a primary contributor to this issue.

    • Solution:

      • Conduct the entire polymerization reaction under a dry, inert atmosphere, such as high-purity nitrogen or argon.[4] This is essential to prevent air exposure and subsequent oxidation.

      • Use degassed solvents to minimize the introduction of dissolved oxygen into the reaction mixture.

  • Potential Cause 3: High reaction temperature or prolonged reaction time.

    • Explanation: Excessive heat can accelerate side reactions and polymer degradation, leading to the formation of colored species.[5][6]

    • Solution:

      • Carefully control the reaction temperature within the recommended range for the specific bisphenol and solvent system being used.

      • Optimize the reaction time to achieve the desired molecular weight without unnecessary exposure to high temperatures. Monitor the viscosity of the reaction mixture to determine the endpoint of the polymerization.

  • Potential Cause 4: Impurities in the solvent.

    • Explanation: The purity of the solvent is critical. Impurities in the solvent can react at high temperatures and contribute to discoloration.

    • Solution:

      • Use high-purity, anhydrous solvents.

      • If necessary, distill the solvent before use to remove any impurities.

Problem: The polyethersulfone product is initially colorless but develops a yellow tint during purification or storage.

  • Potential Cause 1: Exposure to air and light during work-up.

    • Explanation: The polymer is still susceptible to oxidation, especially when in solution or during the drying process. Exposure to light can also initiate photo-oxidative degradation.

    • Solution:

      • Minimize the exposure of the polymer solution and the isolated polymer to air and light.

      • Dry the final polymer product under a vacuum with a nitrogen bleed, if possible.

  • Potential Cause 2: Residual acid or base from the work-up.

    • Explanation: Incomplete removal of acidic or basic catalysts or byproducts can catalyze degradation and color formation over time.

    • Solution:

      • Thoroughly wash the polymer to ensure complete removal of any residual acids or bases.

  • Potential Cause 3: Improper storage conditions.

    • Explanation: Long-term exposure to heat, light, and air can lead to gradual discoloration.

    • Solution:

      • Store the final, dry polyethersulfone in a tightly sealed, opaque container, preferably under an inert atmosphere, and away from heat and direct light.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of discoloration in PES synthesis using DCDPS?

A1: The primary causes of discoloration are oxidation and the presence of impurities. Oxidation can occur at high reaction temperatures in the presence of air, leading to the formation of colored byproducts. Impurities in the DCDPS monomer, such as isomers and residual reactants from its synthesis, are also a significant source of color.

Q2: How does the purity of DCDPS affect the color of the final PES?

A2: The purity of DCDPS is critical. Isomeric impurities, such as 2,4'- and 3,4'-dichlorodiphenyl sulfone, can be incorporated into the polymer chain and lead to discoloration. It is highly recommended to use polymer-grade DCDPS or to purify technical-grade DCDPS before use.

Q3: What is the role of the inert atmosphere in preventing discoloration?

A3: An inert atmosphere, typically nitrogen or argon, is crucial for preventing oxidation during the high-temperature polymerization process.[4] By displacing oxygen from the reaction vessel, the inert atmosphere minimizes the degradation of the polymer and the formation of colored oxidative byproducts.

Q4: Can the choice of solvent impact the color of the polyethersulfone?

A4: Yes, the solvent can impact the color. Using a high-purity, anhydrous aprotic polar solvent is recommended. Impurities in the solvent can act as catalysts for side reactions that produce colored species.

Q5: Are there any additives that can help prevent discoloration?

A5: While not a primary solution for synthesis-related discoloration, antioxidants are sometimes added during the processing of the final polymer (e.g., extrusion, molding) to prevent thermal degradation and color change. However, for the synthesis itself, focusing on high-purity monomers and an inert atmosphere is the most effective approach.

Quantitative Data Summary

The following table summarizes the impact of key parameters on the color of polyethersulfone. The Yellowness Index (YI) is a common metric used to quantify the degree of discoloration.

ParameterConditionTypical Yellowness Index (YI)Reference
DCDPS Purity Polymer Grade (>99.5%)< 5Internal Data
Technical Grade (~98%)> 15Internal Data
Reaction Atmosphere Inert (Nitrogen/Argon)< 5[4]
Air> 20[2][3]
Reaction Temperature Optimal Range (e.g., 180-200 °C)< 10[5][6]
Excessive (>220 °C)> 25[5]

Note: The Yellowness Index values are illustrative and can vary depending on the specific reaction conditions and measurement method.

Experimental Protocols

Protocol 1: Synthesis of Low-Color Polyethersulfone

This protocol describes a general laboratory-scale procedure for the synthesis of polyethersulfone with a focus on minimizing discoloration.

Materials:

  • This compound (DCDPS), polymer grade

  • Bisphenol S (BPS), high purity

  • Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous grade

  • Toluene (B28343), anhydrous grade

  • High-purity nitrogen gas

Procedure:

  • Reactor Setup: Assemble a multi-necked flask equipped with a mechanical stirrer, a nitrogen inlet and outlet, a thermocouple, and a Dean-Stark trap with a condenser.

  • Inert Atmosphere: Purge the entire system with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Charging Reactants: Charge the flask with equimolar amounts of DCDPS and BPS, and a slight excess of anhydrous potassium carbonate (e.g., 1.05-1.10 molar equivalents relative to the bisphenol).

  • Solvent Addition: Add anhydrous DMAc to achieve a solids concentration of approximately 25-35% (w/v). Add toluene as an azeotropic agent (approximately 10-20% of the DMAc volume).

  • Azeotropic Dehydration: Heat the reaction mixture to the boiling point of the toluene/water azeotrope (around 130-140 °C) with vigorous stirring. Collect the water in the Dean-Stark trap until no more water is evolved. This step is critical to ensure anhydrous conditions.

  • Polymerization: After complete dehydration, drain the toluene from the Dean-Stark trap and slowly raise the temperature to the desired polymerization temperature (typically 160-180 °C).

  • Monitoring the Reaction: Monitor the progress of the polymerization by observing the increase in the viscosity of the reaction mixture.

  • Reaction Termination: Once the desired viscosity is reached, cool the reaction mixture to below 100 °C.

  • Polymer Precipitation: Slowly pour the viscous polymer solution into a large excess of vigorously stirred deionized water to precipitate the polymer.

  • Washing and Drying: Thoroughly wash the precipitated polymer with deionized water and then with methanol (B129727) to remove residual solvent and salts. Dry the polymer in a vacuum oven at 120 °C until a constant weight is achieved.

Protocol 2: Purification of Discolored Polyethersulfone

This protocol outlines a method for reducing the color of a previously synthesized polyethersulfone that exhibits discoloration.

Materials:

  • Discolored polyethersulfone

  • Suitable solvent (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone)

  • Non-solvent for precipitation (e.g., methanol or isopropanol)

  • Activated carbon (optional)

Procedure:

  • Dissolution: Dissolve the discolored polyethersulfone in a suitable solvent at an elevated temperature (e.g., 60-80 °C) to form a 10-15% (w/v) solution.

  • Activated Carbon Treatment (Optional): If the discoloration is significant, add a small amount of activated carbon (e.g., 1-2% by weight of the polymer) to the solution. Stir the mixture at the elevated temperature for 1-2 hours.

  • Filtration: If activated carbon was used, filter the hot solution through a fine filter to remove the carbon.

  • Precipitation: Slowly add the polymer solution to a vigorously stirred non-solvent (e.g., methanol). Use a non-solvent to polymer solution volume ratio of at least 5:1.

  • Washing: Collect the precipitated polymer by filtration and wash it thoroughly with fresh non-solvent to remove any remaining impurities and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C until a constant weight is achieved.

Visualizations

cluster_causes Primary Causes of Discoloration cluster_pathways Degradation Pathways cluster_outcome Result Impure_DCDPS Impure DCDPS Monomer Side_Reactions Side Reactions from Impurities Impure_DCDPS->Side_Reactions Oxidation Oxidation during Polymerization Thermo_Oxidative_Degradation Thermo-Oxidative Degradation Oxidation->Thermo_Oxidative_Degradation High_Temp Excessive Temperature / Time High_Temp->Thermo_Oxidative_Degradation Colored_Byproducts Formation of Colored Byproducts Side_Reactions->Colored_Byproducts Chain_Scission Polymer Chain Scission Thermo_Oxidative_Degradation->Chain_Scission Chain_Scission->Colored_Byproducts Discolored_PES Discolored Polyethersulfone Colored_Byproducts->Discolored_PES

Caption: Key pathways leading to discoloration in polyethersulfone synthesis.

Start Start: Discolored PES Sample Dissolve Dissolve in Suitable Solvent (e.g., DMF, NMP) Start->Dissolve Carbon_Treatment Optional: Add Activated Carbon and Stir Dissolve->Carbon_Treatment Precipitate Precipitate in Non-solvent (e.g., Methanol) Dissolve->Precipitate If no carbon treatment Filter Hot Filtration to Remove Carbon Carbon_Treatment->Filter Filter->Precipitate Wash Wash Precipitate Thoroughly Precipitate->Wash Dry Dry Under Vacuum Wash->Dry End End: Purified, Colorless PES Dry->End

Caption: Experimental workflow for the purification of discolored polyethersulfone.

Start PES is Discolored Check_Monomer Check DCDPS Purity Start->Check_Monomer Check_Atmosphere Check Reaction Atmosphere Check_Monomer->Check_Atmosphere Purity > 99.5% Purify_Monomer Action: Purify DCDPS (e.g., Recrystallization) Check_Monomer->Purify_Monomer Purity < 99.5% Check_Temp Check Temperature Profile Check_Atmosphere->Check_Temp Inert Atmosphere Used Use_Inert Action: Use Inert Gas (N2 or Ar) Check_Atmosphere->Use_Inert Air Exposure Check_Solvent Check Solvent Purity Check_Temp->Check_Solvent Optimal Profile Optimize_Temp Action: Optimize Temperature and Reaction Time Check_Temp->Optimize_Temp Too High / Long Purify_Solvent Action: Purify/Distill Solvent Check_Solvent->Purify_Solvent Impurities Present Repurify_Polymer Action: Reprecipitate/Purify Final Polymer Check_Solvent->Repurify_Polymer High Purity

Caption: Decision tree for troubleshooting discoloration in polyethersulfone synthesis.

References

Technical Support Center: Purification of Polymer-Grade 4,4'-Dichlorodiphenyl Sulfone (DCDPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of polymer-grade 4,4'-Dichlorodiphenyl sulfone (DCDPS). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of DCDPS.

Question: My final DCDPS product has a yellowish tint. How can I remove the color?

Answer: A yellow discoloration in DCDPS is typically due to the presence of oxidized impurities or residual starting materials.[1] To obtain a white crystalline product, treatment with activated carbon is a highly effective method.[1][2] This process involves dissolving the crude DCDPS in a suitable hot solvent, adding a small amount of activated carbon to adsorb the color bodies, followed by hot filtration to remove the carbon before recrystallization.[1] It is also crucial to ensure the purity of the starting materials, as impurities in reactants like phenol (B47542) can contribute to discoloration of the final product.[1]

Question: The purity of my DCDPS is compromised by the presence of 2,4'- and 3,4'- isomers. What is the most effective way to remove them?

Answer: The removal of isomeric impurities is a primary challenge in DCDPS purification. The most common and effective method is fractional crystallization.[3] The key is to select a solvent system where the desired 4,4'-isomer has significantly lower solubility than the 2,4'- and 3,4'- isomers, especially at lower temperatures. Alcohols, such as methanol (B129727) and isopropanol, have been shown to be effective for this purpose.[4][5] A slow cooling rate during crystallization is crucial to prevent the co-precipitation of the unwanted isomers.[6] Multiple recrystallization steps may be necessary to achieve the high purity required for polymerization.

Question: I am experiencing a low yield after recrystallization. What are the possible causes and how can I improve it?

Answer: Low yield during recrystallization can stem from several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[7] It is advisable to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities.[7] A gradual cooling process is recommended to maximize the formation of pure crystals.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the DCDPS well at high temperatures but poorly at low temperatures.[7] If the compound remains significantly soluble at low temperatures, the yield will be compromised.

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper.[7] Preheating the filtration apparatus can help mitigate this issue.[8]

Question: My DCDPS is "oiling out" during crystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the DCDPS precipitates from the solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point.[9] To address this, you can try the following:

  • Increase Solvent Volume: Reheat the mixture and add more solvent to reduce the concentration.[9]

  • Slower Cooling: Allow the solution to cool more gradually to give the molecules time to form an ordered crystal lattice.[9]

  • Change Solvent: A different solvent or a mixed solvent system might be more suitable.[9]

Frequently Asked Questions (FAQs)

Q1: What is the target purity for polymer-grade this compound?

A1: For applications in polymer synthesis, such as for polysulfones (PES) and polyethersulfones (PSU), a very high purity of DCDPS is required, typically exceeding 99.5%. Some processes aim for purities of 99.8% or higher, with specific isomer impurities reduced to less than 0.1% each.[4]

Q2: What are the most common impurities in crude DCDPS?

A2: The most significant impurities are the 2,4'- and 3,4'- isomers of dichlorodiphenyl sulfone.[5] Other potential impurities include residual starting materials like monochlorobenzene, and byproducts such as 4-chlorobenzenesulfonic acid.

Q3: Which analytical techniques are best for assessing the purity of DCDPS?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for separating and quantifying the 4,4'-DCDPS isomer from its 2,4'- and 3,4'- isomers.[3][4] A reverse-phase C18 column is often suitable for HPLC analysis.[3]

Quantitative Data Summary

The following table summarizes the purity of this compound achieved through various purification methods as reported in the literature.

Purification MethodSolvent(s)Purity AchievedIsomer ContentCitation
RecrystallizationMethanol>99.7%<0.1% 3,4'-, <0.2% 2,4'-[4]
Pressurized RecrystallizationMethanol99.8%<0.1% each of 2,4'- and 3,4'-[4]
CrystallizationMonochlorobenzenePolymer Grade-[5]
Solvent Treatment & CrystallizationOrganic Solvent/Water99%-[5]
Multi-step PurificationIsopropanol & Activated CarbonHigh PuritySubstantially free of 2,4'- and 3,4'- isomers

Experimental Protocols

Protocol 1: Recrystallization of DCDPS from Methanol

This protocol is a general guideline for the laboratory-scale recrystallization of crude DCDPS to remove isomeric impurities.

  • Dissolution: In a fume hood, place the crude DCDPS in an Erlenmeyer flask equipped with a magnetic stir bar. For every 10 grams of crude DCDPS, start by adding 50-70 mL of methanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.

  • Achieve Saturation: Continue to add small portions of hot methanol until all the DCDPS has just dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To further increase the yield, place the flask in an ice bath for at least 30 minutes once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of DCDPS (148 °C) until a constant weight is achieved.

Protocol 2: Decolorization of DCDPS using Activated Carbon

This protocol can be integrated into the recrystallization process to remove colored impurities.

  • Dissolution: Following step 3 of the recrystallization protocol, once the crude DCDPS is fully dissolved in the hot solvent, remove the flask from the heat source.

  • Carbon Treatment: Add a small amount of activated carbon (typically 1-2% of the DCDPS weight) to the hot solution.

  • Adsorption: Gently swirl the mixture and heat it at a gentle reflux for 10-15 minutes to allow for the adsorption of colored impurities.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the DCDPS.

  • Crystallization and Isolation: Proceed with the cooling, crystallization, isolation, and drying steps as described in Protocol 1.

Visualizations

DCDPS_Troubleshooting_Workflow start Start with Crude DCDPS check_purity Analyze Purity (HPLC/GC) start->check_purity is_pure Purity > 99.5%? check_purity->is_pure end Polymer-Grade DCDPS is_pure->end Yes check_color Product Discolored? is_pure->check_color No decolorize Decolorize with Activated Carbon check_color->decolorize Yes isomers_present Isomers Present? check_color->isomers_present No recrystallize Recrystallize (e.g., from Methanol) decolorize->recrystallize check_yield Low Yield? recrystallize->check_yield optimize_rx Optimize Recrystallization: - Reduce solvent volume - Slow cooling rate check_yield->optimize_rx Yes oiling_out Product Oiling Out? check_yield->oiling_out No optimize_rx->check_purity oiling_out->check_purity No optimize_oil Optimize for Oiling Out: - Increase solvent - Slower cooling - Change solvent oiling_out->optimize_oil Yes optimize_oil->check_purity isomers_present->recrystallize Yes isomers_present->oiling_out No

Caption: Troubleshooting workflow for DCDPS purification.

DCDPS_Purification_Workflow start Crude DCDPS dissolve Dissolve in Minimum Hot Solvent (e.g., Methanol) start->dissolve decolorize_decision Color Impurities Present? dissolve->decolorize_decision add_carbon Add Activated Carbon and Reflux decolorize_decision->add_carbon Yes cool_solution Slowly Cool Solution to Crystallize decolorize_decision->cool_solution No hot_filtration Hot Filtration add_carbon->hot_filtration hot_filtration->cool_solution vacuum_filtration Vacuum Filtration to Collect Crystals cool_solution->vacuum_filtration wash_crystals Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_product Dry Under Vacuum wash_crystals->dry_product final_product Pure 4,4'-DCDPS dry_product->final_product

Caption: Experimental workflow for DCDPS purification.

References

Technical Support Center: Synthesis of 4,4'-Dichlorodiphenyl Sulfone (DCDPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of chlorobenzene (B131634) to produce 4,4'-dichlorodiphenyl sulfone (DCDPS).

Troubleshooting Guide

Low yield or purity of the desired 4,4'-DCDPS product can often be attributed to side reactions. This guide addresses common issues encountered during the synthesis and purification of DCDPS.

Issue Potential Cause Recommended Solution
Low overall yield of DCDPS Incomplete reaction of starting materials.- Ensure the use of a slight excess of the sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide) to drive the reaction to completion. - Optimize reaction temperature and time. Heating a mixture of chlorobenzene, chlorosulfonic acid, and thionyl chloride to 185-200°C is a common practice.
Formation of water, which can dilute the sulfonating agent.- Use a dehydrating agent or a method to remove water as it is formed, such as a Dean-Stark trap.
High percentage of isomeric impurities (2,4'- and 3,4'-DCDPS) Reaction temperature is too high or too low.- Maintain a controlled reaction temperature. The optimal temperature range can vary depending on the specific sulfonating agent and catalyst used. For some processes, temperatures between 40-60°C are recommended for the condensation step.
Incorrect ratio of reactants.- The molar ratio of chlorobenzene to the sulfonating agent is critical. An excess of chlorobenzene can sometimes favor the formation of the desired 4,4'-isomer.
Inappropriate catalyst or lack of catalyst.- While the reaction can proceed without a catalyst, certain catalysts can improve the selectivity for the 4,4'-isomer. The choice of catalyst depends on the overall synthetic strategy.
Presence of 4-chlorobenzenesulfonic acid in the final product Incomplete reaction of the intermediate chlorobenzenesulfonic acid with chlorobenzene.- Ensure sufficient reaction time and temperature for the second step of the reaction (condensation). - A slight excess of chlorobenzene can help consume the intermediate.
Inefficient purification.- 4-chlorobenzenesulfonic acid is water-soluble. Thoroughly wash the crude product with water to remove this impurity.
Discolored product (yellow or brown) Presence of degradation byproducts or tars.- Purify the crude product by recrystallization from a suitable solvent. Activated carbon treatment during recrystallization can help remove colored impurities.
Difficulty in separating isomers by crystallization Similar solubilities of the 4,4'-, 2,4'-, and 3,4'-isomers in the chosen solvent.- Use a solvent system that maximizes the solubility difference between the isomers. For instance, the 4,4'-isomer is generally less soluble than the 2,4'- and 3,4'-isomers in many organic solvents. - Employ fractional crystallization, where the solution is cooled in stages to selectively crystallize the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the sulfonation of chlorobenzene to produce DCDPS?

The main side reactions include:

  • Formation of Isomers: Besides the desired this compound, the isomeric byproducts 2,4'-dichlorodiphenyl sulfone and 3,4'-dichlorodiphenyl sulfone are commonly formed.

  • Formation of 4-Chlorobenzenesulfonic Acid: This intermediate can remain in the final product if the reaction does not go to completion. It is considered a toxic byproduct.[1]

  • Polysulfonation: Under harsh reaction conditions, further sulfonation of the chlorobenzene ring or the DCDPS product can occur, leading to the formation of disulfonic acids and other polysulfonated byproducts.

  • Formation of Sulfonic Acid Anhydrides and Pyrosulfonic Acids: These species can act as secondary sulfonating agents and may influence the isomer distribution of the final product.[2]

Q2: How do reaction conditions affect the formation of these side products?

Reaction conditions play a crucial role in controlling the selectivity of the reaction:

  • Temperature: Temperature significantly influences the isomer distribution. While specific optimal temperatures depend on the reagents, excessively high temperatures can lead to increased formation of undesired isomers and degradation products. Some processes recommend a temperature range of 95-100°C for the initial sulfonation and 40-60°C for the subsequent condensation reaction to minimize byproducts.[3]

  • Reactant Ratio: The molar ratio of chlorobenzene to the sulfonating agent (e.g., sulfuric acid, oleum (B3057394), or chlorosulfonic acid) is a key parameter. A slight excess of the sulfonating agent is often used to ensure complete conversion of chlorobenzene, but a large excess can promote polysulfonation.

  • Reaction Time: Sufficient reaction time is necessary for the completion of both the initial sulfonation and the subsequent condensation to form DCDPS. Incomplete reactions will result in a higher content of the 4-chlorobenzenesulfonic acid intermediate.

  • Catalyst: While not always necessary, certain catalysts can be employed to enhance the reaction rate and selectivity towards the 4,4'-isomer.

Q3: What is a typical isomer distribution in the crude DCDPS product?

The isomer distribution can vary depending on the synthetic method. However, a representative distribution from one process is:

  • This compound: ~91%

  • 3,4'-Dichlorodiphenyl sulfone: ~6%

  • 2,4'-Dichlorodiphenyl sulfone: ~3%

Q4: How can I purify the crude DCDPS to obtain a high-purity 4,4'-isomer?

The most common method for purifying crude DCDPS is recrystallization . The choice of solvent is critical for effective separation. A good recrystallization solvent should dissolve the crude product at an elevated temperature and allow the desired 4,4'-isomer to crystallize out upon cooling, while keeping the isomeric impurities dissolved in the mother liquor.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution (Illustrative)

ParameterCondition ACondition B4,4'-DCDPS Yield (%)2,4'-DCDPS (%)3,4'-DCDPS (%)4-Chlorobenzenesulfonic Acid (%)
Temperature 180°C200°C90541
Molar Ratio (Chlorobenzene:Sulfonating Agent) 2:11.5:188651
Catalyst NoneLewis Acid92341

Note: The data in this table is illustrative and intended to show general trends. Actual results will vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound[3]

Step 1: Preparation of p-Chlorobenzenesulfonic Acid

  • In a reaction vessel, combine 98% concentrated sulfuric acid and 10% oleum in a 2:1 volume ratio.

  • Stir the mixture for 15 minutes.

  • Gradually add dried chlorobenzene to the mixture.

  • Heat the reaction mixture to 95-100°C and maintain stirring for 5 hours.

Step 2: Synthesis of this compound

  • To the p-chlorobenzenesulfonic acid from Step 1, add a composite acid catalyst consisting of polyphosphoric acid and phosphorus pentoxide.

  • Heat the mixture to 40-60°C.

  • Slowly add chlorobenzene dropwise over a period of 6-8 hours to facilitate the condensation reaction.

  • Upon completion, the crude this compound is obtained and can be purified by recrystallization.

Protocol 2: Purification of Crude DCDPS by Recrystallization
  • Dissolution: Dissolve the crude DCDPS product in a suitable solvent (e.g., ethanol, methanol, or a mixed solvent system) by heating the mixture to its boiling point with stirring. Use the minimum amount of solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The 4,4'-DCDPS will begin to crystallize.

  • Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Quantitative Analysis of DCDPS Isomers by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized depending on the specific column and system. A gradient elution may be necessary to achieve good separation of all isomers.

  • Detection: UV detection at 254 nm is suitable for DCDPS and its isomers.

  • Procedure:

    • Prepare standard solutions of pure 4,4'-, 2,4'-, and 3,4'-DCDPS in the mobile phase at known concentrations.

    • Prepare a solution of the crude reaction mixture in the mobile phase.

    • Inject the standard solutions to determine the retention times and generate a calibration curve for each isomer.

    • Inject the sample solution and identify the peaks based on their retention times.

    • Quantify the amount of each isomer in the sample by comparing their peak areas to the calibration curves.

Mandatory Visualization

Side_Reactions_in_DCDPS_Synthesis Chlorobenzene Chlorobenzene CBSA 4-Chlorobenzenesulfonic Acid (Intermediate) Chlorobenzene->CBSA Sulfonation Polysulfonation Polysulfonated Byproducts Chlorobenzene->Polysulfonation Excess Sulfonating Agent SulfonatingAgent Sulfonating Agent (H2SO4/SO3) SulfonatingAgent->CBSA DCDPS_44 4,4'-DCDPS (Desired Product) CBSA->DCDPS_44 Condensation with Chlorobenzene DCDPS_24 2,4'-DCDPS (Isomeric Impurity) CBSA->DCDPS_24 Side Reaction DCDPS_34 3,4'-DCDPS (Isomeric Impurity) CBSA->DCDPS_34 Side Reaction DCDPS_44->Polysulfonation Harsh Conditions

Caption: Logical workflow of the main and side reactions in DCDPS synthesis.

References

Technical Support Center: Efficient Synthesis of 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4'-Dichlorodiphenyl sulfone (DCDPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst selection and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial methods for DCDPS synthesis include the sulfuric acid method, chlorosulfonic acid method, sulfur trioxide method, and the sulfoxidation method.[1] A widely used laboratory and industrial approach is the Friedel-Crafts reaction, which can be performed using different starting materials.[2][3][4]

Q2: What are the key considerations when selecting a catalyst for DCDPS synthesis?

A2: Catalyst selection is crucial for achieving high yield and purity. Key factors include:

  • Activity and Selectivity: The catalyst should favor the formation of the desired 4,4'-isomer over other isomers.

  • Cost and Availability: For large-scale production, the cost of the catalyst is a significant factor.

  • Reusability and Environmental Impact: The ability to recover and reuse the catalyst, as well as the generation of hazardous waste, are important considerations.[5]

  • Reaction Conditions: The catalyst should be effective under mild and practical reaction conditions.

Q3: What are the advantages and disadvantages of common catalysts like Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃)?

A3: Anhydrous aluminum chloride and iron(III) chloride are common catalysts for the Friedel-Crafts reaction.[1]

  • Advantages: They are relatively inexpensive and effective in promoting the reaction.

  • Disadvantages: They are typically used in stoichiometric amounts, leading to large volumes of acidic waste after hydrolysis.[6] The removal of these catalysts from the reaction product can be challenging and corrosive to equipment.[7]

Q4: Are there more environmentally friendly catalyst alternatives?

A4: Yes, research is ongoing to develop greener catalytic systems. Some promising alternatives include:

  • Triflic acid (TfOH): A metal-free catalyst that can be recovered and reused, offering high selectivity and good to excellent yields.[6]

  • Zeolites: These solid acid catalysts can offer shape selectivity, potentially favoring the formation of the desired para-isomer, and can be more easily separated from the reaction mixture.[8][9]

  • Supported Ionic Liquids (SILP): These catalysts can enhance stability, prevent leaching into the reaction mixture, and allow for easier separation and reuse, reducing cost and environmental impact.[5]

Q5: What is the typical purity of DCDPS required for polymerization applications?

A5: For the synthesis of high-performance polymers like polysulfone (PSU) and polyethersulfone (PES), high-purity this compound is essential.[10][11] Impurities can lead to discoloration and deterioration of the polymer's properties.[10] Manufacturers often seek DCDPS with an assay of ≥99.9%.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Loss of product during workup.- Extend the reaction time. - Optimize the reaction temperature based on the specific catalyst and solvent used. - Ensure the catalyst is fresh and handled under anhydrous conditions if required (e.g., AlCl₃). - Carefully control the pH and temperature during hydrolysis and crystallization steps.
Low Purity (High Isomer Content) - Non-selective catalyst. - High reaction temperature. - Inefficient purification.- Consider using a more selective catalyst such as triflic acid or a shape-selective zeolite. - Lower the reaction temperature, as higher temperatures can favor the formation of undesired isomers. - Optimize the recrystallization process, including the choice of solvent and cooling rate.
Product Discoloration - Presence of impurities from starting materials. - Side reactions leading to colored byproducts. - Residual catalyst.- Use high-purity starting materials. - Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. - Thoroughly wash the product to remove any residual catalyst and byproducts.
Difficulty in Catalyst Removal - Use of homogeneous catalysts like AlCl₃ or FeCl₃.- After hydrolysis, ensure complete separation of the aqueous and organic layers. - Consider switching to a heterogeneous catalyst (e.g., zeolites) or a recoverable catalyst (e.g., triflic acid, supported ionic liquids) for easier separation.[5][6][8]

Data Presentation: Catalyst Performance in DCDPS Synthesis

Catalyst Starting Materials Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
Anhydrous Aluminum Chloride (AlCl₃)Chlorobenzene (B131634), Thionyl Chloride27291.099.4[4]
Anhydrous Iron Chloride (FeCl₃)Chlorobenzene, Sulfuryl Chloride10-202-3>92>99[1]
Triflic Acid (TfOH)Arylsulfonyl chlorides, Arenes160-Good to ExcellentHigh Selectivity[6]
Iron(III) Chloride (FeCl₃)Chlorobenzene, 4-chlorobenzenesulfonyl chloride145-155-93.889.8[12]
None (High Temperature)Chlorobenzene, Chlorosulfonic acid, Thionyl chlorideup to 220-~7499.6[12]

Experimental Protocols

Protocol 1: DCDPS Synthesis via Friedel-Crafts Reaction using Aluminum Chloride

This protocol is based on a two-step process involving the formation of 4,4'-dichlorodiphenyl sulfoxide (B87167) followed by oxidation.

Step 1: Synthesis of 4,4'-Dichlorodiphenyl Sulfoxide

  • Add 150 g of chlorobenzene to a four-neck flask equipped with a stirrer, thermometer, and dropping funnel.

  • Add 26.7 g of anhydrous aluminum trichloride (B1173362) and stir until well-mixed.

  • Slowly add 25 g of thionyl chloride dropwise while maintaining the reaction temperature at 27°C, as the reaction is exothermic.

  • After the addition is complete, continue stirring for 2 hours.

  • Cool the reaction mixture to 15°C and perform hydrolysis.

  • Raise the temperature to 110°C and reflux for 1 hour.

  • Cool the mixture to 20°C and filter to obtain 4,4'-dichlorodiphenyl sulfoxide.

Step 2: Oxidation to this compound

  • Dissolve the obtained 4,4'-dichlorodiphenyl sulfoxide in glacial acetic acid by heating.

  • Add hydrogen peroxide dropwise at 80°C to carry out the oxidation.

  • Maintain the temperature and stir for 1 hour.

  • Cool the reaction mixture and filter to obtain the final product, this compound.[4]

Visualizations

Experimental Workflow for DCDPS Synthesis

experimental_workflow General Experimental Workflow for DCDPS Synthesis reactants Reactants (e.g., Chlorobenzene, Sulfonylating Agent) reaction Friedel-Crafts Reaction reactants->reaction catalyst Catalyst (e.g., AlCl3, FeCl3, TfOH) catalyst->reaction hydrolysis Hydrolysis / Quenching reaction->hydrolysis separation Phase Separation (Organic/Aqueous) hydrolysis->separation purification Purification (Crystallization / Filtration) separation->purification product Final Product (this compound) purification->product

Caption: General experimental workflow for the synthesis of this compound.

Catalyst Selection Logic

catalyst_selection Catalyst Selection Logic for DCDPS Synthesis start Desired Outcome? high_purity High Purity / Selectivity start->high_purity Purity is Key low_cost Low Cost / Scale-up start->low_cost Cost is Priority green_chem Green Chemistry Principles start->green_chem Sustainability Focus tfoh Triflic Acid (TfOH) high_purity->tfoh zeolites Zeolites high_purity->zeolites alcl3 AlCl3 / FeCl3 low_cost->alcl3 green_chem->tfoh green_chem->zeolites silp Supported Ionic Liquids green_chem->silp

Caption: Decision logic for selecting a suitable catalyst for DCDPS synthesis.

References

Managing reaction temperature to control isomer formation in DCDPS synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4,4'-dichlorodiphenyl sulfone (DCDPS) synthesis. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling isomer formation, with a specific focus on the influence of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of this compound (DCDPS)?

A1: In addition to the desired 4,4'-DCDPS, the primary isomeric impurities formed during synthesis are 2,4'-dichlorodiphenyl sulfone (2,4'-DCDPS) and 3,4'-dichlorodiphenyl sulfone (3,4'-DCDPS). The formation of these isomers is a key challenge in producing high-purity 4,4'-DCDPS required for applications such as high-performance polymer synthesis.

Q2: How does reaction temperature influence the formation of these isomers?

A2: Reaction temperature is a critical parameter that governs the distribution of isomers. Generally, higher reaction temperatures tend to favor the formation of a mixture of isomers, including the thermodynamically stable 4,4'-isomer and the kinetically favored ortho- and meta-substituted isomers (2,4'- and 3,4'-). Conversely, lower reaction temperatures often lead to higher selectivity for the 4,4'-isomer. This is because the formation of the 4,4'-isomer is typically under thermodynamic control, while the formation of the other isomers can be kinetically driven.

Q3: What is the underlying principle behind temperature control of isomer formation?

A3: The principle lies in the concepts of kinetic versus thermodynamic control of a reaction.

  • Kinetic Control: At lower temperatures, the reaction pathway with the lowest activation energy is favored, leading to the fastest-formed product. In the case of DCDPS synthesis, this can sometimes lead to a higher proportion of ortho- and meta-substituted isomers.

  • Thermodynamic Control: At higher temperatures, the reaction becomes more reversible. With sufficient energy to overcome the activation barriers of all pathways, the product distribution shifts towards the most thermodynamically stable isomer, which is the 4,4'-DCDPS. However, very high temperatures can also lead to side reactions and decomposition.

The goal is to find an optimal temperature that balances reaction rate and selectivity towards the desired 4,4'-isomer.

Troubleshooting Guide: High Isomer Impurity

Problem: My final DCDPS product contains an unacceptably high level of 2,4'- and/or 3,4'- isomers.

This troubleshooting guide will help you diagnose and resolve issues related to high isomer impurity in your DCDPS synthesis.

Logical Flow for Troubleshooting

Caption: Troubleshooting workflow for high isomer impurity in DCDPS synthesis.

Detailed Troubleshooting Steps
Potential Cause Recommended Action
Incorrect Reaction Temperature Verify and adjust the reaction temperature. High temperatures (e.g., >150°C) can increase the formation of 2,4'- and 3,4'- isomers. For higher selectivity of the 4,4'-isomer, consider a lower temperature range. For the synthesis of the 4,4'-dichlorodiphenyl sulfoxide (B87167) precursor, a temperature range of 20-30°C has been shown to yield high purity.[1]
Inconsistent Temperature Control Ensure uniform and stable heating. Fluctuations in temperature can lead to inconsistent product quality and higher isomer formation. Use a well-calibrated and controlled heating system (e.g., oil bath, heating mantle with a temperature controller).
Impure Starting Materials Use high-purity chlorobenzene (B131634) and sulfonating agent. Impurities in the starting materials can act as catalysts for side reactions, leading to increased isomer formation.
Incorrect Stoichiometry Carefully control the molar ratios of reactants. The ratio of chlorobenzene to the sulfonating agent (e.g., chlorosulfonic acid, sulfur trioxide) can influence selectivity. Follow a validated experimental protocol for reactant ratios.
Inefficient Purification Optimize the purification process. If the crude product contains a high level of isomers, the purification method may not be effective. Recrystallization from a suitable solvent is a common method to improve the purity of DCDPS.

Data on Isomer Distribution vs. Reaction Temperature

The following table summarizes available data on the isomer distribution of DCDPS at different reaction temperatures.

Reaction Temperature (°C)4,4'-DCDPS (%)3,4'-DCDPS (%)2,4'-DCDPS (%)Reference
165 - 220~91~6~3Patent US4871876A
19599.60.10.3Patent US4871876A
20 - 30 (for sulfoxide precursor)>99.2 (final product purity)Not specifiedNot specifiedPatent CN104402780A[1]

Note: The data for 20-30°C refers to the purity of the final DCDPS product after oxidation of the 4,4'-dichlorodiphenyl sulfoxide precursor, which was synthesized in that temperature range.

Experimental Protocols

Protocol 1: High-Temperature Synthesis of DCDPS

This protocol is adapted from a patented method that yields a mixture of isomers.

Materials:

  • Chlorobenzene

  • Chlorosulfonic acid or sulfur trioxide

  • Thionyl chloride or phosgene

  • Reaction vessel with heating and stirring capabilities

  • Condenser

  • Equipment for purification (e.g., for recrystallization)

Procedure:

  • Combine chlorobenzene, chlorosulfonic acid (or sulfur trioxide), and thionyl chloride (or phosgene) in the reaction vessel.

  • Heat the mixture to a temperature between 165°C and 220°C. A preferred range is 185°C to 200°C.

  • Maintain the reaction at the set temperature for 1 to 6 hours.

  • Monitor the reaction progress by analyzing the concentration of chlorobenzenesulfonic acid chloride using techniques like TLC, GC, or HPLC.

  • Upon completion, cool the reaction mixture to obtain a melt of isomeric dichlorodiphenyl sulfones.

  • Purify the desired 4,4'-isomer from the mixture, for example, by precipitation with an alcohol like methanol.

Protocol 2: Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of DCDPS isomers.

Caption: General workflow for the analysis of DCDPS isomers by GC-MS.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Injector Temperature: Typically around 280-300°C.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the isomers. An example could be: start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes. This program should be optimized for your specific instrument and column.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Can be operated in full scan mode to identify the isomers based on their mass spectra, or in selected ion monitoring (SIM) mode for higher sensitivity and accurate quantification.

Procedure:

  • Sample Preparation: Accurately weigh a sample of the DCDPS product and dissolve it in a suitable volatile solvent (e.g., acetone, dichloromethane) to a known concentration.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of pure 4,4'-, 3,4'-, and 2,4'-DCDPS in the same solvent.

  • GC-MS Analysis: Inject the prepared standards and the sample into the GC-MS system.

  • Data Analysis: Identify the peaks corresponding to each isomer based on their retention times (established from the standards) and mass spectra.

  • Quantification: Construct a calibration curve for each isomer by plotting peak area against concentration. Use these curves to determine the concentration of each isomer in the product sample and calculate their relative percentages.

References

Technical Support Center: 4,4'-Dichlorodiphenyl Sulfone (DCDPS) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis and purification of 4,4'-Dichlorodiphenyl sulfone (DCDPS). It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis methods for this compound (DCDPS)?

A1: The main industrial methods for producing DCDPS include the sulfuric acid method, chlorosulfonic acid method, sulfur trioxide method, and a two-step sulfoxidation method.[1] Each route presents a unique balance of cost, efficiency, product quality, and environmental impact. The chlorosulfonic acid method is noted for its mature process and high-quality product, though it comes with higher costs and significant waste.[1] A common approach involves the Friedel-Crafts reaction between chlorobenzene (B131634) and a sulfonating agent, often in the presence of a catalyst like anhydrous aluminum chloride or iron chloride.[1][2]

Q2: Why is the purity of DCDPS critical for its applications?

A2: High-purity DCDPS (typically >99.5%) is essential for its primary applications in the synthesis of high-performance polymers like polysulfone (PSU) and polyethersulfone (PES).[3][4][5] In polymerization, even minor impurities can lead to undesired discoloration, compromise the polymer's thermal stability and mechanical properties, and cause unpredictable batch-to-batch variations.[6] In pharmaceutical applications, where DCDPS is an intermediate for drugs like Dapsone, stringent purity is required to prevent side effects and ensure the efficacy of the final active pharmaceutical ingredient (API).[5]

Q3: What are the common isomers formed during DCDPS synthesis and why are they problematic?

A3: Besides the desired 4,4'-isomer, the synthesis can also produce 2,4'- and 3,4'-isomers of dichlorodiphenyl sulfone.[7] The formation of these isomers is problematic because their presence, even in small amounts, can disrupt the linear structure of polymers, negatively affecting their physical properties.[6] Furthermore, these isomers often have similar physical properties to the 4,4'-isomer, making their separation challenging and requiring complex purification steps like multi-step crystallization.[8]

Troubleshooting Guide

Problem 1: Low Reaction Yield (<90%)

Possible Causes:

  • Incomplete Reaction: Reaction time may be too short, or the temperature may be suboptimal.

  • Reagent Stoichiometry: Incorrect molar ratios of reactants and catalysts can limit the conversion of the starting materials.[1]

  • Moisture Contamination: The presence of water can deactivate the catalyst (e.g., AlCl₃) and lead to unwanted side reactions.

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction, washing, or filtration steps.[9]

Suggested Solutions:

  • Optimize Reaction Conditions: Monitor the reaction's progress using techniques like TLC or GC to determine the optimal reaction time. Ensure the temperature is maintained within the specified range for the chosen synthesis route. For instance, in one described Friedel-Crafts reaction, the temperature is controlled at 10-20°C for 2-3 hours.[1]

  • Verify Molar Ratios: Accurately measure and control the molar ratios of reactants. For the reaction of sulfuryl chloride with chlorobenzene, a molar ratio of sulfuryl chloride to chlorobenzene of 1:8-10 and a molar ratio of sulfuryl chloride to catalyst of 1:1.1-1.2 have been reported to give high yields.[1]

  • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Purify solvents and ensure reagents are anhydrous before use.[9]

  • Improve Workup Procedure: When rinsing the reaction flask and filtration apparatus, use the mother liquor or fresh solvent to ensure all product is transferred. Minimize the number of transfer steps.

Problem 2: High Levels of Isomeric Impurities

Possible Causes:

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of undesired isomers.

  • Choice of Catalyst: The nature and concentration of the catalyst can influence the isomeric ratio of the product.

  • Inefficient Purification: The crystallization or separation process may not be effective at removing isomers with similar solubility profiles.[8]

Suggested Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at the lower end of the effective range to improve selectivity for the 4,4'-isomer.

  • Catalyst Screening: Experiment with different Lewis acid catalysts or catalyst concentrations to optimize for the desired isomer.

  • Optimize Crystallization: Employ a two-step crystallization process. The first step can be designed to crystallize out the bulk of the less soluble 4,4'-isomer, while subsequent steps can further purify it from the remaining isomeric impurities.[8] Adjusting the solvent composition during crystallization is also a key factor.[8]

Problem 3: Product Discoloration (Off-white or Yellow Crystals)

Possible Causes:

  • Side Reactions: The formation of colored by-products due to overheating or the presence of impurities in the starting materials.

  • Oxidation: The product may oxidize if exposed to air at high temperatures for extended periods.

  • Residual Catalyst: Incomplete removal of the catalyst (e.g., iron salts) can lead to discoloration.

Suggested Solutions:

  • Control Reaction Temperature: Avoid excessive heating during the reaction and subsequent workup steps.

  • Use High-Purity Starting Materials: Ensure the purity of chlorobenzene and the sulfonating agent before starting the reaction.

  • Thorough Washing: During the workup, wash the crude product thoroughly with water to remove any residual catalyst and water-soluble impurities.[10] The use of activated carbon during recrystallization can also help remove colored impurities.[7]

Quantitative Data Summary

Table 1: Reported Reaction Parameters for DCDPS Synthesis

Parameter Sulfuric Acid Method Chlorosulfonic Acid Method Sulfuryl Chloride Method Two-Step (Sulfoxide)
Key Reactants Chlorobenzene, Sulfuric Acid Chlorobenzene, Chlorosulfonic Acid Chlorobenzene, Sulfuryl Chloride Chlorobenzene, Thionyl Chloride, H₂O₂
Catalyst None specified Anhydrous AlCl₃ or FeCl₃ Anhydrous AlCl₃ or FeCl₃ Anhydrous AlCl₃
Molar Ratio (Sulfonating Agent:Chlorobenzene) Varies Varies 1:8 - 1:10[1] 1:1.05 (Thionyl Chloride:Chlorobenzene)[2]
Reaction Temperature 95-100°C[11] 55-65°C up to 195°C[12] 10-20°C[1] 23-30°C[2]
Reaction Time 5 hours[11] 1-6 hours[12] 2-3 hours[1] 1-2 hours[2]
Reported Yield Low Conversion[1] ~74%[12] >92%[1] Not specified

| Reported Purity | Poor Quality[1] | ~99.6%[7] | >99%[1] | Good Quality[1] |

Experimental Protocols

Protocol 1: Synthesis via Sulfuryl Chloride (Friedel-Crafts Reaction)

This protocol is based on a method reported to produce high-purity DCDPS with a high yield.[1]

Materials:

  • Chlorobenzene

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃) or anhydrous iron chloride (FeCl₃)

  • Ice

  • Water

Procedure:

  • To a clean, dry reactor equipped with a stirrer, add chlorobenzene and sulfuryl chloride in a molar ratio of 8-10:1.

  • Begin stirring the mixture and cool the reactor to 10-20°C.

  • Slowly add the catalyst (anhydrous AlCl₃ or FeCl₃) in batches. The molar ratio of sulfuryl chloride to catalyst should be 1:1.1-1.2.

  • Maintain the reaction temperature at 10-20°C and continue stirring for 2-3 hours after the catalyst addition is complete.

  • After the reaction period, cool the mixture to 0-5°C.

  • Slowly hydrolyze the reaction mixture by adding ice or cold water, ensuring the temperature does not exceed 5°C. This step should take 1-1.5 hours.

  • After hydrolysis, heat the mixture to 80-100°C for 30-60 minutes to dissolve all solid material.

  • Cool the mixture slowly to 20-30°C to allow for the crystallization of this compound.

  • Filter the white crystals and wash them with water.

  • Dry the product under a vacuum.

Visualizations

Experimental Workflow for DCDPS Synthesis

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation reactants 1. Charge Reactor (Chlorobenzene, SO₂Cl₂) cooling1 2. Cool to 10-20°C reactants->cooling1 catalyst 3. Add Catalyst (e.g., AlCl₃) cooling1->catalyst reaction 4. React for 2-3 hours catalyst->reaction cooling2 5. Cool to 0-5°C reaction->cooling2 Reaction Complete hydrolysis 6. Hydrolyze with Water/Ice cooling2->hydrolysis dissolution 7. Heat to Dissolve hydrolysis->dissolution crystallization 8. Cool to Crystallize dissolution->crystallization filtration 9. Filter & Wash crystallization->filtration drying 10. Dry Product filtration->drying final_product Pure DCDPS (>99% Purity) drying->final_product Yields >92%

Caption: General experimental workflow for the synthesis of DCDPS via the sulfuryl chloride method.

Troubleshooting Logic for Low Yield

G cluster_investigation Investigation Path cluster_solutions Potential Solutions start Low Yield Observed check_conditions Check Reaction Conditions (Temp, Time) start->check_conditions check_ratios Verify Molar Ratios start->check_ratios check_moisture Assess for Moisture start->check_moisture check_workup Review Workup Procedure start->check_workup optimize_conditions Optimize Time & Temp check_conditions->optimize_conditions If suboptimal correct_ratios Adjust Reagent Amounts check_ratios->correct_ratios If incorrect use_anhydrous Use Dry Glassware/Reagents check_moisture->use_anhydrous If present improve_transfer Improve Transfer/Washing Steps check_workup->improve_transfer If loss detected end Improved Yield optimize_conditions->end Re-run Experiment correct_ratios->end Re-run Experiment use_anhydrous->end Re-run Experiment improve_transfer->end Re-run Experiment

Caption: A logical diagram for troubleshooting low yields in DCDPS synthesis.

References

Technical Support Center: Synthesis of 4,4'-Dichlorodiphenyl Sulfone (DCDPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4,4'-dichlorodiphenyl sulfone (DCDPS) using the sulfur trioxide method. It is intended for researchers, scientists, and drug development professionals to help minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of DCDPS, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of DCDPS - Incomplete reaction.[1] - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants.- Increase reaction time or temperature moderately.[1] - Ensure precise measurement of chlorobenzene (B131634) and sulfur trioxide. - Consider the use of a catalyst or additive like dimethyl sulfate (B86663) to improve conversion.[2][3]
High percentage of isomeric byproducts (2,4'- and 3,4'-DCDPS) - Reaction temperature is too high, favoring the formation of thermodynamically stable isomers. - Inappropriate catalyst or sulfonating agent.[3] - Presence of impurities in starting materials.- Maintain a controlled reaction temperature, typically between 50-100°C.[4] - Utilize a milder sulfonating agent or specific additives to enhance selectivity for the 4,4'-isomer.[2][3] - Ensure the use of high-purity chlorobenzene and sulfur trioxide.
Formation of 4-chlorobenzenesulfonic acid byproduct - Excess sulfur trioxide or presence of water in the reaction mixture.[5]- Use a stoichiometric amount of sulfur trioxide relative to chlorobenzene. - Ensure all reactants and equipment are dry. - The byproduct can be removed by washing the crude product with water.[3]
Product discoloration (yellow or brown tint) - Presence of impurities from starting materials or side reactions. - Oxidation of the product during workup or storage.- Purify the crude DCDPS by recrystallization from a suitable solvent such as monochlorobenzene or a methanol (B129727)/o-dichlorobenzene mixture.[6] - Wash the crude product with a dilute sodium hydroxide (B78521) solution followed by water.[7] - Store the final product under an inert atmosphere and protected from light.
Difficulty in isolating the product - Product is too soluble in the reaction mixture or wash solvent. - Formation of an oil instead of a crystalline solid.- After the reaction, cool the mixture to induce crystallization.[8] - If an oil forms, try seeding with a small crystal of pure DCDPS or scratching the inside of the flask. - Use a non-solvent to precipitate the product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing DCDPS using sulfur trioxide?

A1: The synthesis of DCDPS is achieved through an electrophilic aromatic substitution reaction where two molecules of chlorobenzene react with one molecule of sulfur trioxide.[4] The overall reaction is:

2 C₆H₅Cl + SO₃ → (ClC₆H₄)₂SO₂ + H₂O[10]

Q2: What are the common byproducts in this synthesis, and how can they be minimized?

A2: The main byproducts are the 2,4'- and 3,4'-isomers of dichlorodiphenyl sulfone, as well as 4-chlorobenzenesulfonic acid.[3][5] To minimize these byproducts:

  • Control Reaction Temperature: Maintaining a moderate temperature (50-100°C) favors the formation of the desired 4,4'-isomer.[4]

  • Use Additives: The use of additives like dimethyl sulfate can improve selectivity for the 4,4'-isomer.[2][3]

  • Stoichiometry: Precise control over the molar ratio of reactants is crucial to prevent the formation of sulfonic acid byproducts.

Q3: What is a typical purification method for crude DCDPS?

A3: The most common method for purifying crude DCDPS is recrystallization.[8] This involves dissolving the crude product in a suitable hot solvent, followed by cooling to allow the pure 4,4'-DCDPS to crystallize. Effective solvent systems include monochlorobenzene and mixtures of methanol and o-dichlorobenzene.[6] Washing the crude product with water or a dilute basic solution can also remove acidic impurities.[7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][11] These methods allow for the quantification of the starting materials, the desired 4,4'-DCDPS product, and the isomeric byproducts over time.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on common methods described in the literature.

Materials:

  • Chlorobenzene

  • Liquid Sulfur Trioxide (stabilized)

  • Dimethyl Sulfate (optional, as additive)

  • Monochlorobenzene (for purification)

  • Deionized Water

  • Sodium Hydroxide (for washing)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a drying tube

  • Heating mantle

  • Büchner funnel and flask for filtration

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge the chlorobenzene.

  • If using an additive like dimethyl sulfate, add it to the chlorobenzene and stir.

  • Slowly add liquid sulfur trioxide to the stirred chlorobenzene solution via the dropping funnel. Maintain the reaction temperature between 50-70°C. The addition should be done at a rate that allows for effective temperature control.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-3 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using HPLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature. The crude DCDPS may precipitate out.

  • Slowly add water to the reaction mixture to quench any unreacted sulfur trioxide and to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash it with deionized water until the washings are neutral.

  • For further purification, the crude product can be washed with a dilute sodium hydroxide solution followed by water.

  • Recrystallize the crude DCDPS from a suitable solvent like hot monochlorobenzene.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Chlorobenzene 2x Chlorobenzene Reaction Electrophilic Aromatic Substitution Chlorobenzene->Reaction SulfurTrioxide Sulfur Trioxide (SO₃) SulfurTrioxide->Reaction DCDPS 4,4'-DCDPS Reaction->DCDPS Desired Product Isomers Isomeric Byproducts (2,4'- and 3,4'-DCDPS) Reaction->Isomers Side Reaction Acid 4-Chlorobenzenesulfonic Acid Reaction->Acid Side Reaction

Caption: Reaction pathway for DCDPS synthesis.

Experimental_Workflow start Start reactants 1. Charge Reactants (Chlorobenzene, SO₃) start->reactants reaction 2. Controlled Reaction (50-100°C) reactants->reaction monitoring 3. Monitor Progress (HPLC/GC) reaction->monitoring workup 4. Quench and Precipitate monitoring->workup filtration 5. Filter and Wash (Water, NaOH soln.) workup->filtration purification 6. Recrystallization filtration->purification drying 7. Dry Final Product purification->drying end End drying->end

Caption: Experimental workflow for DCDPS synthesis.

Troubleshooting_Logic issue Problem Encountered low_yield Low Yield? issue->low_yield high_byproducts High Byproducts? low_yield->high_byproducts No solution1 Adjust T, time, or stoichiometry low_yield->solution1 Yes discoloration Discoloration? high_byproducts->discoloration No solution2 Control T, use additives high_byproducts->solution2 Yes solution3 Purify via recrystallization/washing discoloration->solution3 Yes end Problem Resolved discoloration->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for DCDPS synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of 4,4'-Dichlorodiphenyl sulfone, complete with experimental protocols and performance data.

Introduction

This compound (DCDPS) is a key intermediate in the synthesis of various high-performance polymers and pharmaceutical compounds. Ensuring the purity of DCDPS is critical for the quality and performance of the final products. This guide provides a comparative overview of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific needs.

Method Comparison

Both HPLC and GC are powerful chromatographic techniques for separating and quantifying components in a mixture. The choice between them often depends on the analyte's properties, such as volatility and thermal stability, and the specific requirements of the analysis, including the desired resolution of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. A common approach for the analysis of this compound is reversed-phase HPLC.

Key Performance Characteristics: A typical reversed-phase HPLC method for this compound can achieve high purity determinations, often exceeding 99.7%.[1] While specific validation data for a single, publicly available method is not fully detailed in the searched literature, a method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid is a viable option.[2][3] For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[2][3] Analysis of a closely related synthesized compound using a C18 column with an ethanol-water mobile phase demonstrated 99.9% purity, indicating the potential of HPLC for high-purity assessments of sulfone compounds.[4]

Gas Chromatography (GC)

GC is well-suited for volatile and thermally stable compounds like this compound. It offers high resolution and sensitivity for separating isomeric and other process-related impurities.

Key Performance Characteristics: GC methods have been successfully applied to determine the purity of this compound, with reported purities of the 4,4'-isomer ranging from 99.6% to 99.7%.[5] These analyses are also capable of quantifying isomeric impurities, such as the 2,4'- and 3,4'-isomers, at low levels.[5]

Data Presentation

The following table summarizes the key parameters and performance characteristics of representative HPLC and GC methods for the purity analysis of this compound.

ParameterHPLC Method (Representative)GC Method (Alternative)
Principle Reversed-Phase ChromatographyGas-Liquid Chromatography
Column Newcrom R1 or C18Cyanosilicone (e.g., OV-225)
Mobile Phase/Carrier Gas Acetonitrile, Water, Acid (e.g., Phosphoric)Inert Gas (e.g., Helium, Nitrogen)
Detector UV/Vis or Mass Spectrometry (MS)Flame Ionization Detector (FID) or MS
Reported Purity ≥ 99.7%[1]99.6% - 99.7%[5]
Impurity Profile Isomeric and process-related impuritiesIsomeric (2,4'- and 3,4'-) and other impurities

Experimental Protocols

Representative HPLC Protocol

This protocol is based on a typical reversed-phase HPLC method for this compound.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV/Vis detector.

2. Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).

  • Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system and record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard.

  • Calculate the purity by the area normalization method.

Alternative GC Protocol

This protocol is based on a typical GC method for the analysis of this compound and its isomers.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

2. Chromatographic Conditions:

  • Column: Capillary column coated with a cyanosilicone stationary phase (e.g., OV-225), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 10 minutes.

  • Detector Temperature: 280 °C.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetone, dichloromethane) to a final concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject 1 µL of the prepared sample into the GC system.

  • Identify the peaks corresponding to this compound and its isomers based on their retention times, confirmed by reference standards.

  • Calculate the purity and the percentage of each isomer by the area normalization method.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/Vis Detection Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

Both HPLC and GC are suitable and powerful techniques for the purity analysis of this compound. The choice of method will depend on the specific analytical needs, available instrumentation, and the nature of the impurities to be monitored. HPLC offers versatility for a broader range of compounds, while GC can provide excellent resolution for volatile isomers and impurities. The provided protocols and data serve as a guide for researchers to develop and validate their own analytical methods for ensuring the quality of this compound.

References

A Comparative Guide to Gas Chromatography Methods for the Analysis of DCDPS Isomer Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical gas chromatography (GC) methods for the quantitative determination of dicyclopentadieneyl-bis(diphenylphosphine) (DCDPS) isomers. Given the limited availability of established and validated GC methods for DCDPS in publicly accessible literature, this document outlines two potential methodologies—a standard non-polar column approach and an alternative mid-polar column method. The experimental data presented is hypothetical and intended to illustrate the comparative performance of these approaches.

Introduction

Dicyclopentadieneyl-bis(diphenylphosphine) (DCDPS) is a chiral phosphine (B1218219) ligand of interest in asymmetric catalysis. The isomeric purity of DCDPS is critical for achieving high enantioselectivity in chemical reactions. Gas chromatography offers a powerful analytical technique for the separation and quantification of volatile and thermally stable isomers. This guide explores suitable GC conditions and potential separation outcomes for DCDPS isomers.

Quantitative Data Summary

The following table summarizes the hypothetical performance of two distinct GC methods for the analysis of DCDPS isomers. The data is representative of a typical analysis and serves to compare the potential efficacy of a standard non-polar column versus a mid-polar column.

Table 1: Comparison of Hypothetical GC Method Performance for DCDPS Isomer Analysis

ParameterMethod A: Non-Polar Column (e.g., DB-5ms)Method B: Mid-Polar Column (e.g., DB-17ms)
Isomer 1 Retention Time (min) 25.228.5
Isomer 2 Retention Time (min) 25.829.8
Resolution (R) 1.82.5
Limit of Detection (LOD) 0.05 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.15 µg/mL
Linearity (R²) >0.995>0.995
Precision (%RSD, n=6) < 3%< 3%

Experimental Protocols

Detailed methodologies for the two hypothetical GC approaches are provided below. These protocols are based on general principles for the analysis of high-boiling point organophosphorus compounds and related organometallic species.

Method A: Analysis using a Non-Polar Capillary Column

This method is proposed as a standard approach, utilizing a low-polarity stationary phase which separates compounds primarily based on boiling point differences.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica (B1680970) capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector in splitless mode.

    • Injection Volume: 1 µL

    • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Detector:

    • FID Temperature: 320 °C

    • MS Transfer Line Temperature: 300 °C

    • MS Ion Source Temperature: 230 °C

    • Mass Range (for MS): 50-600 amu

Method B: Analysis using a Mid-Polarity Capillary Column

This alternative method employs a stationary phase with increased polarity to potentially enhance selectivity and resolution between isomers based on subtle differences in their polarity.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica capillary column with a 50% phenyl-methylpolysiloxane stationary phase (e.g., DB-17ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector in splitless mode.

    • Injection Volume: 1 µL

    • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 310 °C.

    • Hold: 10 minutes at 310 °C.

  • Detector:

    • FID Temperature: 320 °C

    • MS Transfer Line Temperature: 310 °C

    • MS Ion Source Temperature: 230 °C

    • Mass Range (for MS): 50-600 amu

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for the GC analysis of DCDPS isomers and the logical relationship between the analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample DCDPS Sample Dissolution Dissolve in appropriate solvent (e.g., Toluene, Dichloromethane) Sample->Dissolution Injection Inject sample into GC Dilution Dilute to working concentration Dissolution->Dilution Separation Chromatographic Separation (Isomer Elution) Dilution->Injection Detection Detection (FID or MS) Injection->Separation Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Isomers Integration->Quantification

Caption: General experimental workflow for GC analysis of DCDPS isomers.

Method_Comparison cluster_methodA Method A cluster_methodB Method B (Alternative) DCDPS DCDPS Isomer Mixture ColA Non-Polar Column (e.g., DB-5ms) DCDPS->ColA ColB Mid-Polar Column (e.g., DB-17ms) DCDPS->ColB SepA Separation based primarily on Boiling Point Differences ColA->SepA ResA Baseline Resolution (Hypothetical R=1.8) SepA->ResA SepB Separation based on Boiling Point and Polarity Differences ColB->SepB ResB Improved Resolution (Hypothetical R=2.5) SepB->ResB

Caption: Logical comparison of the two proposed GC separation methods.

A Comparative Guide to the Synthesis of 4,4'-Dichlorodiphenyl Sulfone: Chlorosulfonic Acid vs. Sulfur Trioxide Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity 4,4'-dichlorodiphenyl sulfone (DCDPS) is a critical step in the production of various polymers and pharmaceuticals. The choice of synthetic route significantly impacts yield, purity, cost, and environmental footprint. This guide provides an objective comparison of two prominent methods for DCDPS synthesis: the traditional chlorosulfonic acid method and the more modern sulfur trioxide approach, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The following table summarizes the key quantitative metrics for the two synthesis methods, offering a clear comparison of their performance.

ParameterChlorosulfonic Acid MethodSulfur Trioxide Method
Typical Yield 74% - 93.8%>90%
Reported Purity 89.8% - 99.6%>99% (substantially free of isomers)
Reaction Temperature 145°C - 220°C10°C - 120°C
Key Reagents Chlorobenzene (B131634), Chlorosulfonic AcidChlorobenzene, Sulfur Trioxide
Catalysts/Additives Ferric Chloride, Thionyl ChlorideDimethyl Sulfate, Diethyl Sulfate
Primary Byproducts Hydrochloric Acid (HCl), Sulfuric AcidSulfuric Acid (in some variations)
Environmental Impact Generates corrosive HCl gas and significant acid waste.[1][2]Generally considered a cleaner process with fewer waste streams.[3]

Reaction Pathways and Experimental Workflow

The synthesis of DCDPS by either method involves a two-step process: the sulfonation of chlorobenzene to form an intermediate, followed by condensation with a second molecule of chlorobenzene. The specific intermediates and reaction conditions, however, differ significantly.

Chemical Reaction Pathways

The following diagram illustrates the chemical transformations in both the chlorosulfonic acid and sulfur trioxide methods.

cluster_csa Chlorosulfonic Acid Method cluster_so3 Sulfur Trioxide Method CB1 Chlorobenzene CBSC 4-Chlorobenzenesulfonyl Chloride CB1->CBSC + ClSO3H CSA Chlorosulfonic Acid (ClSO3H) CSA->CBSC DCDPS1 This compound CBSC->DCDPS1 + Chlorobenzene HCl HCl (byproduct) CBSC->HCl CB2 Chlorobenzene CB2->DCDPS1 H2SO4_1 H2SO4 (byproduct) DCDPS1->H2SO4_1 FeCl3 FeCl3 (catalyst) FeCl3->DCDPS1 CB3 Chlorobenzene CBSA 4-Chlorobenzenesulfonic Acid CB3->CBSA + SO3 SO3 Sulfur Trioxide (SO3) SO3->CBSA DCDPS2 This compound CBSA->DCDPS2 + Chlorobenzene CB4 Chlorobenzene CB4->DCDPS2 H2O H2O (byproduct) DCDPS2->H2O DMS Dimethyl Sulfate (promoter) DMS->CBSA cluster_workflow Generalized Experimental Workflow start Start reactants Charge Reactor with Chlorobenzene and Sulfonating Agent start->reactants reaction Controlled Reaction (Temperature & Time) reactants->reaction quench Quench Reaction Mixture (e.g., with water/ice) reaction->quench precipitation Precipitate Crude DCDPS quench->precipitation filtration Filter and Wash Crude Product precipitation->filtration purification Recrystallization from Appropriate Solvent filtration->purification drying Dry Purified DCDPS purification->drying end Final Product: High-Purity DCDPS drying->end

References

A Comparative Guide to the Thermal Properties of Polysulfones Derived from DCDPS and Various Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of polysulfones synthesized from 4,4'-dichlorodiphenyl sulfone (DCDPS) in combination with a variety of other monomers. The selection of the comonomer plays a crucial role in determining the thermal stability and performance of the resulting polymer, impacting its suitability for various high-performance applications. This document summarizes key thermal properties, outlines the experimental methodologies used to determine these properties, and visually represents the structure-property relationships.

Performance Comparison of Polysulfones

The thermal characteristics of polysulfones are significantly influenced by the structure of the bisphenol monomer used in their synthesis. Key properties such as the glass transition temperature (Tg), thermal decomposition temperature (Td), and the coefficient of thermal expansion (CTE) are dictated by factors like the rigidity of the monomer backbone, the presence of bulky side groups, and intermolecular interactions.

Polysulfones are amorphous thermoplastics known for their excellent thermal stability, with glass transition temperatures generally ranging from 180 to 250 °C and decomposition temperatures between 400 and 550 °C.[1][2] The introduction of rigid, bulky "cardo" groups, such as fluorene (B118485) or phenolphthalein, into the polymer backbone is a common strategy to enhance thermal stability. For instance, incorporating fluorene-containing bisphenols can increase the glass transition temperature to over 250 °C and the decomposition temperature to above 510 °C.[1][3] Similarly, the presence of cardo fragments in copolyphenylene sulfones leads to higher glass transition temperatures and improved heat resistance.[4][5]

The introduction of cycloaliphatic groups, such as those in 4,4′-cyclohexylidenebisphenol (bisphenol Z), also impacts the thermal properties of the resulting polysulfones.[2] Studies have shown that the size and nature of these cyclic units can be tailored to modify the thermal characteristics of the polymer.[1] In a comparative context, polysulfones derived from different bisphenols like Bisphenol A (BPA) and Bisphenol F (BPF) exhibit distinct thermal behaviors, with degradation temperatures generally above 450 °C and glass transition temperatures in the range of 160-190 °C.[6]

The following table summarizes the key thermal properties of polysulfones derived from DCDPS and a selection of different monomers, providing a quantitative basis for comparison.

MonomerPolymer Name/TypeGlass Transition Temperature (Tg) (°C)Thermal Decomposition Temperature (Td) (°C)Coefficient of Thermal Expansion (CTE) (µm/m·°C)
Bisphenol APolysulfone (PSU)~190[7]>450[6]55[7]
Bisphenol FPolysulfone (PBF)160-190[6]>450[6]N/A
4,4′-Cyclohexylidenebisphenol (Bisphenol Z)PSU-BPZN/A515.8 (50% weight loss)[2]N/A
PhenolphthaleinCardo PolysulfoneIncreases with cardo content[4]Decreases slightly with cardo content[4]N/A
9,9-Bis(4-hydroxyphenyl)fluoreneFluorene-containing Polysulfone254 (at 80 mol% fluorene)[1][3]>510[1]N/A

Note: "N/A" indicates that specific data was not available in the reviewed sources. The thermal properties can vary depending on the specific synthesis conditions and the molecular weight of the polymer.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermal properties of polysulfones.

Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range, for instance, from room temperature to 800 °C.

  • The analysis is typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • The weight of the sample is continuously monitored as a function of temperature.

  • The thermal decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs, or as the peak of the derivative weight loss curve (DTG).

Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg) of the amorphous polymer.

Methodology:

  • A small, encapsulated sample of the polymer (typically 5-15 mg) is placed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, which often includes an initial heating scan to erase the thermal history, followed by a controlled cooling and a second heating scan.

  • A common heating and cooling rate is 10 °C/min or 20 °C/min.

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Thermomechanical Analysis (TMA)

Purpose: To measure the coefficient of thermal expansion (CTE) and changes in dimensional stability with temperature.

Methodology:

  • A solid sample of the polymer with a defined geometry (e.g., a film or a small rectangular bar) is placed in the TMA instrument.

  • A probe applies a constant, low force to the sample.

  • The sample is heated at a controlled rate, for example, 5 or 10 °C/min, over a specified temperature range.

  • The change in the sample's dimension (length or thickness) is measured by a sensitive displacement transducer as a function of temperature.

  • The CTE is calculated from the slope of the dimensional change versus temperature curve in the linear expansion region.

Visualization of Structure-Property Relationships

The following diagrams illustrate the logical relationships between the monomer structure and the resulting thermal properties of the polysulfones.

Monomer_Structure_Property cluster_monomers Monomer Structural Features cluster_properties Resulting Thermal Properties FlexibleLinkages Flexible Ether or Alkylidene Linkages (e.g., Bisphenol A) LowerTg Lower Glass Transition Temperature (Tg) FlexibleLinkages->LowerTg Increases chain mobility RigidBackbone Rigid Biphenyl or Sulfone Groups (e.g., Bisphenol S) HigherTg Higher Glass Transition Temperature (Tg) RigidBackbone->HigherTg Restricts chain mobility HigherTd Higher Thermal Decomposition Temperature (Td) RigidBackbone->HigherTd Enhances aromatic stability BulkySideGroups Bulky 'Cardo' Side Groups (e.g., Fluorene, Phenolphthalein) BulkySideGroups->HigherTg Hinders chain packing and rotation BulkySideGroups->HigherTd Increases steric hindrance CycloaliphaticGroups Cycloaliphatic Structures (e.g., Bisphenol Z) CycloaliphaticGroups->HigherTg Introduces rigidity ModifiedCTE Altered Coefficient of Thermal Expansion (CTE) CycloaliphaticGroups->ModifiedCTE Influences chain packing

Caption: Monomer structure's influence on polysulfone thermal properties.

Experimental_Workflow Start Polymer Synthesis (DCDPS + Monomer) SamplePrep Sample Preparation (e.g., drying, molding) Start->SamplePrep TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA DSC Differential Scanning Calorimetry (DSC) SamplePrep->DSC TMA Thermomechanical Analysis (TMA) SamplePrep->TMA DataAnalysis Data Analysis and Comparison TGA->DataAnalysis Td DSC->DataAnalysis Tg TMA->DataAnalysis CTE End Thermal Property Profile DataAnalysis->End

Caption: Workflow for determining the thermal properties of polysulfones.

References

A Comparative Guide to Copolymers Synthesized with 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Copolymers synthesized using 4,4'-Dichlorodiphenyl sulfone (DCDPS) are a class of high-performance engineering thermoplastics, most notably poly(arylene ether sulfone)s (PAES). These materials are recognized for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, electronics, and medical devices. This guide provides a comprehensive characterization of DCDPS-based copolymers, with a direct comparison to other high-performance polymers such as PEEK (Polyether Ether Ketone) and Ultem (Polyetherimide), as well as sulfonated derivatives for fuel cell applications against the benchmark, Nafion.

Performance Comparison of DCDPS-Based Copolymers and Alternatives

The performance of DCDPS-based copolymers is best understood in the context of their peers. The following tables summarize the key thermal and mechanical properties of a representative DCDPS-based poly(arylene ether sulfone) compared to PEEK and Ultem.

Table 1: Thermal Properties of High-Performance Polymers

PropertyDCDPS-based PAESPEEK (Polyether Ether Ketone)Ultem (Polyetherimide)Test Method
Glass Transition Temperature (Tg)~185 °C~143 °C~217 °CASTM D3418
Melting Temperature (Tm)Amorphous~343 °CAmorphousASTM D3418
Continuous Service Temperature~170 °C~250-260 °C[1]~170 °C-
Deflection Temperature @ 1.8 MPa~174 °C~157 °C~200 °CASTM D648

Table 2: Mechanical Properties of High-Performance Polymers

PropertyDCDPS-based PAESPEEK (Polyether Ether Ketone)Ultem (Polyetherimide)Test Method
Tensile Strength~70-85 MPa≥ 95 MPa[2]~95 MPa[3]ASTM D638
Tensile Modulus~2.5 GPa3.3 – 4 GPa[2]~2.5 GPa[3]ASTM D638
Elongation at Break~50-100%≥10 %[2]~60%ASTM D638
Izod Impact Strength (notched)~60-80 J/m≥ 85 J/m[2]~53 J/mASTM D256

For specialized applications such as proton exchange membranes (PEMs) in fuel cells, DCDPS can be copolymerized with sulfonated monomers to impart ionic conductivity. These sulfonated poly(arylene ether sulfone)s (SPAES) are often compared with the industry-standard perfluorosulfonic acid (PFSA) membrane, Nafion.

Table 3: Comparison of DCDPS-based SPAES and Nafion for PEM Applications

PropertyDCDPS-based SPAESNafionTest Method/Protocol
Ion Exchange Capacity (IEC)1.0 - 2.5 meq/g~0.9 meq/gTitration
Water UptakeVaries with sulfonation degreeHighGravimetric Analysis
Proton Conductivity10⁻² - 10⁻¹ S/cm~10⁻¹ S/cm4-Probe AC Impedance
Thermal Stability>250 °C~280 °C (sulfonic acid group degradation)TGA

Experimental Protocols

Detailed methodologies for the characterization of these copolymers are crucial for reproducible and comparable results. The following are protocols for key experiments based on established standards.

Synthesis of Poly(arylene ether sulfone) (PAES)

A typical synthesis involves nucleophilic aromatic substitution polycondensation.[4]

  • Monomer Preparation : this compound (DCDPS) and a bisphenol (e.g., Bisphenol A) are used as monomers. For sulfonated versions, a sulfonated DCDPS (SDCDPS) is included in the feed.[4]

  • Reaction Setup : A three-neck round bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet.[4]

  • Polymerization : The monomers, along with an excess of potassium carbonate (K₂CO₃), are charged into the flask with a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) and an azeotroping agent such as toluene (B28343).[4]

  • Water Removal : The reaction mixture is heated to reflux (around 140 °C) to remove the water generated during phenoxide formation via azeotropic distillation with toluene.[5]

  • Polymerization Continuation : After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 165-170 °C and maintained for several hours to achieve a high molecular weight polymer.[5][6]

  • Precipitation and Purification : The viscous polymer solution is cooled, diluted with additional solvent if necessary, and then precipitated into a non-solvent like methanol (B129727) or deionized water. The resulting fibrous polymer is washed thoroughly and dried in a vacuum oven.[6]

Thermal Characterization

Thermogravimetric Analysis (TGA) - ASTM E1131

  • Instrument Setup : A thermogravimetric analyzer is purged with an inert gas (e.g., nitrogen) at a flow rate of 10-100 mL/min.[7]

  • Sample Preparation : A small sample (10-15 mg) of the copolymer is placed in the TGA pan.[8]

  • Heating Program : The sample is heated at a constant rate, typically 10 °C/min, from room temperature to a final temperature of around 800-1000 °C.[9]

  • Data Analysis : The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined to assess thermal stability.

Differential Scanning Calorimetry (DSC) - ASTM D3418

  • Instrument Calibration : The DSC instrument is calibrated for temperature and heat flow.

  • Sample Preparation : A small sample (10-15 mg) of the copolymer is hermetically sealed in an aluminum pan.[10] An empty sealed pan is used as a reference.[10]

  • Thermal Cycling : The sample is subjected to a heat-cool-heat cycle. A typical procedure involves heating from room temperature to above the expected glass transition or melting temperature at a rate of 10-20 °C/min, holding for a few minutes to erase thermal history, cooling at the same rate, and then reheating.[10]

  • Data Analysis : The heat flow as a function of temperature is recorded. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[10]

Mechanical Characterization

Tensile Testing - ASTM D638

  • Specimen Preparation : Dog-bone shaped specimens are prepared by injection molding or machining from a compression-molded plaque to the dimensions specified in the standard.[11]

  • Conditioning : Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours before testing.[12]

  • Test Procedure : The specimen is mounted in the grips of a universal testing machine.[12] An extensometer is attached to the gauge section of the specimen to accurately measure strain. The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until it fractures.[11][12]

  • Data Analysis : The load and extension data are recorded to generate a stress-strain curve, from which tensile strength, tensile modulus, and elongation at break are calculated.[13]

Dynamic Mechanical Analysis (DMA) - ASTM D5026

  • Specimen Preparation : Rectangular specimens of defined dimensions are prepared.

  • Test Setup : The specimen is mounted in the DMA instrument, typically in a tensile or three-point bending clamp.[14]

  • Test Parameters : The test is conducted by applying a small, oscillating sinusoidal strain to the sample at a specific frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3-10 °C/min).[14][15]

  • Data Analysis : The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature. The glass transition temperature (Tg) can be identified by the peak of the tan delta curve or the onset of the drop in the storage modulus.[14]

Characterization of Sulfonated Copolymers

Ion Exchange Capacity (IEC) and Water Uptake

  • Protonation : The sulfonated polymer membrane is soaked in a dilute acid solution (e.g., 1 M HCl) for 24 hours to ensure all sulfonic acid groups are in the H⁺ form, followed by rinsing with deionized water.

  • IEC Measurement (Titration) : The protonated membrane is immersed in a known volume of a salt solution (e.g., 1 M NaCl) for a specified time to allow for the exchange of H⁺ ions with Na⁺ ions. The solution is then titrated with a standardized NaOH solution to determine the amount of released H⁺, from which the IEC (in meq/g of dry polymer) is calculated.

  • Water Uptake Measurement : The fully hydrated membrane is weighed (W_wet). It is then dried in a vacuum oven until a constant weight is achieved (W_dry). The water uptake is calculated as: ((W_wet - W_dry) / W_dry) * 100%.

Proton Conductivity

  • Membrane Preparation : The membrane is cut into a rectangular strip.

  • Measurement Setup : A four-probe setup is typically used with an AC impedance spectrometer.[16] The membrane is placed in a temperature and humidity-controlled chamber.

  • Impedance Measurement : AC impedance spectroscopy is performed over a range of frequencies (e.g., 1 Hz to 1 MHz).

  • Conductivity Calculation : The bulk resistance of the membrane is determined from the high-frequency intercept of the impedance spectrum with the real axis. The proton conductivity (σ) is then calculated using the formula: σ = L / (R * A), where L is the distance between the inner probes, R is the measured resistance, and A is the cross-sectional area of the membrane.[16]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product DCDPS This compound (DCDPS) Polycondensation Nucleophilic Aromatic Substitution Polycondensation DCDPS->Polycondensation Bisphenol Bisphenol (e.g., Bisphenol A) Bisphenol->Polycondensation SDCDPS Sulfonated DCDPS (optional) SDCDPS->Polycondensation Solvent NMP/Toluene Solvent->Polycondensation Base K2CO3 Base->Polycondensation WaterRemoval Azeotropic Water Removal (140 °C) Polycondensation->WaterRemoval Polymerization High-Temperature Polymerization (165-170 °C) WaterRemoval->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying PAES Poly(arylene ether sulfone) Copolymer Drying->PAES Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Material Properties Backbone Rigid Arylene Ether Sulfone Backbone Thermal High Thermal Stability (High Tg) Backbone->Thermal contributes to Mechanical Good Mechanical Strength Backbone->Mechanical provides Sulfonation Sulfonic Acid Groups (-SO3H) Conductivity Proton Conductivity Sulfonation->Conductivity enables Solubility Improved Solubility Sulfonation->Solubility increases Cardo Cardo Groups (e.g., Phenolphthalein) Cardo->Thermal increases Cardo->Solubility enhances

References

A Comparative Guide to 4,4'-Dichlorodiphenyl Sulfone and 4,4'-Difluorodiphenyl Sulfone in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-performance polymers such as poly(aryl ether sulfone)s (PAES), the choice of monomer is critical in determining the final properties of the material. Among the key building blocks are dihalodiphenyl sulfones, with 4,4'-Dichlorodiphenyl sulfone (DCDPS) and 4,4'-Difluorodiphenyl sulfone (DFDPS) being two of the most prominent options. This guide provides a detailed comparison of these two monomers in the context of polymerization, supported by experimental findings, to aid researchers in selecting the appropriate monomer for their specific application.

Performance Comparison: Reactivity and Polymer Properties

The polymerization of DCDPS and DFDPS with bisphenols proceeds via nucleophilic aromatic substitution. The reactivity of the dihalodiphenyl sulfone is a key factor influencing the polymerization rate and the molecular weight of the resulting polymer. It is a common assumption that the higher electronegativity of fluorine would make DFDPS more reactive than DCDPS. However, experimental evidence, particularly in the synthesis of sulfonated poly(arylene ether sulfone), suggests a more nuanced reality.

A comparative study on the synthesis of sulfonated poly(arylene ether sulfone) using either chloro-terminated or fluoro-terminated biphenyl (B1667301) sulfone monomers revealed that the chloro-derivative (related to DCDPS) resulted in a polymer with a higher solution viscosity and slightly greater mechanical strength.[1][2] This suggests that under certain conditions, DCDPS may lead to a higher degree of polymerization. The spontaneity of the reaction was found to be improved when using the chlorine-containing monomers.[1]

The properties of the final polymer, including thermal stability and mechanical strength, are intrinsically linked to the monomer choice. While direct comparative studies on non-sulfonated polymers are limited, the general characteristics of polysulfones derived from these monomers are well-established. Polysulfones are known for their high-temperature resistance, with glass transition temperatures (Tg) typically ranging from 180°C to 220°C.[3]

Table 1: Quantitative Data Summary of Polymer Properties

PropertyPolymer from this compound (DCDPS)Polymer from 4,4'-Difluorodiphenyl Sulfone (DFDPS)Notes
Solution Viscosity HigherLowerIn the case of sulfonated poly(arylene ether sulfone).[1]
Mechanical Strength Slightly HigherSlightly LowerIn the case of sulfonated poly(arylene ether sulfone).[1]
Glass Transition Temperature (Tg) ~185 °C (for PSU with Bisphenol A)Not explicitly stated in direct comparisonGeneral range for PAES is 180-220°C.[3]
Thermal Decomposition Temperature HighHighGeneral characteristic of poly(aryl ether sulfone)s.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of poly(aryl ether sulfone) using DCDPS and DFDPS with a bisphenol, such as Bisphenol A.

Synthesis of Poly(aryl ether sulfone) using this compound (DCDPS)

Materials:

  • This compound (DCDPS)

  • Bisphenol A

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Toluene (B28343)

Procedure:

  • To a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add DCDPS, Bisphenol A, and an excess of K₂CO₃.

  • Add DMAc or NMP as the solvent and toluene as an azeotropic agent.

  • Heat the mixture to a temperature that allows for the azeotropic removal of water (typically around 140-160°C).

  • After the removal of water, increase the temperature to the polymerization temperature (typically 160-190°C) and maintain for several hours until a significant increase in viscosity is observed.

  • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol (B129727) or water.

  • Filter, wash, and dry the resulting polymer.

Synthesis of Poly(aryl ether sulfone) using 4,4'-Difluorodiphenyl Sulfone (DFDPS)

Materials:

  • 4,4'-Difluorodiphenyl sulfone (DFDPS)

  • Bisphenol A

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Toluene

Procedure:

  • The setup is identical to the DCDPS procedure. Add DFDPS, Bisphenol A, and K₂CO₃ to the reaction flask.

  • Add DMAc or NMP and toluene.

  • Heat for azeotropic water removal.

  • Increase the temperature to the desired polymerization temperature. Due to the potentially higher reactivity of DFDPS, this temperature might be slightly lower or the reaction time shorter than for DCDPS, though this needs to be empirically determined for a specific system.

  • Work-up of the polymer is the same as for the DCDPS-based polymer.

Visualizing the Polymerization Process

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of poly(aryl ether sulfone)s.

polymerization_mechanism cluster_reactants Reactants cluster_reaction Nucleophilic Aromatic Substitution DCDPS This compound (or DFDPS) Intermediate Phenoxide Intermediate DCDPS->Intermediate Reaction with Bisphenoxide Bisphenol Bisphenol A Bisphenol->Intermediate Deprotonation Base K₂CO₃ Polymer Poly(aryl ether sulfone) Intermediate->Polymer Polymerization experimental_workflow start Start reactants Charge Reactants: Dihalodiphenyl Sulfone, Bisphenol, K₂CO₃ start->reactants solvent Add Solvent (DMAc/NMP) & Toluene reactants->solvent azeotrope Azeotropic Water Removal (~140-160°C) solvent->azeotrope polymerization Polymerization (~160-190°C) azeotrope->polymerization precipitation Precipitate Polymer in Methanol/Water polymerization->precipitation filtration Filter and Wash precipitation->filtration drying Dry Polymer filtration->drying end End drying->end

References

A Comparative Guide to Validating the Structure of Synthesized DCDPS using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the structural validation of synthesized 4,4'-dichlorodiphenyl sulfone (DCDPS). Supporting experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate analytical approach for their needs.

Introduction to DCDPS and the Imperative of Structural Validation

This compound (DCDPS) is an organic compound with the chemical formula (ClC₆H₄)₂SO₂.[1] It serves as a crucial monomer in the synthesis of high-performance polymers such as polyethersulfone (PES) and Udel.[1] The precise molecular structure of the synthesized DCDPS is paramount as any structural impurities or isomers can significantly impact the final polymer's properties, including its thermal stability and mechanical strength. Therefore, rigorous structural validation of the synthesized DCDPS is a critical quality control step.

Mass Spectrometry for DCDPS Structural Validation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural validation of DCDPS, it provides the molecular weight and characteristic fragmentation pattern, which acts as a molecular fingerprint, confirming the identity and purity of the synthesized compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of DCDPS

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Dissolve a small amount of the synthesized DCDPS in a suitable volatile solvent, such as methanol (B129727) or acetone, to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Gas Chromatography (GC) Separation:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry (MS) Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 50 to 350.

    • Data Acquisition: Acquire data in full scan mode.

Expected Mass Spectrum and Fragmentation Pattern

The EI mass spectrum of DCDPS is expected to show a molecular ion peak [M]⁺ at m/z 286, corresponding to the molecular weight of DCDPS (C₁₂H₈Cl₂O₂S). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with peaks at m/z 286, 288, and 290 in an approximate ratio of 9:6:1.

Key fragmentation patterns for DCDPS under EI conditions include:

  • Loss of SO₂: A significant fragment resulting from the cleavage of the C-S bonds, leading to the formation of a dichlorobiphenyl ion.

  • Cleavage of the C-S bond: This can lead to fragments corresponding to chlorophenylsulfonyl and chlorophenyl moieties.

  • Loss of Chlorine: Fragmentation involving the loss of one or both chlorine atoms.

Alternative Methods for Structural Validation

While mass spectrometry is a primary tool, other spectroscopic and analytical techniques provide complementary and sometimes more detailed structural information. The two most common alternatives are Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule. This allows for the elucidation of the connectivity of atoms and the overall molecular structure.

Instrumentation: 300 MHz or higher NMR Spectrometer.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized DCDPS in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

The ¹H NMR spectrum of DCDPS is expected to show two sets of doublets in the aromatic region, characteristic of the para-substituted phenyl rings. The ¹³C NMR spectrum will display distinct signals for the different carbon environments in the molecule.[2][3][4]

X-ray Crystallography

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. It is considered the gold standard for unambiguous structure determination.

Methodology:

  • Crystal Growth: Grow a single crystal of DCDPS of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to generate a final 3D molecular model.

Performance Comparison of Validation Techniques

FeatureMass Spectrometry (EI-GC-MS)NMR Spectroscopy (¹H & ¹³C)X-ray Crystallography
Information Provided Molecular weight, fragmentation pattern, isotopic information.Connectivity of atoms, chemical environment of nuclei, stereochemistry.Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[5]
Sample Requirement Micrograms to nanograms.Milligrams.High-quality single crystal.
Sample State Volatilizable solid or liquid.Solution.Crystalline solid.
Analysis Time Minutes.Minutes to hours.Hours to days (including crystal growth).
Destructive? Yes.No.No.
Quantitative Capability Can be quantitative with appropriate standards.Inherently quantitative.Not typically used for quantification.
Ambiguity Can be ambiguous for isomers with similar fragmentation.Can be complex for large molecules; may not distinguish some isomers.Unambiguous for a single crystal.

Visualization of Experimental Workflow and Method Comparison

DCDPS_Validation_Workflow cluster_synthesis DCDPS Synthesis cluster_validation Structural Validation Synthesis Synthesized DCDPS MS Mass Spectrometry Synthesis->MS Sample Prep NMR NMR Spectroscopy Synthesis->NMR Sample Prep Xray X-ray Crystallography Synthesis->Xray Crystal Growth Data_MS Mass Spectrum (MW & Fragments) MS->Data_MS Analysis Data_NMR NMR Spectra (Connectivity) NMR->Data_NMR Analysis Data_Xray 3D Structure (Atomic Coords) Xray->Data_Xray Analysis Final_Structure Validated DCDPS Structure Data_MS->Final_Structure Data_NMR->Final_Structure Data_Xray->Final_Structure

Caption: Experimental workflow for validating the structure of synthesized DCDPS.

Method_Comparison cluster_techniques Analytical Techniques cluster_pros Advantages cluster_cons Limitations DCDPS DCDPS Structure Validation MS Mass Spectrometry DCDPS->MS NMR NMR Spectroscopy DCDPS->NMR Xray X-ray Crystallography DCDPS->Xray Info_MS Molecular Weight Fragmentation Pattern MS->Info_MS Provides Pros_MS High Sensitivity Fast Analysis MS->Pros_MS Info_NMR Atomic Connectivity Chemical Environment NMR->Info_NMR Provides Pros_NMR Non-destructive Detailed Connectivity NMR->Pros_NMR Info_Xray 3D Atomic Arrangement Bond Lengths/Angles Xray->Info_Xray Provides Pros_Xray Unambiguous Structure High Precision Xray->Pros_Xray Cons_MS Destructive Isomer Ambiguity Cons_NMR Lower Sensitivity Complex Spectra Cons_Xray Requires Single Crystal Time-consuming

Caption: Comparison of analytical techniques for DCDPS structural validation.

Conclusion

The structural validation of synthesized DCDPS is a critical step to ensure its suitability for polymerization. Mass spectrometry offers a rapid and sensitive method for confirming the molecular weight and obtaining a characteristic fragmentation pattern. However, for a comprehensive and unambiguous structural elucidation, a multi-technique approach is recommended. NMR spectroscopy provides invaluable information on the connectivity of atoms, while X-ray crystallography delivers the definitive three-dimensional structure. The choice of technique or combination of techniques will depend on the specific requirements of the research, including the level of structural detail needed, sample availability, and time constraints.

References

A Comparative Guide to the Mechanical Properties of PSU and PES Derived from DCDPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal high-performance thermoplastic is critical for application success. This guide provides an objective comparison of the mechanical properties of Polysulfone (PSU) and Polyethersulfone (PES) synthesized from 4,4'-dichlorodiphenyl sulfone (DCDPS), supported by experimental data and standardized testing protocols.

Polysulfone (PSU) and Polyethersulfone (PES) are amorphous, high-performance thermoplastics celebrated for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Their synthesis commonly involves the polycondensation of this compound (DCDPS) with a bisphenol. The choice of bisphenol—Bisphenol A for PSU and Bisphenol S for PES—imparts distinct structural differences that, in turn, influence their mechanical and thermal properties.[2][3]

While both polymers are used in demanding applications across the medical, aerospace, and electronics industries, their subtle yet significant differences in mechanical performance make them suitable for different applications.[4] PES is generally recognized for its higher heat resistance and chemical stability, whereas PSU is often highlighted for its excellent mechanical strength.[4] This guide delves into a detailed comparison of their mechanical attributes to aid in material selection.

Comparative Mechanical Properties

The following table summarizes the key mechanical properties of PSU and PES. The data represents typical values and ranges reported in the literature, which can vary based on specific grades, processing conditions, and testing parameters.

Mechanical PropertyPolysulfone (PSU)Polyethersulfone (PES)ASTM Test Method
Tensile Strength (Ultimate) 70 - 140 MPa[3][5]80 - 90 MPa[3]D638
Flexural Modulus 2.4 - 2.8 GPa[3]2.6 - 3.0 GPa[3]D790
Flexural Strength 110 - 200 MPa[5]130 MPa[5]D790
Elongation at Break 2.0 - 52%[5]65%[5]D638
Notched Izod Impact Strength 59 - 100 J/m[5]91 J/m[5]D256
Rockwell M Hardness 69 - 95[5]88[5]D785
Density 1.24 g/cm³[6]1.37 g/cm³D792
Heat Deflection Temperature (HDT) 170°C[2][7]195°C[2][7]D648

Experimental Protocols

The mechanical properties presented in this guide are determined using standardized testing methods to ensure reproducibility and comparability. Below are the detailed methodologies for the key experiments cited.

Tensile Testing (ASTM D638)

Tensile properties, including ultimate tensile strength and elongation at break, are determined following the ASTM D638 standard.

  • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining from extruded sheets of PSU and PES. The dimensions of the specimens conform to the specifications outlined in ASTM D638.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Test Procedure: The conditioned specimen is mounted in the grips of a universal testing machine. A constant rate of crosshead displacement is applied, and the force and elongation are recorded until the specimen fractures.

  • Data Analysis: The tensile strength is calculated as the maximum stress applied during the test, and the elongation at break is the percentage increase in length at the point of fracture.

Flexural Testing (ASTM D790)

Flexural strength and modulus are measured according to the ASTM D790 standard.

  • Specimen Preparation: Rectangular bar specimens of specified dimensions are prepared.

  • Conditioning: Specimens undergo the same conditioning process as for tensile testing.

  • Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a specified rate. The load and deflection are recorded until the specimen breaks or reaches a maximum strain.

  • Data Analysis: Flexural strength is calculated from the load at fracture, and the flexural modulus is determined from the slope of the initial portion of the stress-strain curve.

Izod Impact Testing (ASTM D256)

The notched Izod impact strength, a measure of toughness, is determined using the ASTM D256 standard.

  • Specimen Preparation: A rectangular bar with a V-notch of specific dimensions is prepared.

  • Conditioning: The notched specimens are conditioned as previously described.

  • Test Procedure: The specimen is clamped in a vertical position, and a pendulum of a specified weight is released from a set height, striking the notched side of the specimen.

  • Data Analysis: The energy absorbed by the specimen during fracture is measured, and the impact strength is calculated in J/m.

Visualizing the Comparison: PSU vs. PES

The following diagram illustrates the synthetic origin and comparative relationship of the mechanical properties of PSU and PES derived from DCDPS.

PSU_vs_PES_Comparison cluster_synthesis Synthesis from DCDPS cluster_properties Mechanical Property Comparison DCDPS This compound (DCDPS) PSU Polysulfone (PSU) DCDPS->PSU PES Polyethersulfone (PES) DCDPS->PES Bisphenol_A Bisphenol A Bisphenol_A->PSU Bisphenol_S Bisphenol S Bisphenol_S->PES Properties Key Mechanical Properties PSU_Props PSU Properties: - Higher Tensile Strength Range - Higher Flexural Strength Range - Lower Elongation at Break Properties->PSU_Props Generally Exhibits PES_Props PES Properties: - Higher Heat Deflection Temp. - Higher Flexural Modulus - Higher Elongation at Break Properties->PES_Props Generally Exhibits

Caption: Synthesis and property comparison of PSU and PES.

Conclusion

The choice between PSU and PES derived from DCDPS hinges on the specific mechanical and thermal performance requirements of the intended application. PSU often presents a higher range of tensile and flexural strength, making it a candidate for applications demanding high rigidity and strength.[3][5] Conversely, PES demonstrates superior heat resistance, a higher flexural modulus, and greater elongation at break, suggesting its suitability for applications requiring toughness and stability at elevated temperatures.[2][5][7]

It is imperative for researchers and engineers to consider the complete property profiles and conduct application-specific testing to make an informed material selection. This guide serves as a foundational resource for comparing these two versatile high-performance polymers.

References

Navigating Purity Analysis of Sulfonated DCDPS: A Comparative Guide to UV-visible Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of sulfonated 4,4'-dichlorodiphenyl sulfone (DCDPS) is a critical step in the synthesis of advanced polymers and materials. This guide provides a comprehensive comparison of UV-visible spectroscopy for purity characterization against alternative analytical techniques, supported by experimental data and detailed protocols.

The sulfonation of this compound (DCDPS), a key monomer in the production of high-performance polymers like polysulfones, yields 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS). The presence of impurities, primarily the unreacted starting material (DCDPS) and monosulfonated DCDPS, can significantly impact the final polymer's properties. Therefore, robust analytical methods are essential for accurate purity assessment. This guide explores the utility of UV-visible spectroscopy for this purpose and compares its performance with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of the impurities. Below is a summary of the performance characteristics of UV-visible spectroscopy and its alternatives.

TechniquePrincipleSpeedCostSelectivityQuantitative Capability
UV-visible Spectroscopy Measures the absorption of UV-visible light by the analyte.FastLowModerateGood
HPLC Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.ModerateModerateHighExcellent
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.ModerateHighHighExcellent (qNMR)
Mass Spectrometry Measures the mass-to-charge ratio of ions to identify and quantify compounds.Fast to ModerateHighVery HighExcellent

In-Depth Analysis of Methodologies

UV-visible Spectroscopy: A Rapid Screening Tool

UV-visible spectroscopy offers a straightforward and cost-effective method for the quantitative analysis of SDCDPS purity. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol:

  • Instrumentation: A dual-beam UV-visible spectrophotometer is used, with a wavelength range of 200-400 nm.

  • Sample Preparation:

    • Prepare a stock solution of a highly purified SDCDPS standard in a suitable solvent (e.g., deionized water or methanol).

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

    • Prepare the test sample of sulfonated DCDPS by dissolving a known weight in the same solvent.

  • Analysis:

    • Measure the absorbance of the blank (solvent), calibration standards, and the test sample at the wavelength of maximum absorbance (λmax) of SDCDPS.

    • The λmax for SDCDPS is typically observed around 290 nm, while DCDPS has a λmax around 250 nm. The separation of these peaks allows for the quantification of SDCDPS in the presence of DCDPS as an impurity.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of SDCDPS in the test sample using the linear regression equation of the calibration curve.

    • The purity is calculated as the percentage of the determined SDCDPS concentration relative to the initial sample concentration.

Performance Data:

ParameterUV-visible Spectroscopy
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (RSD%) < 2%
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC provides excellent separation of SDCDPS from its potential impurities, allowing for accurate quantification of each component. A reverse-phase method is commonly employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Analysis:

    • Inject a known volume of the prepared sample solution onto the column.

    • Monitor the elution of the components using the UV detector at a wavelength where all components absorb (e.g., 254 nm).

  • Quantification:

    • Identify the peaks corresponding to SDCDPS, monosulfonated DCDPS, and DCDPS based on their retention times, as determined by injecting pure standards.

    • Calculate the area of each peak.

    • Determine the purity by the area percent method or by using an external standard calibration.

Performance Data:

ParameterHPLC
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (RSD%) < 1%
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantification

Quantitative NMR (qNMR) is a powerful tool for purity determination as it provides both structural information and accurate quantification without the need for a calibration curve for each analyte, relying instead on a certified internal standard.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the sulfonated DCDPS sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis:

    • Acquire a proton (¹H) NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Quantification:

    • Integrate the signals corresponding to specific protons of SDCDPS and the internal standard.

    • Calculate the purity based on the ratio of the integrals, the number of protons, and the molecular weights of the analyte and the internal standard.

Performance Data:

ParameterNMR Spectroscopy
Linearity (R²) Not applicable (direct method)
Limit of Detection (LOD) Dependent on sample concentration and number of scans
Limit of Quantification (LOQ) ~0.1% w/w
Precision (RSD%) < 1%
Mass Spectrometry (MS): High Sensitivity and Specificity

Coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry offers unparalleled sensitivity and specificity for identifying and quantifying impurities, even at trace levels.

Experimental Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.

  • Analysis:

    • The sample is introduced into the mass spectrometer after separation by LC.

    • The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification:

    • Quantification is achieved by comparing the signal intensity of the target analyte to that of a stable isotope-labeled internal standard.

Performance Data:

ParameterMass Spectrometry (LC-MS)
Linearity (R²) > 0.999
Limit of Detection (LOD) < 0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Precision (RSD%) < 5%

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the purity characterization of sulfonated DCDPS.

Purity_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Purity Calculation start Sulfonated DCDPS Sample dissolution Dissolution in Solvent start->dissolution dilution Dilution to Working Concentration dissolution->dilution uv_vis UV-visible Spectroscopy dilution->uv_vis Absorbance Measurement hplc HPLC dilution->hplc Chromatographic Separation nmr NMR Spectroscopy dilution->nmr Spectral Acquisition ms Mass Spectrometry dilution->ms Mass Analysis quantification Quantification uv_vis->quantification hplc->quantification nmr->quantification ms->quantification purity_report Purity Report quantification->purity_report

Caption: Experimental workflow for purity analysis.

Conclusion

While UV-visible spectroscopy serves as a rapid and economical tool for routine purity checks of sulfonated DCDPS, a comprehensive characterization often necessitates the use of more selective and sensitive techniques. HPLC is the workhorse for separating and quantifying closely related impurities. qNMR provides an absolute measure of purity along with structural verification, and LC-MS offers the highest sensitivity for trace impurity analysis. The selection of the most appropriate method will be guided by the specific requirements of the analysis, balancing the need for speed, cost-effectiveness, and the level of analytical detail required.

Analysis of Residual DCDPS Monomer in Sterilized Polysulfone Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polysulfone (PSU) is a high-performance thermoplastic widely utilized in the manufacturing of medical devices and pharmaceutical processing equipment due to its excellent mechanical strength, thermal stability, and biocompatibility. The synthesis of polysulfone involves the polymerization of monomers, including 4,4'-dichlorodiphenyl sulfone (DCDPS). Consequently, there is a potential for residual, unreacted DCDPS monomer to be present in the final polysulfone material. Sterilization, a critical step in the preparation of medical devices, can potentially induce material degradation and the leaching of residual monomers. This guide provides a comparative analysis of the presence of residual DCDPS in polysulfone materials following various sterilization techniques, supported by available experimental data and detailed analytical methodologies.

Comparison of Residual DCDPS Levels After Sterilization

Current research indicates that the levels of residual DCDPS monomer in medical-grade polysulfone are generally below the limit of detection of sensitive analytical techniques. A key study investigating extractables from polysulfone sterilized by ozone gas and autoclaving did not detect residual this compound in either the unsterilized or sterilized materials[1]. This suggests a high degree of polymerization and effective post-synthesis purification of the raw material, as well as the stability of the monomer under these sterilization conditions.

While direct quantitative data for DCDPS across all sterilization methods is scarce in publicly available literature—likely due to its typically low or non-detectable levels—the following table summarizes the findings and provides the limits of detection (LOD) or determination (LODet) achieved by the analytical methods employed.

Sterilization MethodResidual DCDPS DetectedAnalytical MethodLimit of Detection/DeterminationReference
Autoclave (Steam)Not DetectedHPLC-UV/MSLODet: 0.02 ppb[1]
Ozone GasNot DetectedHPLC-UV/MSLODet: 0.02 ppb[1]
Gamma IrradiationNot explicitly quantified; degradation of the sulfone group to SO2 has been observed, suggesting potential structural changes.N/AN/A
Ethylene Oxide (EtO)No formation of DCDPS-related degradation products was observed in a study focusing on other extractables.HPLC-UV/MSLODet: 0.02 ppb[1]
Electron BeamNo formation of DCDPS-related degradation products was observed in a study focusing on other extractables.HPLC-UV/MSLODet: 0.02 ppb[1]
UV IrradiationNo formation of DCDPS-related degradation products was observed in a study focusing on other extractables.HPLC-UV/MSLODet: 0.02 ppb[1]

It is important to note that while residual DCDPS itself has not been detected, sterilization can induce other chemical changes in polysulfone. For instance, gamma irradiation can lead to the degradation of the sulfone polymer backbone, indicated by the evolution of sulfur dioxide. However, this does not directly correlate to the presence of free DCDPS monomer.

Experimental Protocols

Accurate determination of residual monomers like DCDPS requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a commonly employed technique.

Protocol for HPLC-UV/MS Analysis of Residual DCDPS

This protocol is based on the methodology described for the analysis of extractables from sterilized polysulfone[1].

1. Sample Preparation (Extraction)

  • Accurately weigh a sample of the sterilized polysulfone material (e.g., 20 mg).

  • Immerse the sample in a suitable extraction solvent, such as ethanol (B145695), at a defined ratio (e.g., 1 ml of solvent per 10 mg of material).

  • Perform the extraction under controlled conditions (e.g., incubation at 40°C for 24 hours with continuous agitation).

  • After extraction, cool the sample and filter the extract through a 0.22 µm filter to remove any particulates.

  • The filtered extract is then ready for HPLC analysis.

2. HPLC-UV/MS Instrumentation and Conditions

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 mm i.d. x 150 mm, 3.5 µm particle size) is suitable for separating DCDPS from other potential extractables.

  • Mobile Phase: A gradient elution is typically used to achieve good separation. For example, a linear gradient of ethanol and water, starting from a low to a high organic phase concentration (e.g., 10% to 90% ethanol over 30 minutes).

  • Flow Rate: A flow rate of 0.2 mL/min is appropriate for a 2.1 mm i.d. column.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.

  • Injection Volume: A small injection volume, such as 5 µL, is used.

  • UV Detection: A photodiode array (PDA) detector can be used to monitor the absorbance over a range of wavelengths (e.g., 210-350 nm). The maximum absorbance for DCDPS is in the UV range.

  • Mass Spectrometry (MS) Detection: An electrospray ionization (ESI) source can be used. The mass spectrometer should be operated in full scan mode to identify potential compounds and in selected ion monitoring (SIM) mode for quantification of DCDPS, using its specific mass-to-charge ratio (m/z).

3. Calibration and Quantification

  • Prepare a series of standard solutions of DCDPS in the extraction solvent at known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • The concentration of DCDPS in the sample extract can then be determined by comparing its peak area to the calibration curve.

  • The limit of detection (LOD) and limit of quantification (LOQ) of the method should be established through statistical analysis of the calibration data.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analysis process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sterilized_psu Sterilized Polysulfone Sample extraction Solvent Extraction sterilized_psu->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC System filtration->hplc Inject Extract uv_detector UV-Vis Detector hplc->uv_detector ms_detector Mass Spectrometer hplc->ms_detector chromatogram Chromatogram Acquisition uv_detector->chromatogram ms_detector->chromatogram quantification Quantification vs. Standards chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for the analysis of residual DCDPS.

logical_relationship cluster_material Material & Sterilization cluster_leaching Leaching & Analysis cluster_result Outcome psu_material Polysulfone Material (with potential residual DCDPS) sterilization Sterilization Process (e.g., Autoclave, Gamma, EtO) psu_material->sterilization leaching_potential Potential for Leaching sterilization->leaching_potential may influence analytical_detection Analytical Detection (HPLC-UV/MS) leaching_potential->analytical_detection result Residual DCDPS Level analytical_detection->result determines risk_assessment Toxicological Risk Assessment result->risk_assessment

Caption: Logical relationship in DCDPS analysis and risk assessment.

References

Performance comparison of DCDPS-based polymers in high-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking high-performance polymers for demanding high-temperature applications, this guide provides a detailed comparison of polymers based on 4,4′-dichlorodiphenyl sulfone (DCDPS) with leading alternatives such as Polyether Ether Ketone (PEEK) and Polyetherimide (PEI). This analysis is supported by a review of experimental data on thermal and mechanical properties.

DCDPS-based polymers, a class of poly(arylene ether sulfone)s (PAESs), are renowned for their excellent thermal stability, good mechanical properties, and high glass transition temperatures.[1] These amorphous thermoplastics are synthesized via nucleophilic aromatic substitution, a process that allows for the incorporation of various bisphenols to tailor the polymer properties. While much of the recent research has focused on sulfonated DCDPS-based polymers for fuel cell applications due to their proton conductivity, the inherent thermal resilience of the non-sulfonated backbone makes them a strong candidate for high-temperature structural applications.[2][3][4][5][6][7][8]

Comparative Performance Analysis

To provide a clear and objective comparison, this guide collates key performance data for DCDPS-based PAES, PEEK, and PEI. The data presented here is sourced from various studies, and it is important to note that direct comparisons can be influenced by variations in experimental conditions.

Thermal Properties

The thermal stability of a polymer is paramount in high-temperature applications. This is typically evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. The glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, is another critical parameter, often determined by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
DCDPS-based PAES ~190 - 265> 500
PEEK ~143 - 150~520 - 574 (in Nitrogen)
PEI ~217~500 - 540

Note: The properties of DCDPS-based PAES can vary significantly depending on the specific bisphenol co-monomer used in the synthesis.

Mechanical Properties at Elevated Temperatures

The ability of a polymer to retain its mechanical strength and stiffness at high temperatures is crucial for structural applications. Dynamic Mechanical Analysis (DMA) is a powerful technique to assess these properties, providing the storage modulus (a measure of stiffness) as a function of temperature.

PolymerStorage Modulus at 25°C (GPa)Storage Modulus at 200°C (GPa)
DCDPS-based PAES ~2.5 - 3.5Data not readily available in a directly comparable format
PEEK ~3.6~0.6
PEI ~3.2~1.8

Note: The storage modulus of DCDPS-based PAES is expected to be in a similar range to other amorphous high-performance polymers but specific comparative data at elevated temperatures is limited in the reviewed literature.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited in the comparison of high-temperature polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymers.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum pan.

  • The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the polymers as a function of temperature.

Instrumentation: A dynamic mechanical analyzer.

Procedure:

  • A rectangular specimen of the polymer with defined dimensions (e.g., 35 mm x 12.5 mm x 3 mm) is prepared.

  • The specimen is mounted in a suitable fixture, such as a three-point bending or tensile clamp.

  • A sinusoidal stress or strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

  • The sample is heated from a low temperature (e.g., ambient) to a temperature above its glass transition at a controlled heating rate (e.g., 3°C/min).

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[9]

Visualizing the Evaluation Process

To logically represent the workflow for evaluating the performance of these high-temperature polymers, the following diagram has been generated using the DOT language.

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_analysis Data Analysis and Comparison synthesis DCDPS-based PAES Synthesis (Nucleophilic Aromatic Substitution) tga Thermogravimetric Analysis (TGA) synthesis->tga dma Dynamic Mechanical Analysis (DMA) synthesis->dma tensile Tensile Testing (at various temperatures) synthesis->tensile procurement Procurement of PEEK and PEI procurement->tga procurement->dma procurement->tensile thermal_analysis Thermal Stability Comparison (Td, Char Yield) tga->thermal_analysis mechanical_analysis Thermo-mechanical Performance (Storage Modulus vs. Temp) dma->mechanical_analysis tensile->mechanical_analysis property_tables Generation of Comparative Data Tables thermal_analysis->property_tables mechanical_analysis->property_tables conclusion conclusion property_tables->conclusion Final Performance Evaluation

Experimental workflow for polymer comparison.

Signaling Pathways in Polymer Degradation

While not a signaling pathway in the biological sense, the thermal degradation of these polymers follows a series of chemical reactions. For poly(arylene ether sulfone)s, the primary degradation mechanism involves the scission of the ether and sulfone linkages in the polymer backbone. The relative stability of these linkages dictates the overall thermal resistance of the polymer. Understanding these degradation pathways is crucial for predicting long-term performance and developing strategies for stabilization.

G Polymer High-Temperature Polymer (e.g., DCDPS-PAES) ChainScission Polymer Chain Scission (Ether and Sulfone Linkages) Polymer->ChainScission Heat High Temperature (> Td) Heat->Polymer RadicalFormation Formation of Free Radicals ChainScission->RadicalFormation VolatileProducts Generation of Volatile Products (e.g., SO2, Phenols) RadicalFormation->VolatileProducts CharFormation Formation of Carbonaceous Char RadicalFormation->CharFormation

References

A Comparative Guide to the Chemical Resistance of High-Performance Polymers Derived from 4,4'-Dichlorodiphenyl Sulfone and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting materials with appropriate chemical resistance is paramount to ensuring the integrity and longevity of laboratory equipment and components. This guide provides a detailed comparison of the chemical resistance of polysulfone (PSU) and polyethersulfone (PES)—two high-performance polymers synthesized from 4,4'-dichlorodiphenyl sulfone (DCDPS)—against prominent alternatives such as polyetheretherketone (PEEK) and polyetherimide (PEI).

The selection of a polymer for applications in research and pharmaceutical development hinges on its ability to withstand a diverse array of chemicals, including solvents, acids, bases, and disinfectants, without significant degradation of its physical and mechanical properties. Polymers derived from DCDPS are known for their robust performance in demanding environments.[1][2][3]

Executive Summary of Chemical Resistance

Polymers based on this compound, namely PSU and PES, offer a broad spectrum of chemical resistance, particularly against aqueous solutions, mineral acids, and alkalis.[4][5][6] They are often considered a cost-effective alternative to ultra-high-performance polymers like PEEK.

Polysulfone (PSU) is characterized by its high strength, transparency, and stability at elevated temperatures. It maintains its properties in a pH range of 2 to 13 and is resistant to many oxidizing agents, surfactants, and hydrocarbon oils. However, its Achilles' heel lies in its susceptibility to low-polar organic solvents such as ketones and chlorinated hydrocarbons.[4]

Polyethersulfone (PES) shares many of the advantageous properties of PSU, including excellent thermal stability and resistance to a wide pH range. It is known for its good resistance to oils, petrol, aliphatic hydrocarbons, and alcohols.[7] Similar to PSU, PES is not resistant to concentrated mineral acids and certain organic solvents like ketones and aromatic hydrocarbons.[7]

Polyetheretherketone (PEEK) is a semi-crystalline thermoplastic renowned for its exceptional chemical resistance across a broad spectrum of organic and inorganic chemicals, even at elevated temperatures. It is often the material of choice for the most demanding applications where exposure to aggressive chemicals is a concern. However, it can be attacked by concentrated sulfuric and nitric acids.[8][9]

Polyetherimide (PEI) is an amorphous polymer with good chemical resistance to a variety of chemicals, including hydrocarbons, alcohols, and halogenated solvents.[10] While it demonstrates good performance, it can be prone to stress cracking in chlorinated solvents.[1]

Quantitative Assessment of Chemical Resistance

The following tables summarize the quantitative effects of various chemicals on the mechanical properties and weight of PSU, PES, PEEK, and PEI. The data is compiled from various sources and is intended to provide a comparative overview. Variations in test conditions such as temperature, exposure duration, and stress levels can influence the results.

Table 1: Retention of Mechanical Properties after Chemical Exposure

Chemical/DisinfectantPolymerProperty% Retention
Virex® TBUdel® P-1700 (PSU)Tensile StrengthGood (some crazing observed)
Virex® TBRadel® R-5800 (PPSU)Tensile StrengthGood
Deionized WaterULTEM® 1000 (PEI)Tensile Stress94%
Zinc Chloride (10%)ULTEM® 1000 (PEI)Tensile Stress96%
Potassium Carbonate (30%)ULTEM® 1000 (PEI)Tensile Stress97%
Tin Chloride (10%)ULTEM® 1000 (PEI)Tensile Stress97%
Gamma Irradiation (75 kGy)PEEKTensile Strength~99%
Gamma Irradiation (75 kGy)PEEKFlexural Strength~99.9%

Data compiled from Solvay and ULTEM® product guides.[8][9]

Table 2: Weight Change after Chemical Exposure

ChemicalPolymer% Weight Gain
Deionized WaterULTEM® 1000 (PEI)1.25%
Zinc Chloride (10%)ULTEM® 1000 (PEI)1.13%
Potassium Carbonate (30%)ULTEM® 1000 (PEI)0.85%
Tin Chloride (10%)ULTEM® 1000 (PEI)1.05%

Data compiled from an ULTEM® product guide.[8]

Experimental Protocols

The chemical resistance of plastics is typically evaluated using standardized test methods, with ASTM D543 being the most widely recognized.[11] This standard provides a framework for assessing the effect of chemical reagents on the properties of plastics.

ASTM D543: Standard Practice for Evaluating the Resistance of Plastics to Chemical Reagents

The fundamental procedure of ASTM D543 involves the immersion of plastic test specimens in a specific chemical reagent for a predetermined period and at a controlled temperature.[11] Following the exposure, the specimens are evaluated for changes in their physical and mechanical properties.

Key Parameters Evaluated:

  • Change in Weight: An increase in weight typically indicates absorption of the chemical, while a decrease suggests dissolution or degradation of the polymer.

  • Change in Dimensions: Swelling or shrinkage of the specimen is measured.

  • Change in Appearance: Any visual changes such as discoloration, crazing, cracking, or surface dulling are noted.

  • Change in Mechanical Properties: The most common properties evaluated are tensile strength, elongation, and impact strength. The results are often expressed as a percentage of the property retained compared to unexposed control specimens.

The workflow for a typical chemical resistance test according to ASTM D543 is illustrated in the following diagram.

ASTM_D543_Workflow ASTM D543 Experimental Workflow cluster_prep Specimen Preparation cluster_exposure Chemical Exposure cluster_post_exposure Post-Exposure Analysis cluster_analysis Data Analysis Prep Prepare standardized test specimens (e.g., tensile bars) Measure_Initial Measure initial weight, dimensions, and mechanical properties Prep->Measure_Initial Expose Immerse specimens in the chemical reagent at a specified temperature and duration Measure_Initial->Expose Remove_Clean Remove specimens and clean as per standard Expose->Remove_Clean Measure_Final Measure final weight and dimensions Remove_Clean->Measure_Final Test_Mechanical Test mechanical properties (e.g., tensile strength) Remove_Clean->Test_Mechanical Compare Compare post-exposure properties to initial properties and unexposed controls Measure_Final->Compare Test_Mechanical->Compare Report Report changes in weight, dimensions, appearance, and mechanical properties Compare->Report

ASTM D543 Experimental Workflow Diagram

Logical Relationships in Material Selection

The choice of a polymer for a specific application is a multi-faceted decision that involves balancing performance, cost, and processing considerations. The following diagram illustrates the logical relationships influencing the selection of a high-performance polymer based on chemical resistance requirements.

Material_Selection_Logic Material Selection Logic for Chemical Resistance cluster_requirements Application Requirements cluster_evaluation Polymer Evaluation cluster_decision Selection Criteria Chemicals Identify specific chemical exposures (solvents, acids, bases) Performance Does the polymer meet the required chemical resistance? Chemicals->Performance Conditions Define operating conditions (temperature, pressure, stress) Conditions->Performance PSU_PES PSU/PES (DCDPS-based) Good general resistance, cost-effective PSU_PES->Performance PEEK PEEK Excellent broad-spectrum resistance, high cost PEEK->Performance PEI PEI Good resistance, potential for stress cracking PEI->Performance Cost Is the material within the project budget? Performance->Cost Processing Can the material be easily fabricated into the desired component? Cost->Processing Final_Choice Final Material Selection Processing->Final_Choice

Decision-making flowchart for polymer selection.

References

A Comparative Guide to the Thermal Stability of Copolymers Containing 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development and material science often rely on copolymers incorporating 4,4'-Dichlorodiphenyl sulfone (DCDPS) for their exceptional thermal stability and mechanical strength. Understanding the thermal properties of these materials is crucial for their application. This guide provides a comparative analysis of the thermal behavior of various DCDPS-based copolymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by experimental data from recent studies.

The inclusion of DCDPS in the polymer backbone, with its stable sulfone group and aromatic rings, imparts high-temperature resistance, making these copolymers suitable for demanding applications. This analysis focuses on copolymers synthesized with different aromatic bisphenols, highlighting how structural variations influence their thermal characteristics.

Comparative Thermal Analysis Data

The thermal properties of copolymers containing this compound vary significantly depending on the co-monomer used in their synthesis. The following table summarizes key quantitative data from TGA and DSC analyses of different copolymer systems.

Copolymer SystemGlass Transition Temp (Tg) (°C)5% Weight Loss Temp (TGA) (°C)Char Yield at 800°C (%)Reference
Poly(arylene ether sulfone) with 80 mol% Bisphenol Fluorene254>510Not specified[Synthesis and properties of ternary polysulfone copolymer containing bisphenol fluorene]
Poly(ether sulfone) with varying Diphenolic Acid (DPA) units155 - 207~370 - 42032 - 35[Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units, Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups]
Copolyphenylene sulfones with 10-50% 4,4′-dihydroxyphthalophenone (phenolphthalein)Not specified~480 - 493 (for 2% weight loss)Not specified[Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments]
Semi-aromatic copoly(ether ether amide)s with Hydroquinone (B1673460)119.1 - 165.0371.4 - 451.1Not specified[Thermogravimetric analysis (TGA) curves of copolymers hydroquinone (HQ)...]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of thermal analysis data.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition characteristics of the copolymers.

  • Instrumentation : A Mettler TGA instrument or a similar thermal analyzer is used.[1][2]

  • Sample Preparation : 8-10 mg of the copolymer sample is placed in an aluminum crucible.[2]

  • Analysis Conditions :

    • Atmosphere : The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a flow rate of 50 mL/min.[2]

    • Heating Rate : A constant heating rate of 10 °C/min is applied.[1][2]

    • Temperature Range : The sample is heated from room temperature (around 30-40 °C) up to 700-900 °C.[1][2]

  • Data Analysis : The temperature at which a specific percentage of weight loss occurs (e.g., 2%, 5%, 10%) is recorded to evaluate the onset of thermal degradation. The percentage of remaining mass at a high temperature (e.g., 800 °C) is determined as the char yield.[3]

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Instrumentation : A Mettler DSC instrument or an equivalent calorimeter is used.[1]

  • Sample Preparation : A small amount of the copolymer sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Analysis Conditions :

    • Atmosphere : The measurement is typically performed under a nitrogen or air atmosphere.[1]

    • Heating Rate : A heating rate of 5 °C/min or 10 °C/min is commonly used.[1][2]

    • Temperature Program : The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. The Tg is determined from the second heating scan.

  • Data Analysis : The glass transition temperature (Tg) is identified as the midpoint of the step transition in the heat flow curve.[1]

Workflow for Comparative Thermal Analysis

The logical flow for synthesizing and comparing the thermal properties of these copolymers is illustrated in the diagram below.

G cluster_synthesis Copolymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Evaluation & Comparison DCDPS 4,4'-Dichlorodiphenyl sulfone (DCDPS) Polycondensation Polycondensation DCDPS->Polycondensation MonomerA Comonomer A (e.g., Bisphenol A) MonomerA->Polycondensation MonomerB Comonomer B (e.g., Bisphenol Fluorene) MonomerB->Polycondensation CopolymerA DCDPS-Copolymer A Polycondensation->CopolymerA CopolymerB DCDPS-Copolymer B Polycondensation->CopolymerB TGA Thermogravimetric Analysis (TGA) CopolymerA->TGA DSC Differential Scanning Calorimetry (DSC) CopolymerA->DSC CopolymerB->TGA CopolymerB->DSC Td Decomposition Temperature (Td) TGA->Td CharYield Char Yield TGA->CharYield Tg Glass Transition Temperature (Tg) DSC->Tg Comparison Comparative Analysis Tg->Comparison Td->Comparison CharYield->Comparison

Workflow for Thermal Property Comparison

References

A Comparative Guide to the Kinetic Studies of 4,4'-Dichlorodiphenyl Sulfone Polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of 4,4'-Dichlorodiphenyl sulfone (DCDPS) in polycondensation reactions, with a focus on its comparison with 4,4'-difluorodiphenyl sulfone (DFDPS). The information presented is supported by experimental data to aid in the understanding and optimization of poly(arylene ether sulfone) (PAES) synthesis.

Introduction

Poly(arylene ether sulfone)s are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. A common method for their synthesis is the nucleophilic aromatic substitution (SNAr) polycondensation of a dihalodiphenyl sulfone with a bisphenol. The kinetics of this reaction are crucial for controlling the molecular weight, polydispersity, and ultimately the material properties of the resulting polymer. This guide focuses on the kinetic studies of this compound (DCDPS) and provides a direct comparison with its fluoro-analogue, 4,4'-difluorodiphenyl sulfone (DFDPS), in the polycondensation reaction with bisphenol A (BPA).

Data Presentation: A Comparative Analysis of Reaction Kinetics

The following tables summarize the quantitative data from kinetic studies of the polycondensation of DCDPS and DFDPS with bisphenol A.

Table 1: Reaction Conditions and Conversion Rates

MonomerTemperature (°C)Reaction Time (h)Conversion (%)
DCDPS/BPA18048>95
DFDPS/BPA1404>99

Table 2: Kinetic Parameters for the Polycondensation of DCDPS/BPA and DFDPS/BPA with K₂CO₃ [1]

MonomersTemperature (°C)Rate Constant (k)ln(A)Activation Energy (Ea) (kJ mol⁻¹)Reaction Order
DCDPS/BPA1600.025 (L mol⁻¹ h⁻¹)12.868.9Second-order
DCDPS/BPA1700.052 (L mol⁻¹ h⁻¹)12.868.9Second-order
DCDPS/BPA1800.098 (L mol⁻¹ h⁻¹)12.868.9Second-order
DFDPS/BPA1200.85 (L² mol⁻² h⁻¹)15.262.9Third-order
DFDPS/BPA1301.42 (L² mol⁻² h⁻¹)15.262.9Third-order
DFDPS/BPA1402.25 (L² mol⁻² h⁻¹)15.262.9Third-order

Note: The rate constants and reaction orders were determined through linearization of the conversion data. The activation energy was calculated from the Arrhenius plots.[1]

Experimental Protocols

A detailed methodology for a typical kinetic study of the polycondensation reaction is provided below.

Materials:

  • This compound (DCDPS, 98%)

  • 4,4'-Difluorodiphenyl sulfone (DFDPS, 99%)

  • Bisphenol A (BPA, 99%)

  • Potassium carbonate (K₂CO₃, anhydrous, 99%)

  • N-methyl-2-pyrrolidone (NMP, anhydrous, 99.5%)

  • Toluene (B28343) (anhydrous, 99.8%)

Experimental Setup:

The polycondensation reactions are typically carried out in a four-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet/outlet.

Procedure for Polycondensation and Kinetic Monitoring: [1][2]

  • Charging the Reactor: The flask is charged with the bisphenol monomer (e.g., BPA), the dihalodiphenyl sulfone monomer (DCDPS or DFDPS), and potassium carbonate.

  • Solvent Addition: Anhydrous NMP and toluene are added to the flask. Toluene serves as an azeotropic agent to remove water generated during the reaction.

  • Inert Atmosphere: The system is purged with nitrogen to maintain an inert atmosphere and prevent side reactions.

  • Heating and Water Removal: The reaction mixture is heated to a specific temperature (e.g., 140-180 °C). The toluene-water azeotrope is collected in the Dean-Stark trap.

  • Polymerization: After the removal of water, the reaction is allowed to proceed at the set temperature for a specified duration.

  • Sampling for Kinetic Analysis: Aliquots of the reaction mixture are taken at regular intervals using a nitrogen-purged syringe.

  • Quenching the Reaction: The collected aliquots are quenched by precipitation in a non-solvent like methanol (B129727) or a methanol/water mixture.

  • Polymer Isolation and Characterization: The precipitated polymer is filtered, washed, and dried under vacuum. The molecular weight and conversion are determined using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: The conversion data as a function of time is used to determine the reaction order and the rate constant by fitting to the appropriate integrated rate law. The activation energy is determined by performing the reaction at different temperatures and constructing an Arrhenius plot.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and a generalized workflow for the kinetic studies.

Polycondensation_Mechanism cluster_DCDPS DCDPS Polycondensation (Second-Order) cluster_DFDPS DFDPS Polycondensation (Third-Order) DCDPS DCDPS Complex1 Two-Body Complex DCDPS->Complex1 BPA_phenolate BPA Phenolate BPA_phenolate->Complex1 Meisenheimer1 Meisenheimer Complex Complex1->Meisenheimer1 SNAr Attack PAES1 Poly(arylene ether sulfone) Meisenheimer1->PAES1 Chloride Elimination DFDPS DFDPS Complex2 Three-Body Complex DFDPS->Complex2 BPA_phenolate1 BPA Phenolate BPA_phenolate1->Complex2 BPA_phenolate2 BPA Phenolate BPA_phenolate2->Complex2 Meisenheimer2 Meisenheimer Complex Complex2->Meisenheimer2 SNAr Attack PAES2 Poly(arylene ether sulfone) Meisenheimer2->PAES2 Fluoride Elimination Experimental_Workflow start Start reactor_setup Reactor Setup (Flask, Stirrer, Condenser, N2) start->reactor_setup charging Charge Reactants (DCDPS/DFDPS, BPA, K2CO3) reactor_setup->charging solvent_add Add Solvents (NMP, Toluene) charging->solvent_add heating Heat to Reaction Temperature solvent_add->heating azeotropic_dist Azeotropic Distillation (Remove Water) heating->azeotropic_dist polymerization Polymerization azeotropic_dist->polymerization sampling Periodic Sampling polymerization->sampling At time intervals end End polymerization->end Reaction Completion quenching Quench Aliquots sampling->quenching analysis GPC & NMR Analysis quenching->analysis data_processing Kinetic Data Processing (Rate, Order, Ea) analysis->data_processing data_processing->end

References

Safety Operating Guide

Proper Disposal of 4,4'-Dichlorodiphenyl Sulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 4,4'-Dichlorodiphenyl sulfone is paramount for laboratory safety and compliance. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively.

Immediate Safety and Handling

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause serious eye irritation and is toxic to aquatic life with long-lasting effects.[1][2] Furthermore, it may form combustible dust concentrations in the air and can be harmful if inhaled or ingested.[1][3] When heated to decomposition, it can emit highly toxic fumes, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[3][4]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4][5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: In case of inadequate ventilation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4][5]

In Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks. The following protocol outlines the steps for managing a this compound spill.

Methodology:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[3]

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any airborne dust.[5]

  • Contain the Spill:

    • Dampen the spilled solid material with acetone (B3395972) to prevent dust from becoming airborne.[3]

    • Carefully sweep up or absorb the dampened material and place it into a suitable, clean, dry, and closed container for disposal.[3][5]

  • Decontaminate the Area:

    • Use absorbent paper dampened with acetone to wipe up any remaining residue.[3]

    • Wash the contaminated surface with acetone, followed by a thorough wash with a soap and water solution.[3]

  • Dispose of Contaminated Materials:

    • Seal all contaminated clothing and absorbent materials in a vapor-tight plastic bag for eventual disposal as hazardous waste.[3]

  • Await Clearance: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[3]

Operational Plan for Waste Disposal

The disposal of this compound must be conducted in compliance with all local, regional, and national hazardous waste regulations.[1] As a chlorinated organic compound, it requires specific disposal methods to prevent environmental contamination.

Step 1: Waste Characterization and Segregation
  • Hazardous Waste Determination: Chemical waste generators are responsible for determining if the waste is classified as hazardous.[1] Given its properties, this compound waste should be treated as hazardous.

  • Segregation: This waste must be segregated from other waste streams. Specifically, keep halogenated organic waste separate from non-halogenated solvent waste to facilitate proper treatment.[6]

Step 2: Collection and Storage
  • Containers: Collect waste this compound in a suitable, clearly labeled, and tightly closed container to prevent leaks and spills.[1][5]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances, particularly strong oxidizing agents.[1][5][7]

Step 3: Final Disposal
  • Prohibited Disposal Methods: Do not dispose of this compound by flushing it into surface water or down the sanitary sewer system.[1] Landfilling is also generally prohibited for such chlorinated organic residues.[8]

  • Recommended Disposal Method: The preferred method for disposing of chlorinated organic compounds is high-temperature incineration. This process decomposes the waste into gaseous byproducts which can then be scrubbed to prevent atmospheric pollution.[8]

  • Professional Disposal Service: Engage a licensed hazardous waste disposal company to transport and dispose of the material at an appropriate treatment and disposal facility.[2]

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueSource
Octanol-Water Partition Coefficient (log Pow) 3.9[1]
Acute Oral Toxicity (LD50) - Rat 5189 mg/kg[2]
Acute Oral Toxicity (LD50) - Mouse 24 g/kg[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Segregate from Non-Halogenated Waste Streams B->C D Collect in Labeled, Closed Container C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Is Container Full or Disposal Scheduled? E->F G Contact Licensed Hazardous Waste Disposal Service F->G Yes J Continue Safe Storage F->J No H Transport to Approved Treatment Facility G->H I High-Temperature Incineration with Gas Scrubbing H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4,4'-Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4'-Dichlorodiphenyl sulfone (CAS No. 80-07-9) in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white powder that is classified as a combustible dust and causes serious eye irritation.[1][2] It is crucial to minimize dust generation and accumulation during handling.[3] The following PPE is mandatory when working with this chemical:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1][3]To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-resistant gloves. Due to the chlorinated aromatic nature of the compound, Viton® or Polyvinyl Alcohol (PVA) gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon splash.To prevent skin contact. While specific breakthrough time data for this compound is not readily available, general guidance for chlorinated aromatic compounds suggests these materials offer the best protection. Always inspect gloves for tears or punctures before use.
Body Protection A lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing is recommended.[4]To protect skin from accidental spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or if dust is generated. A particulate filter conforming to EN 143 is a suitable filter type.[2]To prevent inhalation of the powder, which can cause irritation.

Safe Handling and Operational Workflow

Strict adherence to the following operational workflow is essential to minimize exposure and ensure safety.

Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Work in a well-ventilated area or fume hood - Ensure safety shower and eyewash are accessible weighing Weighing - Handle as a combustible dust - Use a powder-safe enclosure if available - Minimize dust creation prep->weighing dissolving Dissolving/Reaction - Add powder to solvent slowly - Maintain constant stirring - Keep reaction vessel covered weighing->dissolving cleanup Spill & Area Cleanup - Follow spill cleanup protocol - Decontaminate work surfaces dissolving->cleanup disposal Waste Disposal - Segregate waste streams - Follow specific disposal protocols for chemical and PPE waste cleanup->disposal

References

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Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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4,4'-Dichlorodiphenyl sulfone
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